Metanicotine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-4-pyridin-3-ylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-7-3-2-5-10-6-4-8-12-9-10/h2,4-6,8-9,11H,3,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSGGQXEBBCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=CC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864600 | |
| Record name | Metanicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-79-4 | |
| Record name | Metanicotine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METANICOTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT98O71A2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Pharmacology of (E)-metanicotine
Abstract
(E)-metanicotine, also known as Rivanicline (B1679396) or RJR-2403, is a synthetic pyridinyl-butenylamine with significant scientific interest due to its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacology of (E)-metanicotine. Detailed experimental protocols for its synthesis and key pharmacological assays are provided for researchers and drug development professionals.
Chemical Structure and Identification
(E)-metanicotine is characterized by a pyridine (B92270) ring linked to a methylated butenylamine chain. The "(E)" designation refers to the stereochemistry of the double bond in the butenyl chain, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
IUPAC Name: (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine[1]
Synonyms: Rivanicline, RJR-2403, TC-2403, trans-metanicotine[1][2][3]
Chemical Formula: C₁₀H₁₄N₂[4][5][6]
Canonical SMILES: CNCC/C=C/C1=CN=CC=C1
InChI Key: JUOSGGQXEBBCJB-GORDUTHDSA-N
Physicochemical Properties
A summary of the key physicochemical properties of (E)-metanicotine is presented in the table below. This data is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | [4][5][6] |
| Appearance | Solid | [2] |
| Melting Point | 100.5 °C | [4] |
| Boiling Point | 291.88 °C | [4] |
| Solubility | Acetonitrile: 0.1-1 mg/mL (Slightly soluble), DMSO: 1-10 mg/mL (Sparingly soluble), Water: 0.1-1 mg/mL (Slightly soluble) | [2] |
| pKa | Data not available in the searched sources |
Synthesis of (E)-metanicotine
The synthesis of (E)-metanicotine can be achieved through various synthetic routes. A common and effective method involves a Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. The general workflow for this synthesis is outlined below.
Logical workflow for the synthesis of (E)-metanicotine.
Experimental Protocol: Synthesis via Heck Reaction
This protocol is a generalized procedure based on the principles of the Heck reaction for coupling aryl halides with alkenes.
Materials:
-
3-bromopyridine
-
An appropriate allyl alcohol derivative (e.g., but-3-en-1-ol)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., PPh₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Reagents for the introduction of the methylamine group (e.g., mesyl chloride followed by methylamine)
Procedure:
-
Heck Coupling:
-
To a dry, inert-atmosphere flask, add 3-bromopyridine, the allyl alcohol derivative, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent and the base to the reaction mixture.
-
Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After completion, cool the reaction mixture, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the resulting pyridinyl-butenol intermediate by column chromatography.
-
-
Introduction of the Methylamine Group:
-
Dissolve the purified pyridinyl-butenol intermediate in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Add a sulfonylating agent (e.g., mesyl chloride) and a base (e.g., triethylamine) and stir.
-
After the formation of the mesylate is complete, add a solution of methylamine in a suitable solvent (e.g., THF).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, extract the product with an organic solvent, and dry the organic layer.
-
Purify the final product, (E)-metanicotine, by column chromatography.
-
Pharmacology and Mechanism of Action
(E)-metanicotine is a selective partial agonist of the α4β2 subtype of neuronal nicotinic acetylcholine receptors (nAChRs).[1][3] Its binding to these receptors leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺, which in turn modulates neuronal excitability and neurotransmitter release.
Signaling pathway of (E)-metanicotine.
Quantitative Pharmacological Data
The following table summarizes key quantitative measures of (E)-metanicotine's activity at nAChRs.
| Parameter | Value | Species/System | Source |
| Ki (α4β2 nAChR) | 16 nM | Rat | [7] |
| EC₅₀ (Rubidium Efflux) | 0.73 µM | Chicken α4β2 nAChRs in M10 cells | [2] |
| EC₅₀ (other nAChRs) | >1000 nM | Chicken α3β4 and α1β1γδ nAChRs in M10 cells | [2] |
Key Experimental Protocols in Pharmacology
Rubidium Ion Efflux Assay
This assay is used to functionally characterize the activity of nAChR agonists by measuring the efflux of ⁸⁶Rb⁺, a radioactive analog of K⁺, through the receptor's ion channel.
Materials:
-
Cell line expressing the nAChR of interest (e.g., M10 cells)
-
⁸⁶RbCl
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
(E)-metanicotine and other test compounds
-
Scintillation counter
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to confluence.
-
⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl to allow for the uptake of the radioactive tracer.
-
Washing: Rapidly wash the cells with a non-radioactive buffer to remove extracellular ⁸⁶Rb⁺.
-
Agonist Stimulation: Add the assay buffer containing various concentrations of (E)-metanicotine to the wells and incubate for a short period (e.g., 2-5 minutes).
-
Sample Collection: Collect the supernatant, which contains the effused ⁸⁶Rb⁺.
-
Cell Lysis: Lyse the cells to release the remaining intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of (E)-metanicotine and plot a dose-response curve to determine the EC₅₀ value.
Passive Avoidance Test
This behavioral test is used to assess the effects of compounds on learning and memory in rodents.
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the dark side having an electrified grid floor)
-
Experimental animals (e.g., mice)
-
(E)-metanicotine and vehicle control
Procedure:
-
Acquisition Trial (Day 1):
-
Place a mouse in the light compartment of the apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock.
-
The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.
-
-
Drug Administration: Administer (E)-metanicotine or vehicle to the animals at a specified time before or after the acquisition trial.
-
Retention Trial (Day 2):
-
Place the mouse back into the light compartment.
-
Record the step-through latency to enter the dark compartment. An increase in latency is indicative of memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the drug-treated and vehicle-treated groups to assess the effect of (E)-metanicotine on memory.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Syringe pump
-
Fraction collector
-
HPLC system with an appropriate detector (e.g., electrochemical or fluorescence)
-
Experimental animals (e.g., rats)
-
(E)-metanicotine and vehicle control
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of an anesthetized rat using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Experiment:
-
On the day of the experiment, connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect baseline dialysate samples.
-
Administer (E)-metanicotine or vehicle systemically (e.g., via subcutaneous injection).
-
Continue to collect dialysate samples at regular intervals.
-
-
Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using HPLC.
-
Data Analysis: Compare the neurotransmitter levels in the post-drug administration samples to the baseline levels to determine the effect of (E)-metanicotine on neurotransmitter release.
References
- 1. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. This compound | 538-79-4 | AAA53879 | Biosynth [biosynth.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Metanicotine (RJR-2403): A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, also known as RJR-2403 or Rivanicline, is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) that was developed as a potential therapeutic agent. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound. It details its synthesis, in vitro receptor binding profile, and in vivo pharmacological effects in various animal models. The document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal studies, and includes visualizations of its synthesis, mechanism of action, and development workflow. While preclinical data demonstrated its potential for cognitive enhancement and antinociception with a favorable side effect profile compared to nicotine, the clinical development history of this compound is not extensively documented in publicly available literature.
Introduction
The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has been a significant area of research for neurodegenerative diseases like Alzheimer's disease. Deficits in cholinergic neurotransmission are a well-established hallmark of the cognitive decline observed in these patients. This has driven the development of nAChR agonists as a potential therapeutic strategy to enhance cognitive function. This compound (RJR-2403) emerged from these efforts as a promising candidate due to its high selectivity for the centrally located α4β2 nAChR subtype, which is implicated in learning and memory processes. This selectivity was hypothesized to provide cognitive benefits with fewer peripheral side effects commonly associated with non-selective nicotinic agonists like nicotine.
Discovery and Synthesis
This compound, chemically known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, was developed by R.J. Reynolds Tobacco Company's subsidiary, Targacept Inc., as part of a program to investigate novel nicotinic compounds with therapeutic potential.[1]
Synthesis Pathway
A common synthetic route to this compound involves a multi-step process.
References
Physical and chemical properties of Metanicotine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, and its hydrochloride salt often referred to as Rivanicline hydrochloride, is a synthetic compound that acts as a selective agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] Specifically, it shows a high affinity for the α4β2 subtype.[1] This selectivity has made it a compound of interest in neuroscience research, particularly in the investigation of cognitive disorders and as a potential therapeutic agent. This guide provides an in-depth overview of the known physical and chemical properties of this compound hydrochloride, outlines relevant experimental protocols for its characterization, and illustrates its primary signaling pathway.
Core Physical and Chemical Properties
The physical and chemical properties of this compound and its hydrochloride salt are summarized in the table below. It is important to distinguish between the free base (this compound) and its hydrochloride salt, as their properties can differ.
| Property | Value | Form |
| IUPAC Name | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hydrochloride | Hydrochloride Salt |
| Synonyms | Rivanicline hydrochloride, RJR-2403 hydrochloride, trans-Metanicotine hydrochloride[3] | Hydrochloride Salt |
| Molecular Formula | C₁₀H₁₄N₂ • HCl[3] | Hydrochloride Salt |
| Molecular Weight | 198.69 g/mol | Hydrochloride Salt |
| Appearance | A solid[3] | Hydrochloride Salt |
| Melting Point | 100.5 °C[4] | Free Base |
| Boiling Point | 291.88 °C[4] | Free Base |
| Solubility [3] | Water: Slightly soluble (0.1-1 mg/ml) DMSO: Sparingly soluble (1-10 mg/ml) Acetonitrile: Slightly soluble (0.1-1 mg/ml) | Hydrochloride Salt |
| pKa | Data not available | - |
Mechanism of Action and Signaling Pathway
This compound hydrochloride is an agonist of α4β2 subunit-containing nicotinic acetylcholine receptors (nAChRs).[3] nAChRs are ligand-gated ion channels that, upon activation by an agonist like this compound, undergo a conformational change. This change opens a central pore, allowing the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. The influx of these ions leads to membrane depolarization and the generation of an excitatory postsynaptic potential. The increase in intracellular calcium concentration ([Ca²⁺]i) acts as a second messenger, triggering various downstream signaling cascades. One of the key pathways activated is the PI3K-Akt signaling pathway, which is known to play a crucial role in promoting neuronal survival and neuroprotection.
References
Metanicotine: A Selective Agonist of the α4β2 Nicotinic Acetylcholine Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metanicotine, a structural analog of nicotine (B1678760), has emerged as a significant pharmacological tool and a potential therapeutic agent due to its selective agonist activity at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The α4β2 nAChR is the most abundant subtype of nicotinic receptors in the central nervous system, playing a crucial role in a variety of physiological processes, including cognition, reward, and mood.[1][2] This guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a review of the signaling pathways it modulates.
Core Concepts: The α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is a ligand-gated ion channel composed of α4 and β2 subunits.[3] It exists in two primary stoichiometric configurations: (α4)2(β2)3 and (α4)3(β2)2. These stoichiometries exhibit different sensitivities to agonists, with the (α4)2(β2)3 form having a higher sensitivity to acetylcholine and nicotine.[3] Activation of these receptors leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of neurotransmitter release.[4]
Quantitative Pharmacological Data
This compound exhibits a high binding affinity for the α4β2 nAChR. The following tables summarize the key quantitative data for this compound and compare it with the endogenous ligand, acetylcholine, and the well-known nAChR agonist, nicotine.
Table 1: Binding Affinity of Nicotinic Agonists at the α4β2 Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) |
| This compound | [3H]nicotine | Rat brain | 24[5] |
| Acetylcholine | - | (α4)2(β2)3 | ~1000 |
| Nicotine | - | α4β2 | 1[3] |
Table 2: Functional Potency and Efficacy of Nicotinic Agonists
| Compound | Assay | Stoichiometry | EC50 (µM) | Emax (% of Acetylcholine) |
| This compound | Calcium Influx | (α4)2(β2)3 | Not explicitly found | Not explicitly found |
| This compound | Calcium Influx | (α4)3(β2)2 | Not explicitly found | Not explicitly found |
| Acetylcholine | Electrophysiology | (α4)2(β2)3 | ~1 | 100 |
| Acetylcholine | Electrophysiology | (α4)3(β2)2 | ~100 | 100 |
| Nicotine | Electrophysiology | α4β2 | Not explicitly found | Partial Agonist (<100)[6] |
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol is designed to determine the binding affinity of this compound for the α4β2 nAChR using a competitive binding assay with a radiolabeled ligand such as [3H]-Epibatidine.
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR.
-
Membrane preparation from these cells.
-
Radioligand: [3H]-Epibatidine.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing α4β2 nAChRs in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine (at a concentration near its Kd), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of a high concentration of an unlabeled ligand (e.g., 100 µM nicotine).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [3H]-Epibatidine, and 50 µL of varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[1][7][8]
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the ion channel activity of α4β2 nAChRs in response to this compound application.
Materials:
-
HEK293 cells expressing α4β2 nAChRs cultured on coverslips.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette puller and polisher.
-
Inverted microscope.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ and fire-polish the tips. Fill the micropipette with the internal solution.
-
Cell Patching: Place a coverslip with cells in the recording chamber and perfuse with the external solution. Under the microscope, approach a cell with the micropipette and apply slight positive pressure.
-
Gigaohm Seal Formation: Once the pipette touches the cell, apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply this compound at various concentrations to the cell using a perfusion system and record the resulting inward currents.
-
Data Analysis: Analyze the current-voltage relationship and construct a dose-response curve to determine the EC50 and Emax of this compound.[9][10][11][12]
In Vivo Antinociceptive Assay (Tail-Flick Test)
This protocol assesses the analgesic effects of this compound in a rodent model of acute pain.
Materials:
-
Male Sprague-Dawley rats or ICR mice.
-
This compound solution for injection (subcutaneous or intracerebroventricular).
-
Tail-flick analgesia meter.
-
Animal restrainers.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and restrainers.
-
Baseline Measurement: Determine the baseline tail-flick latency by focusing a beam of radiant heat on the animal's tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Administer this compound or a vehicle control to the animals.
-
Post-treatment Measurement: At various time points after drug administration, measure the tail-flick latency again.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the effects of this compound with the vehicle control to determine its antinociceptive efficacy.[5][13][14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 4. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 5. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Antinociceptive action of nicotine and its methiodide derivatives in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
The Binding Affinity of Metanicotine for Nicotinic Acetylcholine Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, also known as Rivanicline or (E)-Metanicotine, is a psychoactive alkaloid and a potent agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These receptors, part of the cys-loop superfamily of ligand-gated ion channels, are crucial for fast synaptic transmission in the central and peripheral nervous systems. The diverse assembly of nAChR subunits (α2-α10, β2-β4) results in a variety of receptor subtypes with distinct pharmacological and physiological profiles. This diversity makes specific nAChR subtypes attractive therapeutic targets for a range of conditions, including neurodegenerative diseases, pain, and nicotine (B1678760) addiction.
This compound has demonstrated notable selectivity, particularly for the α4β2 subtype, which is the most abundant high-affinity nicotine binding site in the brain.[1][2] This technical guide provides an in-depth overview of the binding affinity of this compound for various nAChR subtypes, details common experimental protocols for affinity determination, and illustrates the key signaling pathways associated with nAChR activation.
Quantitative Binding Affinity Data
The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the half-maximal effective concentration (EC50). This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype over other subtypes, such as α7.
| Compound | nAChR Subtype | Binding Affinity (Ki) | Species/Preparation | Radioligand |
| This compound | α4β2* | 24 nM[3] | Rat Brain Membranes | [³H]nicotine |
| This compound | α4β2 | 26 nM[4] | Not Specified | Not Specified |
| This compound | α7 | 3.6 µM (3600 nM)[4] | Not Specified | Not Specified |
*Note: [³H]nicotine binding sites in the rat brain are predominantly composed of the α4β2 nAChR subtype.[3]
Experimental Protocols
Determining the binding affinity and functional activity of compounds like this compound involves a variety of sophisticated in vitro techniques. The two primary methodologies are radioligand binding assays and functional assays, such as two-electrode voltage clamp electrophysiology.
Radioligand Binding Assay (Competition Assay)
This method is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Objective: To determine the Ki of this compound for a specific nAChR subtype.
Materials:
-
Membrane Preparation: HEK293 cells or other suitable cell lines stably transfected with the human nAChR subtype of interest (e.g., α4β2, α7). Alternatively, homogenized brain tissue from rodents can be used.
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]Epibatidine, [³H]Cytisine (for α4β2), or [³H]Methyllycaconitine ([³H]MLA) (for α7).
-
Test Compound: this compound, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM Nicotine) to determine the amount of non-specific binding of the radioligand.
-
Equipment: 96-well plates, cell harvester with glass fiber filters, scintillation counter, and scintillation cocktail.
Methodology:
-
Membrane Preparation:
-
Culture transfected cells to confluency.
-
Harvest cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh buffer. Repeat this wash step multiple times.
-
Determine the protein concentration of the final membrane suspension.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled competitor (e.g., nicotine).
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay (Two-Electrode Voltage Clamp)
This electrophysiological technique measures the functional activity (agonist, antagonist, or modulator) of a compound by recording the ion currents that flow through the receptor channel upon activation. It is commonly performed using Xenopus laevis oocytes expressing the nAChR subtype of interest.
Objective: To determine the EC50 and efficacy of this compound as an agonist.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: Complementary RNA encoding the subunits of the desired nAChR subtype.
-
Solutions: Standard oocyte Ringer's solution (OR-2), recording solution.
-
Test Compound: this compound, prepared in a series of dilutions.
-
Control Agonist: Acetylcholine (ACh) to determine the maximum response.
-
Equipment: Microinjection setup, two-electrode voltage clamp amplifier, recording chamber, perfusion system.
Methodology:
-
Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and defolliculate them.
-
cRNA Injection: Inject the oocytes with a precise amount of the cRNA mixture for the nAChR subunits and incubate for 2-7 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse it with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a known concentration of the control agonist (ACh) to elicit a maximal current response (Imax).
-
-
Compound Application:
-
Apply increasing concentrations of this compound to the oocyte and record the peak inward current elicited at each concentration.
-
Ensure adequate washout periods between applications to allow the receptors to recover from desensitization.
-
-
Data Analysis:
-
Normalize the current responses elicited by this compound to the maximal response elicited by ACh.
-
Plot the normalized current against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the efficacy (the maximal response relative to ACh).
-
nAChR Signaling Pathways
Activation of nAChRs by an agonist like this compound primarily leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing membrane depolarization. However, the downstream signaling can be more complex, involving various intracellular cascades, particularly through Ca²⁺ as a second messenger. The specific pathways can differ depending on the receptor subtype.
α7 nAChR Signaling
The homomeric α7 nAChR is highly permeable to Ca²⁺. Its activation can trigger multiple downstream pathways. One prominent pathway involves coupling to Gαq proteins, which activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores.[1] Another pathway involves the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1]
α4β2 nAChR Signaling
The heteromeric α4β2 nAChR is the primary high-affinity binding site for nicotine and this compound in the brain.[2] Its activation leads to significant Ca²⁺ influx, which can trigger neuroprotective signaling cascades. A key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt, in turn, can promote cell survival by inhibiting apoptotic pathways, for instance, through the regulation of Bcl-2 family proteins.
Conclusion
This compound is a valuable pharmacological tool for studying the central nervous system due to its high affinity and selectivity for the α4β2 nAChR subtype. Understanding its binding characteristics is fundamental for the development of novel therapeutics targeting nicotinic systems. The experimental protocols outlined, including radioligand binding assays and electrophysiological recordings, represent the gold standard for characterizing the affinity and functional profile of such ligands. Furthermore, elucidating the downstream signaling pathways activated by this compound provides critical insight into its cellular and physiological effects, from rapid synaptic modulation to long-term changes in neuronal survival and gene expression. This guide serves as a foundational resource for professionals engaged in the research and development of nAChR-targeted compounds.
References
Early Investigations into the Nootropic Potential of Rivanicline: A Technical Review
Foreword: This technical guide synthesizes the foundational preclinical research on the nootropic effects of Rivanicline (also known by its developmental codes RJR-2403 and TC-2403). It is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the early experimental data and methodologies that first characterized the cognitive-enhancing properties of this compound.
Executive Summary
Rivanicline is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] Early preclinical studies, primarily conducted under the codename RJR-2403, revealed its potential as a cognitive enhancer. These investigations demonstrated Rivanicline's efficacy in improving memory deficits in animal models, alongside a distinct neurochemical profile characterized by the enhanced release of several key neurotransmitters in the cerebral cortex. This document provides an in-depth analysis of the experimental protocols and quantitative outcomes from these seminal studies.
Core Mechanism of Action and Neurochemical Effects
Rivanicline's primary pharmacological target is the α4β2 subtype of the nicotinic acetylcholine receptor, where it acts as a partial agonist. This interaction is believed to be the foundation of its nootropic effects. Early research focused on quantifying the downstream effects of this receptor modulation on neurotransmitter systems crucial for cognitive processes.
Neurotransmitter Release in the Rat Cortex
A pivotal microdialysis study investigated the effects of subcutaneous Rivanicline (RJR-2403) administration on extracellular neurotransmitter levels in the rat cortex. The results indicated a significant increase in several key monoamines and acetylcholine, suggesting a broad modulatory effect on cortical circuits.[2]
Experimental Protocol: In Vivo Microdialysis
-
Subjects: Male Sprague-Dawley rats.[2]
-
Procedure: Transcortical microdialysis was performed to measure extracellular levels of acetylcholine (ACh), norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT).[2]
-
Drug Administration: Rivanicline (as RJR-2403) was administered subcutaneously (s.c.) at doses ranging from 1.2 to 7.2 µmol/kg.[2]
-
Data Analysis: Dialysate samples were analyzed to determine the percentage increase in neurotransmitter levels from baseline following drug administration.[2]
Table 1: Peak Percentage Increase in Extracellular Neurotransmitter Levels Following Rivanicline (RJR-2403) Administration [2]
| Neurotransmitter | Peak Increase from Baseline (%) |
| Acetylcholine | 90% |
| Norepinephrine | 124% |
| Dopamine | 131% |
| Serotonin (5-HT) | 70% |
Signaling Pathway Diagram: Hypothesized Mechanism of Rivanicline-Induced Neurotransmitter Release
Caption: Rivanicline partially agonizes α4β2 nAChRs, leading to enhanced neurotransmitter release.
In Vivo Studies on Cognitive Enhancement
The nootropic effects of Rivanicline were primarily established through a series of in vivo behavioral studies in rats. These experiments were designed to assess the drug's impact on various facets of memory, including retention, and working and reference memory.
Reversal of Scopolamine-Induced Amnesia
One of the key early findings was Rivanicline's ability to counteract the amnesic effects of the muscarinic antagonist scopolamine. This was demonstrated using a step-through passive avoidance paradigm.[1]
Experimental Protocol: Passive Avoidance Task
-
Subjects: Rats.[1]
-
Amnesia Induction: Scopolamine was administered to induce a learning deficit.[1]
-
Intervention: Rivanicline (as RJR-2403) was administered to assess its ability to reverse the scopolamine-induced amnesia.[1]
-
Primary Outcome: Retention in the step-through passive avoidance task, measured by the latency to enter a dark compartment previously associated with a footshock.[1] A significant improvement in retention was observed with Rivanicline treatment.[1]
Enhancement of Working and Reference Memory
Further studies explored Rivanicline's effects on spatial learning and memory in a rat model of cognitive impairment. The 8-arm radial maze was used to differentiate between working and reference memory.[1]
Experimental Protocol: 8-Arm Radial Maze
-
Subjects: Rats with ibotenic acid lesions of the forebrain cholinergic projection system, a model for cholinergic deficit.[1]
-
Task: The 8-arm radial maze was used to assess both working memory (avoiding re-entry into arms already visited in a given trial) and reference memory (learning to only visit arms that are baited).[1]
-
Intervention: Rivanicline (as RJR-2403) was administered to the lesioned rats.[1]
-
Primary Outcome: Rivanicline was found to enhance both working and reference memory in this model.[1]
Persistence of Memory Improvement
A study specifically investigated the duration of the nootropic effects of Rivanicline following oral administration in young adult rats. This research was crucial in understanding the time course of the drug's cognitive-enhancing properties.
Experimental Protocol: Duration of Memory Enhancement in the Radial-Arm Maze
-
Subjects: Young adult Sprague-Dawley rats (3-5 months old).
-
Task: Working memory performance was assessed using the radial-arm maze.
-
Drug Administration: Rivanicline (as RJR-2403) was administered orally (P.O.) at doses of 0.3 mg/kg and 1.0 mg/kg.
-
Testing Time Points: Memory was tested at 1 hour and 6 hours post-administration.
-
Key Finding: Significant memory improvement was observed at both 1 and 6 hours post-administration, demonstrating a long duration of action.
Table 2: Efficacy of Oral Rivanicline (RJR-2403) on Working Memory in Young Adult Rats
| Dose (mg/kg, P.O.) | Time Post-Administration | Outcome |
| 0.3 | 1 hour | Significant memory improvement |
| 0.3 | 6 hours | Significant memory improvement |
| 1.0 | 6 hours | Significant memory improvement |
Experimental Workflow: Assessment of Rivanicline's Nootropic Effects
Caption: Workflow for evaluating Rivanicline's impact on memory in preclinical models.
Comparative Profile with Nicotine (B1678760)
Early in vivo studies consistently compared the effects of Rivanicline with those of nicotine to establish its therapeutic index and selectivity for the central nervous system (CNS).
Table 3: Comparative Potency of Rivanicline (RJR-2403) and Nicotine on Physiological and Behavioral Measures [1]
| Parameter | Rivanicline (RJR-2403) vs. Nicotine |
| Cognitive Enhancement | |
| Passive Avoidance (Scopolamine-induced amnesia) | Equal to or better than nicotine |
| Radial Arm Maze (Working & Reference Memory) | Equal to or better than nicotine |
| Peripheral & Other CNS Effects | |
| Decrease in Body Temperature | 15 to 30-fold less potent |
| Decrease in Respiration | 15 to 30-fold less potent |
| Decrease in Y-Maze Activity | 15 to 30-fold less potent |
| Decrease in Acoustic Startle Response | 15 to 30-fold less potent |
| Increase in Heart Rate | ~10-fold less potent |
| Increase in Blood Pressure | ~20-fold less potent |
These comparative data were instrumental in highlighting Rivanicline's favorable profile, demonstrating potent nootropic effects with significantly reduced peripheral side effects commonly associated with nicotine.[1]
Conclusion
The early preclinical studies on Rivanicline (RJR-2403) provided a strong foundation for its development as a potential nootropic agent. The data consistently demonstrated its ability to enhance memory in validated animal models of cognitive impairment. Furthermore, its mechanism of action, involving the modulation of multiple neurotransmitter systems, and its favorable safety profile compared to nicotine, underscored its therapeutic potential. These foundational studies paved the way for further investigation into the clinical utility of Rivanicline for cognitive disorders.
References
Initial Research into Metanicotine's Analgesic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical research into the analgesic properties of metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has demonstrated significant antinociceptive effects across a range of animal models of pain. The following tables summarize the key quantitative data from foundational research, primarily from the work of Damaj et al., 1999.
| Parameter | Value | Species | Tissue | Reference |
| Binding Affinity (Ki) | 24 nM | Rat | Brain | [1] |
| Caption: Receptor Binding Affinity of this compound. |
| Pain Model | Administration | ED50 (mg/kg) | Comparison to Nicotine | Species | Reference |
| Tail-Flick (Thermal) | Subcutaneous (s.c.) | 2.6 (1.9-3.5) | ~5-fold less potent | Mouse | [1] |
| Intracerebroventricular (i.c.v.) | 0.003 (0.001-0.005) | Slightly more potent | Mouse | [1] | |
| Hot Plate (Thermal) | Subcutaneous (s.c.) | 2.1 (1.5-3.0) | - | Mouse | [1] |
| Paw-Pressure (Mechanical) | Subcutaneous (s.c.) | 1.8 (1.2-2.7) | - | Rat | [1] |
| Writhing (Chemical) | Subcutaneous (s.c.) | 0.7 (0.4-1.1) | - | Mouse | [1] |
| Formalin (Persistent) | Subcutaneous (s.c.) | 1.5 (Phase I) | - | Mouse | [1] |
| 1.1 (Phase II) | |||||
| Caption: Antinociceptive Efficacy (ED50) of this compound in Various Pain Models. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial research on this compound's analgesic properties.
Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for neuronal nicotinic acetylcholine receptors.
-
Preparation: Crude synaptic membranes were prepared from whole rat brains.
-
Procedure: Membranes were incubated with a radiolabeled nicotinic ligand ([³H]nicotine) and varying concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled nicotine.
-
Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]
Tail-Flick Test (Thermal Pain)
-
Objective: To assess the analgesic effect of this compound on acute thermal pain.
-
Apparatus: A tail-flick analgesia meter consisting of a radiant heat source.
-
Procedure: The basal tail-flick latency was determined for each mouse by focusing the radiant heat source on the distal portion of the tail. A cut-off time (typically 10 seconds) was used to prevent tissue damage. This compound or vehicle was administered, and the tail-flick latency was measured at various time points post-administration.
-
Analysis: The percentage of maximal possible effect (%MPE) was calculated for each animal at each time point. The ED50, the dose that produces 50% of the maximal effect, was then calculated from the dose-response curves.[1]
Hot Plate Test (Thermal Pain)
-
Objective: To evaluate the central analgesic activity of this compound.
-
Apparatus: A hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: Mice were placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded. A cut-off time (e.g., 30 seconds) was implemented to avoid injury. Baseline latencies were established before drug administration. This compound or vehicle was administered, and latencies were re-evaluated at set intervals.
-
Analysis: The ED50 was determined from the dose-response curve generated from the post-drug latencies.[1]
Paw-Pressure Test (Mechanical Pain)
-
Objective: To measure the analgesic effect of this compound against mechanical noxious stimuli.
-
Apparatus: A device that applies a linearly increasing mechanical force to the rat's hind paw.
-
Procedure: A constantly increasing pressure was applied to the dorsal surface of the rat's paw. The pressure at which the rat withdrew its paw was recorded as the pain threshold. Baseline thresholds were determined before drug administration. After administration of this compound or vehicle, the paw-pressure threshold was reassessed.
-
Analysis: The dose-response relationship was established, and the ED50 was calculated.[1]
Acetic Acid-Induced Writhing Test (Chemical Pain)
-
Objective: To assess the peripheral analgesic activity of this compound.
-
Procedure: Mice were administered this compound or vehicle. After a set pre-treatment time, a dilute solution of acetic acid was injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching). The number of writhes was counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group was calculated for each dose, and the ED50 was determined.[1]
Formalin Test (Persistent Pain)
-
Objective: To evaluate the efficacy of this compound in a model of persistent pain with two distinct phases.
-
Procedure: A dilute solution of formalin was injected into the plantar surface of the mouse's hind paw. The amount of time the animal spent licking or biting the injected paw was recorded in two phases: an early, acute phase (e.g., 0-5 minutes post-injection) and a late, inflammatory phase (e.g., 15-30 minutes post-injection). This compound or vehicle was administered prior to the formalin injection.
-
Analysis: The ED50 values for the inhibition of the licking/biting response were calculated for both the early and late phases.[1]
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the initial research.
Caption: Proposed Signaling Pathway for this compound-Induced Analgesia.
Caption: General Experimental Workflow for Preclinical Analgesia Studies.
References
Metanicotine: A Comprehensive Technical Review of a Nicotinic Alkaloid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of metanicotine, a pyridine (B92270) alkaloid that has garnered interest for its selective interaction with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This document synthesizes the current scientific understanding of this compound's origins, pharmacological activity, and the signaling pathways it modulates.
Natural Occurrence: A Subject of Ambiguity
The classification of this compound as a naturally occurring alkaloid is not definitively established in scientific literature. There are conflicting reports regarding its origin.
One perspective suggests that this compound is a natural product. A 1953 report by Wahl is cited, proposing that this compound occurs as a product of nicotine's biological degradation in fermented tobacco. Subsequent phytochemical studies have also reportedly identified its presence in plants of the Solanaceae family, such as Nicotiana tabacum (tobacco). The Wikipedia entry for Rivanicline, a synonym for this compound, also states it has been identified as a constituent of tobacco.[1]
Conversely, a significant body of literature and commercial documentation refers to this compound as a synthetic compound.[2] It is often described as a nicotine (B1678760) analogue, and detailed chemical synthesis pathways are well-documented in scientific publications. Notably, comprehensive analyses of the minor alkaloids present in tobacco often do not include this compound. This omission from detailed phytochemical profiles of Nicotiana species suggests that if it is present naturally, it is likely in very low concentrations or as a transformation product under specific conditions like fermentation.
Given the available evidence, it is prudent to conclude that while there are historical reports of its natural occurrence, this compound is predominantly recognized and utilized as a synthetic compound in research and development.
Pharmacological Profile
This compound is a selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for the α4β2 subtype.[1][3] Its pharmacological effects have been characterized in various in vitro and in vivo studies, often in comparison to nicotine.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from various studies on this compound's interaction with nAChRs and its physiological effects.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Reference |
| Ki (nAChRs) | 26 nM | Rat brain cortex | [3] |
| Ki (α4β2 nAChR) | 26 nM | --- | [3] |
| EC50 (nAChRs) | 732 nM | Rat brain cortex | [3] |
| EC50 (α4β2 nAChR) | 16 µM | --- | [3] |
| Ki ([³H]nicotine binding) | 24 nM | Rat brain | [4] |
Table 2: In Vivo Pharmacological Effects (Compared to Nicotine)
| Effect | Observation | Species | Reference |
| Antinociception (tail-flick) | ~5-fold less potent than nicotine (s.c. admin) | Mice | [4] |
| Antinociception (central admin) | Slightly more potent than nicotine | Mice | [4] |
| Body Temperature Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |
| Respiration Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |
| Y-maze Activity Decrease | 15 to 30-fold less potent than nicotine | Mice | [5] |
| Acoustic Startle Response | 15 to 30-fold less potent than nicotine | Mice | [5] |
| Heart Rate Increase | ~10-fold less potent than nicotine | Rats | [5] |
| Blood Pressure Increase | ~20-fold less potent than nicotine | Rats | [5] |
Toxicological Data
Experimental Protocols
Chemical Synthesis of trans-Metanicotine
A convenient pathway for the synthesis of trans-metanicotine has been developed and is outlined below.[2] This multi-step process is a common approach for producing this compound for research purposes.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mckinneysl.com [mckinneysl.com]
- 7. admescope.com [admescope.com]
- 8. nuvisan.com [nuvisan.com]
Foundational Studies on Metanicotine's Anti-inflammatory Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, a selective nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in inflammatory diseases. This technical guide provides an in-depth overview of the foundational studies elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects. It details the key signaling pathways, presents available quantitative data on its efficacy, and outlines the experimental protocols used to characterize its action. The primary mechanism of this compound's anti-inflammatory action involves the activation of α7 and α4β2 nicotinic acetylcholine receptors, leading to the modulation of critical inflammatory signaling cascades, including the inhibition of the NF-κB pathway and the activation of the JAK2/STAT3 pathway.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The cholinergic anti-inflammatory pathway, a neural mechanism that inhibits inflammation, has emerged as a promising target for therapeutic intervention. Nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, are key components of this pathway. This compound, also known as Rivanicline or (E)-metanicotine, is a selective agonist for neuronal nAChRs and has been investigated for its potential to suppress inflammatory responses. This document synthesizes the core findings from foundational studies to provide a comprehensive technical resource for researchers in the field.
Quantitative Data on this compound's Anti-inflammatory Efficacy
The following tables summarize the key quantitative findings from studies on this compound's anti-inflammatory and receptor binding properties.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Compound | Cell Type | Inflammatory Mediator | Method | Result | Reference |
| (E)-metanicotine hemigalactarate (TC-2403-12) | MM6 (monocytes) | IL-8 | ELISA | Decreased IL-8 secretion to 30% of control | [1] |
Table 2: Receptor Binding Affinity of this compound
| Ligand | Receptor/Tissue | Method | Binding Affinity (Ki) | Reference |
| This compound | Rat brain [(3)H]nicotine binding sites | Radioligand binding assay | 24 nM | [2] |
| (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) | Nicotinic receptors | In vivo distribution studies | 16 nM | [3] |
Signaling Pathways in this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the activation of nAChRs, which in turn modulates downstream signaling pathways crucial for the inflammatory response. The two major pathways identified are the NF-κB and JAK2/STAT3 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that promotes the expression of pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. This compound, by activating nAChRs, can interfere with this cascade, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: this compound's Inhibition of the NF-κB Pathway.
Activation of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important signaling cascade that can have both pro- and anti-inflammatory roles depending on the context. Activation of nAChRs by agonists like nicotine (B1678760) has been shown to induce the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3.[4] Phosphorylated STAT3 can then translocate to the nucleus and promote the transcription of anti-inflammatory genes, such as SOCS3 (Suppressor of Cytokine Signaling 3), which can inhibit the production of pro-inflammatory cytokines.
Caption: this compound's Activation of the JAK2/STAT3 Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the foundational studies of this compound's anti-inflammatory action.
Cell Culture and Treatment
-
Cell Lines: Human monocytic cell lines (e.g., MM6) or primary immune cells are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1-24 hours) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Caption: General Experimental Workflow.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: To quantify the concentration of secreted cytokines (e.g., IL-8, TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot for Signaling Protein Analysis (NF-κB and JAK2/STAT3)
-
Principle: To detect and quantify the levels of total and phosphorylated proteins in the NF-κB and JAK2/STAT3 signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, total p65, p-IκBα, total IκBα, p-JAK2, total JAK2, p-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The foundational studies on this compound's anti-inflammatory action provide compelling evidence for its therapeutic potential. Its ability to modulate the NF-κB and JAK2/STAT3 signaling pathways through the activation of nicotinic acetylcholine receptors underscores a targeted mechanism for controlling inflammation. The quantitative data, though still emerging, supports its efficacy in reducing the production of key inflammatory mediators. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's anti-inflammatory properties. Future research should focus on expanding the quantitative dataset, particularly regarding IC50 values for a broader range of cytokines, and on elucidating the precise interplay between different nAChR subtypes in mediating these effects. This will be crucial for the continued development of this compound as a novel anti-inflammatory therapeutic.
References
- 1. (E)-metanicotine hemigalactarate (TC-2403-12) inhibits IL-8 production in cells of the inflamed mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholinergic agonists regulate JAK2/STAT3 signaling to suppress endothelial cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Pharmacological Profile of Metanicotine in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, also known as N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a novel neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It has garnered interest within the scientific community for its distinct pharmacological profile compared to nicotine (B1678760), particularly its potent antinociceptive effects with a potentially wider therapeutic window. This document provides a comprehensive overview of the basic pharmacological properties of this compound in rodent models, summarizing key findings on its receptor binding, in vivo behavioral effects, and what is known of its pharmacokinetic profile. The information is intended to serve as a technical guide for researchers engaged in the study of nicotinic compounds and the development of novel therapeutics targeting nAChRs.
Receptor Binding Affinity
This compound demonstrates a high affinity for nicotinic acetylcholine receptors in the rodent brain. In vitro radioligand binding assays have been employed to determine its binding potential.
Table 1: this compound Receptor Binding Affinities in Rodent Brain
| Radioligand | Tissue Source | Species | Ki (nM) | Reference |
| [3H]Nicotine | Whole Brain Membranes | Rat | 24 | [1] |
| [11C]this compound | Not Specified | Not Specified | 16 | [2] |
Experimental Protocol: Radioligand Binding Assay
A standard radioligand binding assay to determine the affinity of this compound for nAChRs in the rat brain can be performed as follows:
-
Tissue Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled nicotinic ligand, such as [3H]nicotine, and varying concentrations of unlabeled this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Workflow for Radioligand Binding Assay.
In Vitro Functional Activity
Detailed in vitro functional data for this compound, such as EC50 and Emax values at specific rodent nAChR subtypes, are not extensively reported in the available scientific literature. However, its in vivo effects, which are blocked by nAChR antagonists, confirm its functional activity as a nicotinic agonist.[1]
In Vivo Behavioral Pharmacology
This compound has been characterized in several in vivo behavioral paradigms in rodents, revealing a profile that is distinct from that of nicotine.
Antinociception
This compound exhibits significant antinociceptive properties across various pain models in both mice and rats.[1] Its effects are centrally mediated and are blocked by nicotinic antagonists such as mecamylamine (B1216088) and dihydro-β-erythroidine, but not by the opioid antagonist naloxone (B1662785) or the muscarinic antagonist atropine.[1]
Table 2: Antinociceptive Effects of this compound in Rodents
| Species | Pain Model | Administration | ED50 / Effective Dose | Potency vs. Nicotine | Duration of Action | Reference |
| Mouse | Tail-Flick (Thermal) | s.c. | ~5-fold less potent | Longer | [1] | |
| Mouse | Tail-Flick (Thermal) | i.c.v. | Slightly more potent | Longer | [1] | |
| Rat | Paw-Pressure (Mechanical) | Not Specified | Effective | Not Specified | Not Specified | [1] |
| Mouse | Phenylquinone Writhing (Chemical) | Not Specified | Effective | Not Specified | Not Specified | [1] |
| Rat | Formalin Test (Persistent) | Not Specified | Effective | Not Specified | Not Specified | [1] |
Experimental Protocol: Tail-Flick Test
The tail-flick test is a common method to assess thermal pain sensitivity and the efficacy of analgesic compounds.
-
Acclimation: Mice or rats are habituated to the testing environment and handling for several days prior to the experiment.
-
Baseline Latency: The animal is gently restrained, and a focused beam of radiant heat is applied to the ventral surface of the tail. The time taken for the animal to flick its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., subcutaneous, s.c.; intracerebroventricular, i.c.v.).
-
Post-Treatment Latency: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50.
Figure 2: Experimental Workflow for the Tail-Flick Test.
Drug Discrimination
In drug discrimination studies, animals are trained to recognize the interoceptive cues of a specific drug. This compound has been shown to fully generalize to the discriminative stimulus effects of nicotine in a dose-dependent manner in rats, indicating that it produces similar subjective effects.[1]
Effects on Spontaneous Locomotor Activity and Body Temperature
A notable characteristic of this compound is its separation of antinociceptive effects from other common nicotinic effects. Doses of this compound that produce significant antinociception have been reported to have virtually no effect on spontaneous locomotor activity or body temperature in mice.[1] This suggests a potentially improved side-effect profile compared to nicotine. A detailed dose-response curve for locomotor activity is not currently available in the literature.
Learning and Memory
The effects of this compound on learning and memory in rodents appear to be complex and may depend on the specific memory task and the individual characteristics of the animals.
-
In a study using an inhibitory avoidance task , post-trial administration of this compound (0.017-1.7 mg/kg, i.p.) produced a dose-dependent amnestic-like effect in Wistar rats with low rearing activity, while having no effect in rats with high rearing activity.[3]
-
Conversely, another report indicates that this compound, described as an α4β2 nicotinic agonist, improved working memory function in rats in an 8-arm radial maze .[4]
Further research is needed to fully elucidate the cognitive effects of this compound.
Pharmacokinetics and Metabolism
The pharmacokinetic and metabolic profile of this compound in rodents has not been extensively characterized in publicly available literature.
-
Distribution: In vivo distribution studies in mice using radiolabeled [11C]this compound have demonstrated good blood-brain barrier permeability.[2]
Detailed information on the absorption, metabolism, and excretion of this compound, including key parameters like Cmax, Tmax, half-life, and major metabolites, is currently lacking.
Signaling Pathways
As a nicotinic agonist, this compound is presumed to exert its effects by binding to and activating nAChRs, which are ligand-gated ion channels. Activation of these receptors, particularly in the central nervous system, leads to the influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization and the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. The antinociceptive effects of nicotinic agonists are thought to involve the modulation of pain pathways at both spinal and supraspinal levels.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-trial treatment with the nicotinic agonist this compound: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Differences Between Metanicotine and Nicotine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the fundamental differences between metanicotine and nicotine (B1678760), two structurally related nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. While both compounds exert their effects through the cholinergic system, they exhibit distinct profiles in terms of receptor affinity, subtype selectivity, pharmacological effects, and metabolic pathways. This document aims to furnish researchers, scientists, and drug development professionals with a detailed comparative overview, incorporating quantitative data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of these compounds for therapeutic and research applications.
Chemical Structure
Nicotine and this compound share a pyridine (B92270) ring, a key feature for their interaction with nAChRs. However, the nature of the second nitrogen-containing ring and the linker between the two cyclic systems fundamentally differentiates them.
-
Nicotine: Possesses a saturated pyrrolidine (B122466) ring directly attached to the pyridine ring. Its chemical name is 3-(1-methyl-2-pyrrolidinyl)pyridine.
-
This compound: Features an unsaturated butene-amine chain attached to the pyridine ring. Its chemical name is N-methyl-4-(3-pyridinyl)-3-butene-1-amine.
The structural variance between the pyrrolidine ring in nicotine and the flexible butene-amine chain in this compound is a primary determinant of their distinct pharmacological profiles.
Caption: Chemical structures of Nicotine and this compound.
Receptor Binding Affinity and Subtype Selectivity
Both nicotine and this compound are agonists at nAChRs, but their affinity and selectivity for the various nAChR subtypes differ significantly. These differences are critical to their distinct pharmacological effects.
| Receptor Subtype | Nicotine (Ki, nM) | This compound (Ki, nM) | Reference(s) |
| Rat Brain (general) | - | 24 | [1] |
| α3β4 | 476 | - | [2] |
| α4β2 | ~1 | - | [2] |
| α7 | 221 | - | [2] |
This compound is frequently described as a selective agonist for the α4β2 subtype of nAChRs.[1] This selectivity is a key differentiator from nicotine, which acts as a non-selective agonist across a broader range of nAChR subtypes.
Pharmacological Effects
The variations in receptor binding translate to distinct pharmacological profiles, particularly concerning antinociceptive effects and impact on the central nervous system.
| Pharmacological Effect | Nicotine | This compound | Reference(s) |
| Antinociception (s.c. admin) | Active | ~5-fold less potent than nicotine | [1] |
| Antinociception (central admin) | Active | Slightly more potent than nicotine | [1] |
| Effect on Spontaneous Activity | Significant effects | Virtually no effect at antinociceptive doses | [1] |
| Effect on Body Temperature | Significant effects | Virtually no effect at antinociceptive doses | [1] |
| Duration of Action | Shorter | Longer than nicotine | [1] |
This compound demonstrates a more favorable therapeutic window for analgesia, producing antinociceptive effects at doses that do not significantly impact motor activity or body temperature, unlike nicotine.[1]
Metabolism
The metabolic pathways of nicotine and this compound are distinct, leading to different breakdown products and potentially influencing their duration of action and toxicity profiles.
Nicotine Metabolism:
Nicotine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2A6 being the principal enzyme responsible for its conversion to cotinine.[3][4] Other CYPs, such as CYP2B6, also play a role.[3] The major metabolic pathways include:
-
C-oxidation: The primary pathway, leading to the formation of cotinine.[3]
-
N-oxidation: Forms nicotine-N'-oxide.[3]
-
N-demethylation: Produces nornicotine.[5]
-
Glucuronidation: Conjugation to form nicotine-glucuronide.[5]
Caption: Simplified metabolic pathway of Nicotine.
This compound Metabolism:
Detailed in vivo metabolic studies specifically on this compound are less abundant in the public domain. However, its chemical structure suggests that it would not be a substrate for the same primary metabolic pathways as nicotine due to the absence of the pyrrolidine ring. The unsaturated butene-amine chain is likely metabolized through different enzymatic processes. It has been noted that this compound is not as rapidly broken down by acetylcholinesterase as nicotine, which may contribute to its longer duration of action.
Pharmacokinetics
| Parameter | Nicotine (in rats) | This compound (in mice) | Reference(s) |
| Blood-Brain Barrier Permeability | Readily crosses | Good permeability | [6] |
| Plasma Half-life | ~1-2 hours | Longer duration of action than nicotine | [1][7] |
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a general procedure for determining the binding affinity of ligands like nicotine and this compound to nAChRs.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cultured cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]epibatidine or [³H]nicotine) and varying concentrations of the unlabeled competitor ligand (nicotine or this compound).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol describes the use of in vivo microdialysis to measure the effects of nicotine and this compound on neurotransmitter release in the brain of a freely moving animal.
Caption: Workflow for an in vivo microdialysis experiment.
Detailed Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rat.
-
Perfusion: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid from the surrounding brain tissue, at regular intervals.
-
Drug Administration: Administer nicotine or this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, acetylcholine) using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[8][9]
-
Data Analysis: Quantify the changes in neurotransmitter levels from baseline following drug administration.
Hot-Plate Test for Antinociception
The hot-plate test is a common behavioral assay to assess the analgesic properties of compounds.[10]
Caption: Workflow for the hot-plate antinociception test.
Detailed Methodology:
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Procedure: A mouse is placed on the heated surface, and the latency to exhibit a nociceptive response (e.g., licking a hind paw, jumping) is recorded.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: The test compound (nicotine or this compound) or vehicle is administered at a predetermined time before placing the animal on the hot plate.
-
Data Analysis: The latency to respond is compared between the drug-treated and vehicle-treated groups to determine the antinociceptive effect.
Signaling Pathways
Upon binding to nAChRs, both nicotine and this compound trigger the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates a cascade of downstream signaling events. The specific signaling pathways activated can vary depending on the nAChR subtype and the cellular context.
Caption: Generalized nAChR signaling pathway.
Key downstream signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[11] Activation of these pathways can lead to changes in gene expression, modulation of neuronal excitability, and the release of various neurotransmitters, including dopamine, which is central to the rewarding effects of nicotine.[11][12] The subtype selectivity of this compound for α4β2* nAChRs likely results in a more focused activation of these downstream pathways in specific neuronal populations compared to the broader activation by nicotine.
Conclusion
This compound and nicotine, while both acting as nAChR agonists, present distinct molecular and pharmacological profiles. This compound's key differentiating features include its unique chemical structure, its selectivity for the α4β2 nAChR subtype, and its ability to produce analgesia with a wider therapeutic margin than nicotine. These differences, rooted in their chemical structures, have significant implications for their potential therapeutic applications. A thorough understanding of these core distinctions is paramount for the rational design and development of novel therapeutics targeting the nicotinic cholinergic system. Further research is warranted to fully elucidate the metabolic fate and complete pharmacokinetic profile of this compound to better inform its potential clinical utility.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of nicotine on extracellular levels of neurotransmitters assessed by microdialysis in various brain regions: role of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Metanicotine: A Technical Guide to its Chemistry, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metanicotine, a selective agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and pain management. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, analytical methodologies, and its interaction with the α4β2 nAChR signaling pathway. Detailed experimental protocols are provided to facilitate further research and development.
Chemical and Physical Properties
This compound, also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine, is a synthetic compound with a molecular formula of C₁₀H₁₄N₂. It exists as different stereoisomers, with the (E)-isomer, also referred to as trans-Metanicotine or Rivanicline, being the most studied. The chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₂ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| CAS Number | 538-79-4 (unspecified stereochemistry) | [2] |
| 15585-43-0 ((E)-isomer, Rivanicline) | [1] | |
| 1129-68-6 ((Z)-isomer) | ||
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and organic solvents |
Synthesis of (E)-Metanicotine
A concise synthetic pathway for trans-metanicotine analogues has been reported and can be adapted for the synthesis of (E)-Metanicotine. The general approach involves a multi-step synthesis starting from commercially available precursors.
Experimental Protocol: Synthesis of (E)-Metanicotine (Adapted)
Materials:
-
3-Bromopyridine
-
Acetaldehyde
-
Allyl bromide
-
Zinc
-
Tosyl chloride
-
Appropriate solvents and reagents for Heck reaction and substitution reactions.
Methodology:
-
Step 1: Synthesis of 5-(pyridin-3-yl)pent-4-en-3-ol: This intermediate is synthesized via a Zn-mediated allylation of allyl bromide and acetaldehyde, followed by a Heck reaction with 3-bromopyridine.
-
Step 2: Tosylation: The hydroxyl group of 5-(pyridin-3-yl)pent-4-en-3-ol is converted to a tosylate group using tosyl chloride in the presence of a base.
-
Step 3: Substitution with Methylamine: The tosylated intermediate is then reacted with methylamine in a sealed tube to yield (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine (trans-Metanicotine).
Purification:
The crude product can be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of dichloromethane (B109758) and methanol.
Analytical Methodologies
The purity and concentration of this compound can be determined using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC-MS Analysis
Instrumentation:
-
HPLC system with a C18 reversed-phase column.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Experimental Protocol (General):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Detection: ESI in positive ion mode, monitoring for the protonated molecular ion [M+H]⁺ of this compound (m/z 163.12).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
A capillary column suitable for amine analysis (e.g., DB-5ms).
Experimental Protocol (General):
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Monitoring for the molecular ion and characteristic fragment ions of this compound.
Pharmacology and Mechanism of Action
This compound is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system. Activation of α4β2 nAChRs by agonists like this compound leads to the influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.
Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) |
| α4β2 nAChR | ~15-30 nM |
Signaling Pathway
Beyond its ionotropic action, the α4β2 nAChR can also engage in metabotropic signaling cascades. Upon agonist binding, the receptor can activate intracellular signaling pathways independent of ion flux. One such pathway involves the activation of Src kinase, leading to a downstream cascade that includes Syk, Phospholipase C (PLC), and Protein Kinase C (PKC). This metabotropic signaling can influence longer-term cellular processes, including gene expression and synaptic plasticity.
This compound Signaling Pathway
Experimental Models for Efficacy Testing
The nootropic (cognition-enhancing) and antinociceptive (pain-relieving) effects of this compound can be evaluated in various preclinical animal models.
Assessment of Nootropic Effects: The Radial Arm Maze
The radial arm maze is a widely used behavioral paradigm to assess spatial learning and memory in rodents.
Experimental Protocol:
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards.
-
Habituation: Animals are allowed to freely explore the maze for several days to acclimate.
-
Training: A food reward is placed at the end of each arm. The animal is placed on the central platform and allowed to explore the arms to find the rewards. The trial ends when all rewards have been consumed or after a set time limit.
-
Testing: After a delay period (to assess memory retention), the animal is returned to the maze. The number of errors (re-entry into an already visited arm) is recorded.
-
Drug Administration: this compound or a vehicle control is administered to the animals at a specified time before the training or testing session.
Experimental Workflow for Radial Arm Maze
Conclusion
This compound is a promising pharmacological agent with a well-defined mechanism of action at the α4β2 nAChR. This guide provides a foundational understanding of its chemical properties, synthesis, analysis, and biological activity. The detailed protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of this compound's therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Radioligand Binding Assays with [3H]Nicotine and Metanicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Their involvement in a wide range of physiological and pathological processes, including addiction, neurodegenerative diseases, and psychiatric disorders, makes them a significant target for drug discovery and development.[1][2] Radioligand binding assays are a robust and sensitive "gold standard" technique for quantifying the interaction of ligands with receptors.[3][4] This document provides detailed protocols for conducting saturation and competition radioligand binding assays using [3H]nicotine to characterize nAChRs and to determine the binding affinity of unlabeled ligands such as metanicotine.
This compound, also known as rivanicline (B1679396), is a selective agonist for neuronal nAChRs, with a primary affinity for the α4β2 subtype.[5] Understanding the binding characteristics of such compounds is essential for the development of novel therapeutics targeting the nicotinic cholinergic system.
Signaling Pathways of Nicotinic Acetylcholine Receptors
Activation of nAChRs by agonists like acetylcholine, nicotine (B1678760), or this compound leads to a conformational change in the receptor, opening an intrinsic ion channel.[1] This allows the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.[1][6] The subsequent increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of various protein kinases and transcription factors, which are crucial for modulating neuronal excitability, neurotransmitter release, and gene expression.[6][7]
Experimental Protocols
The following protocols are adapted from established methods for nAChR binding assays and can be applied to various tissue and cell preparations.[8]
Membrane Preparation
-
Tissue or Cell Collection: Harvest tissues known to express nAChRs (e.g., rat brain regions like the thalamus, cortex, and striatum) or cultured cells expressing the nAChR subtype of interest.[9] All steps should be performed on ice or at 4°C.
-
Homogenization: Homogenize the tissue or cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-10 minutes) to remove large debris.[10]
-
Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000-48,000 x g for 20 minutes) to pellet the membranes.[8][10]
-
Washing: Resuspend the pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step should be repeated at least once.[8]
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.[10]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).[8]
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[8][10]
Saturation Binding Assay with [3H]Nicotine
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of [3H]nicotine.[3]
Materials:
-
Radioligand: [3H]Nicotine
-
Unlabeled Ligand for Non-specific Binding: A high concentration of unlabeled nicotine (e.g., 100 µM) or another suitable nAChR agonist/antagonist.[8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[8]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]
-
Membrane Preparation
-
96-well plates
-
Glass fiber filters (pre-soaked in a solution like 0.3-0.5% polyethyleneimine)
-
Cell harvester
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]nicotine in the assay buffer to cover a concentration range that brackets the expected Kd (e.g., 0.1 to 50 nM).
-
In a 96-well plate, set up the following in triplicate:
-
The final assay volume is typically between 150 µL and 250 µL.[8][10]
-
Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.[8]
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[8]
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.[8][10]
-
Place the filters into scintillation vials, add scintillation cocktail, and allow for equilibration.[8]
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding for each concentration of [3H]nicotine.[11]
-
Plot the specific binding (y-axis) against the concentration of [3H]nicotine (x-axis).
-
Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model. This will yield the Kd and Bmax values.[6]
Competition Binding Assay for this compound
This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a fixed concentration of [3H]nicotine for binding to nAChRs.[3][12]
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound) over a wide concentration range.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of [3H]nicotine (typically at or near its Kd), and assay buffer.[8]
-
Non-specific Binding (NSB): Membrane preparation, a fixed concentration of [3H]nicotine, and a high concentration of unlabeled nicotine.[8]
-
Competition: Membrane preparation, a fixed concentration of [3H]nicotine, and varying concentrations of this compound.[12]
-
-
Follow the incubation, filtration, washing, and counting steps as described in the saturation binding assay protocol.
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Plot the percentage of specific binding (y-axis) against the log concentration of this compound (x-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]nicotine).[6]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[6][13] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of [3H]nicotine used in the assay.
-
Kd is the dissociation constant of [3H]nicotine for the receptor, as determined from the saturation binding assay.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in clear and structured tables for easy comparison.
Table 1: Saturation Binding Parameters for [3H]Nicotine
| Receptor Source | Kd (nM) | Bmax (fmol/mg protein) |
| Rat Brain Membranes | 6.0 ± 0.6[9] | Value to be determined |
| Human Brain Membranes (High Affinity) | 8.1[14] | 36[14] |
| Human Brain Membranes (Low Affinity) | 86[14] | 90[14] |
| User's Experimental Sample | Insert Value | Insert Value |
Table 2: Competition Binding Parameters for Nicotinic Ligands
| Competing Ligand | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| (-)-Nicotine | [3H]Nicotine | Human Brain | 0.51[14] | To be calculated |
| (+)-Nicotine | [3H]Nicotine | Human Brain | 19.9[14] | To be calculated |
| Acetylcholine | [3H]Nicotine | Human Brain | 12.6[14] | To be calculated |
| This compound (Rivanicline) | [11C]this compound | Not Specified | - | 16[15] |
| This compound (User's Data) | [3H]Nicotine | User's Sample | Insert Value | Insert Value |
Note: The provided values from the literature serve as a reference. Experimental values will vary depending on the specific tissues, cell lines, and assay conditions used. The Ki value for this compound from the literature was determined using a different radioligand and should be considered in that context.
References
- 1. benchchem.com [benchchem.com]
- 2. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. High affinity binding of [3H] (-)-nicotine to rat brain membranes and its inhibition by analogues of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis of Nicotinic Compounds in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for sampling and monitoring the extracellular concentrations of endogenous and exogenous substances in the brain of awake, freely moving animals.[1][2] This application note provides a detailed protocol for the use of in vivo microdialysis to measure the levels of nicotinic compounds, including nicotine (B1678760) and its metabolites, in specific brain regions. The disposition and metabolism of nicotine in the brain are crucial determinants of its pharmacological effects and exposure.[3][4] This methodology is essential for pharmacokinetic and pharmacodynamic studies in neuroscience, particularly in the context of nicotine addiction and the development of novel therapeutics targeting nicotinic acetylcholine (B1216132) receptors.[4][5]
Metanicotine is a term that can refer to analogs of nicotine, such as the nicotinic agonist RJR-2403.[6] The protocols described herein are directly applicable to the study of such nicotinic agonists and other nicotine metabolites.
Experimental Principles
Microdialysis involves the implantation of a small, semi-permeable probe into a target brain region.[1][2] A physiological solution (perfusion fluid) is slowly pumped through the probe. Small molecules in the extracellular fluid, such as nicotine and its metabolites, diffuse across the semi-permeable membrane into the perfusion fluid down their concentration gradient. The resulting fluid, termed the dialysate, is collected and analyzed to determine the concentration of the substances of interest.[1] This technique allows for continuous sampling from the brains of live animals, providing dynamic information about neurochemical changes and drug disposition.[1][4]
Key Experimental Parameters and Quantitative Data
The following tables summarize key quantitative data and parameters for in vivo microdialysis experiments for nicotinic compounds, based on published studies.
Table 1: Microdialysis Probe and Perfusion Parameters
| Parameter | Value | Brain Region(s) | Animal Model | Reference |
| Probe Type | CMA/12 Elite | Nucleus Accumbens | Rat | [4] |
| CMA30 Linear Probe | In vitro recovery | N/A | [7] | |
| Membrane Material | Polyarylethersulfone | Nucleus Accumbens | Rat | [4] |
| Membrane Length | 2 mm | Nucleus Accumbens | Rat | [4] |
| 1.5 mm | Nucleus Accumbens (shell) | Rat | [8] | |
| Membrane Cut-off | 20 kDa | Nucleus Accumbens | Rat | [4] |
| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) | Varies | Rat | [8] |
| aCSF Composition | 140.0 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 2.0 mM Na2HPO4·7H2O, 1.0 mM MgCl2, pH 7.2–7.4 | Nucleus Accumbens, VTA | Rat | [8] |
| Perfusion Flow Rate | 2.0 µl/min | Nucleus Accumbens, VTA | Rat | [8] |
| 1.0 µl/min | Nucleus Accumbens (shell) | Rat | [8] | |
| 1.8 - 2.2 µl/min | General Brain | General | [1] |
Table 2: Analytical Method Performance for Nicotine and Metabolites
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | In Vitro Recovery (%) | Analytical Method | Reference |
| Nicotine (Nic) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| Cotinine (Cot) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| Nornicotine (NNic) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| Nicotine-N'-oxide (NNO) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| Norcotinine (NCot) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| trans-3'-hydroxycotinine (3-HC) | 0.012 - 0.029 | - | 4.7 - 9.3 | UPLC-MS/MS | [9] |
| Various Nicotine Metabolites & Neurotransmitters | 0.003 - 1.0 µg/L | 0.01 - 2.5 µg/L | - | UHPLC-HRMS/MS | [4] |
Detailed Experimental Protocol
This protocol outlines the key steps for conducting an in vivo microdialysis study to measure nicotinic compounds in the rat brain.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Microdialysis Probes: Concentric or linear probes with appropriate membrane length and molecular weight cut-off (e.g., 20 kDa).
-
Guide Cannula: For chronic implantations.
-
Perfusion Pump: Capable of low, stable flow rates (e.g., 1-2 µL/min).
-
Fraction Collector: Refrigerated, for automated sample collection.
-
Surgical Instruments: Stereotaxic frame, drill, anesthesia machine, etc.
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile-filter. A typical composition is: 140.0 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl2, 2.0 mM Na2HPO4·7H2O, 1.0 mM MgCl2, adjusted to pH 7.2–7.4.[8]
-
Analytical System: Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) or Tandem Mass Spectrometry (UPLC-MS/MS) is recommended for sensitive and specific quantification.[3][4][9]
-
Internal Standards: Stable isotope-labeled analogs of the analytes (e.g., Nicotine-d4, Cotinine-d3) for accurate quantification.[3]
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., Nucleus Accumbens, Striatum, Prefrontal Cortex).[3][4][5]
-
Implant the guide cannula at the desired stereotaxic coordinates.
-
Secure the cannula to the skull using dental cement and skull screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.[4]
Microdialysis Experiment
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Connect the probe inlet to the perfusion pump and the outlet to the fraction collector. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Equilibration: Allow the system to equilibrate for a washout period of at least 1-2 hours to establish a stable baseline.[8]
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., 3-4 samples over 30-60 minutes) to determine the basal levels of the analytes.
-
Drug Administration: Administer the nicotinic compound of interest (e.g., nicotine, this compound/RJR-2403) via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).[3][4][5][6]
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for a predetermined duration to monitor the time course of the compound's concentration in the brain.[9]
-
Sample Handling: Keep samples on dry ice or in a refrigerated fraction collector immediately after collection and store them at -80°C until analysis to prevent degradation.[8]
Sample Analysis (UHPLC-HRMS/MS)
-
Sample Preparation: Thaw the dialysate samples and add an internal standard solution.[3][9] In many cases, dialysate samples can be directly injected into the analytical system.[9]
-
Chromatographic Separation: Use a suitable HPLC column (e.g., HILIC or C18) to separate the analytes of interest.[8][9]
-
Mass Spectrometric Detection: Employ a mass spectrometer in Multiple Reaction Monitoring (MRM) mode for tandem MS or high-resolution full scan for HRMS to achieve sensitive and specific detection of the parent and fragment ions of the target analytes and internal standards.[3][9]
-
Quantification: Construct a calibration curve using standard solutions of known concentrations. Quantify the analyte concentration in the dialysate samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Analysis and Interpretation
-
Probe Recovery: It is crucial to determine the in vitro or in vivo recovery of the microdialysis probe for each analyte to accurately estimate the absolute extracellular concentrations. This can be done using methods like the zero-net-flux method or by retrodialysis with a calibrator.[7]
-
Pharmacokinetic Analysis: Plot the concentration of the nicotinic compound in the dialysate over time to determine pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC).
Experimental Workflow and Signaling Diagrams
The following diagrams illustrate the experimental workflow for in vivo microdialysis and a simplified representation of nicotinic signaling.
Caption: Experimental workflow for in vivo microdialysis of nicotinic compounds.
Caption: Simplified nicotinic receptor signaling pathway.
Conclusion
The in vivo microdialysis technique coupled with sensitive analytical methods like UHPLC-HRMS/MS provides a robust platform for the detailed investigation of the pharmacokinetics and pharmacodynamics of this compound, nicotine, and its metabolites in the brain.[4][9] This approach is invaluable for understanding the neurochemical basis of nicotine's effects and for the preclinical evaluation of novel therapeutic agents targeting the nicotinic cholinergic system.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC-HRMS: Determination of Nicotine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Internal standard method to determine the recovery of nicotine in microdialysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recordings with Metanicotine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, also known as Rivanicline or RJR-2403, is a selective partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating a particular affinity for the α4β2 subtype.[1] These receptors are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including cognitive function and neurotransmitter release.[2][3] Understanding the electrophysiological effects of this compound is vital for elucidating its mechanism of action and exploring its therapeutic potential for neurological disorders such as Alzheimer's disease and for smoking cessation.[1]
These application notes provide detailed protocols for investigating the effects of this compound on neuronal activity using whole-cell patch-clamp, two-electrode voltage clamp (TEVC), and field potential recording techniques.
Data Presentation: Pharmacological Properties of this compound
The following table summarizes the key quantitative data for this compound's interaction with nAChRs. This information is essential for designing experiments and interpreting results.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 26 nM | Rat Brain Cortex nAChRs | [4][5] |
| Binding Affinity (Ki) | 26 nM | α4β2 nAChR Subtype | [4][5] |
| EC50 | 732 nM | Rat Brain Cortex nAChRs | [4][5] |
| EC50 | 16 µM | α4β2 nAChR Subtype | [4][5] |
Signaling Pathways and Experimental Overviews
The following diagrams illustrate the key signaling pathway activated by this compound and provide a general overview of the experimental workflows for the described electrophysiological techniques.
References
Assessing the Antinociceptive Properties of Metanicotine Using the Tail-Flick Test: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has demonstrated significant antinociceptive effects in various preclinical pain models.[1] This document provides detailed application notes and protocols for utilizing the tail-flick test, a common method for assessing thermal pain sensitivity in rodents, to evaluate the analgesic potential of this compound. This compound exerts its effects by binding to nAChRs in the central nervous system, leading to a cascade of events that ultimately modulate pain perception.[1] Its preferential action on these receptors, with a notable affinity for the α4β2 subtype, makes it a compound of interest for the development of novel analgesics with a potentially different side-effect profile compared to traditional opioid-based pain relievers.[1] The tail-flick test offers a rapid and reliable method to quantify the dose-dependent and time-course effects of this compound on the thermal pain threshold.
Data Presentation
| Compound | Administration Route | Potency Comparison | ED50 (mg/kg, s.c.) | Duration of Action | Reference |
| This compound | s.c. | ~5-fold less potent than Nicotine | Not explicitly stated | Longer than Nicotine | [1] |
| (-)Nicotine | s.c. | - | 1.66 | Shorter than this compound | [2] |
ED50 (Median Effective Dose) is the dose that produces an antinociceptive effect in 50% of the subjects.
Signaling Pathway of this compound-Induced Antinociception
This compound's antinociceptive effects are initiated by its binding to and activation of neuronal nicotinic acetylcholine receptors (nAChRs), primarily the α4β2 subtype, located on neurons within the central nervous system. This activation leads to the opening of the ion channel, allowing an influx of cations such as sodium (Na+) and calcium (Ca2+). The resulting depolarization of the neuron can trigger the release of various neurotransmitters, including norepinephrine (B1679862) and serotonin, in descending pain-modulating pathways. These neurotransmitters can inhibit the transmission of pain signals from the spinal cord to the brain, resulting in an analgesic effect.
Experimental Protocols
Tail-Flick Test for Assessing this compound's Antinociceptive Effects
This protocol outlines the procedure for evaluating the analgesic properties of this compound in rodents using a tail-flick analgesia meter.
1. Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Rodents (mice or rats of a specific strain, age, and weight)
-
Tail-flick analgesia meter (radiant heat source)
-
Animal restrainers
-
Syringes and needles for subcutaneous injection
-
Stopwatch or automated timer integrated with the analgesia meter
-
Ethanol (70%) for disinfection
2. Experimental Workflow Diagram:
3. Detailed Methodology:
3.1. Animal Preparation and Acclimatization:
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Allow the animals to acclimatize to the testing room for at least 30-60 minutes before the experiment begins.
-
To reduce stress-induced analgesia, habituate the animals to the restrainers for several days leading up to the experiment by placing them in the restrainers for short periods.
3.2. Baseline Tail-Flick Latency Determination:
-
Gently place the animal in the restrainer, leaving the tail exposed.
-
Position the tail over the radiant heat source of the tail-flick meter, typically 2-3 cm from the tip.
-
Activate the heat source and start the timer.
-
The latency is the time it takes for the animal to flick its tail away from the heat stimulus. The instrument's sensor will automatically stop the timer.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not flick its tail within this time, the heat source should be turned off, and the maximum cut-off time recorded.
-
Take 2-3 baseline readings for each animal with an interval of at least 5 minutes between each reading. The average of these readings will serve as the baseline latency.
3.3. Drug Administration:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, different doses of this compound).
-
Administer this compound or the vehicle via the desired route (e.g., subcutaneous injection). The volume of injection should be consistent across all animals (e.g., 10 ml/kg for mice).
3.4. Post-Administration Tail-Flick Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency as described in step 3.2. This allows for the determination of the peak effect and duration of action.
4. Data Analysis and Interpretation:
-
The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE). This is calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
The data can be analyzed using appropriate statistical methods. For example, a two-way ANOVA can be used to compare the effects of different doses of this compound over time, followed by post-hoc tests to identify significant differences between groups. A Student's t-test can be used to compare the effect of a single dose of this compound to the vehicle control at a specific time point.
-
A dose-response curve can be generated by plotting the %MPE against the logarithm of the dose of this compound. From this curve, the ED50 value can be calculated.
5. Important Considerations:
-
The intensity of the heat source should be calibrated to produce a baseline tail-flick latency of approximately 2-4 seconds in drug-naive animals.
-
To minimize variability, all experimental procedures should be conducted at the same time of day.
-
The experimenter should be blinded to the treatment conditions to avoid bias.
-
Ensure that the tail is not damaged during the experiment. If any signs of injury are observed, the animal should be removed from the study.
By following these detailed protocols, researchers can effectively and reliably assess the antinociceptive properties of this compound and contribute to the development of novel pain therapeutics.
References
Application Notes and Protocols for Testing the Cognitive-Enhancing Effects of Metanicotine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for evaluating the cognitive-enhancing properties of Metanicotine (also known as RJR-2403), a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). The following sections detail the rationale for using specific behavioral paradigms, present quantitative data from preclinical studies, and offer step-by-step experimental protocols.
Introduction
This compound has emerged as a compound of interest for its potential to ameliorate cognitive deficits associated with various neurological and psychiatric disorders. Its mechanism of action is primarily attributed to the modulation of the cholinergic system through the activation of α4β2 nAChRs, which are densely expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1] Animal models are indispensable for elucidating the pro-cognitive effects of this compound and understanding its therapeutic potential. Rodent models, particularly rats, are widely used due to their well-characterized cognitive behaviors and the availability of validated testing paradigms.
Recommended Animal Models and Behavioral Assays
The selection of an appropriate animal model and behavioral assay is crucial for accurately assessing the cognitive domain of interest. For this compound, which has shown promise in improving working and spatial memory, the following models are recommended:
-
Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used. Age can be a critical factor, with studies utilizing both young adult (3-7 months) and aged (20-25 months) rats to investigate effects on both normal cognition and age-related cognitive decline.[2][3]
-
Behavioral Assays:
-
Radial-Arm Maze (RAM): This maze is a well-validated tool for assessing both working memory and reference memory.[4][5] It is particularly sensitive to the effects of cholinergic agents.
-
Morris Water Maze (MWM): The MWM is a classic test of hippocampal-dependent spatial learning and memory.[6] It is widely used to evaluate the effects of compounds on the ability to acquire and retain spatial information.
-
Data Presentation
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound (RJR-2403) on cognitive performance in rats.
| Behavioral Assay | Animal Model | Compound | Dose(s) | Administration Route | Time Post-Administration | Key Findings | Reference(s) |
| Radial-Arm Maze | Young adult Sprague-Dawley rats | This compound (RJR-2403) | 0.3, 1.0, 3.0, 10.0 mg/kg | Perioral (P.O.) | 30 minutes | 1.0 mg/kg significantly improved working memory. Higher doses (3.0 and 10.0 mg/kg) were ineffective, showing a classic inverted U-shaped dose-response curve. | [3] |
| Radial-Arm Maze | Young adult Sprague-Dawley rats | This compound (RJR-2403) | 0.3, 1.0 mg/kg | Perioral (P.O.) | 1 and 6 hours | 0.3 mg/kg significantly improved working memory at 1 hour. Both 0.3 and 1.0 mg/kg significantly improved memory at 6 hours, indicating a long duration of action. | [3] |
| Morris Water Maze | Rats | This compound (RJR-2403) | 1.4 mg/kg | Subcutaneous (s.c.) | N/A (Chronic Study) | Chronic administration of 1.4 mg/kg twice daily for 10 days retarded the rate of learning. | [7] |
Signaling Pathway
This compound exerts its cognitive-enhancing effects primarily through the activation of the α4β2 nicotinic acetylcholine receptor. While the precise downstream signaling cascade specifically linked to this compound-induced cognitive enhancement is still under investigation, the general pathway for α4β2 nAChR activation involves a metabotropic, second-messenger-based system.
Caption: Proposed signaling pathway for this compound-induced cognitive enhancement.
Experimental Protocols
The following are detailed protocols for the 8-arm radial maze and the Morris water maze, adapted for testing the cognitive-enhancing effects of this compound in rats.
8-Arm Radial Maze Protocol for Working Memory Assessment
1. Apparatus:
-
An eight-arm radial maze consisting of a central octagonal platform with eight arms radiating outwards.
-
Food wells are located at the end of each arm.
-
The maze should be placed in a room with various extra-maze cues (e.g., posters, shelves) to aid in spatial navigation.
2. Pre-training (Habituation):
-
Food Deprivation: Rats are typically food-deprived to 85-90% of their free-feeding body weight to increase motivation. Water should be available ad libitum.
-
Habituation to the Maze (2-3 days):
-
Place the rat in the center of the maze with food rewards (e.g., sucrose (B13894) pellets) scattered throughout the arms and the central platform.
-
Allow the rat to freely explore the maze for 10-15 minutes per day.
-
On the last day of habituation, place a single food reward in each food well at the end of the arms.
-
3. Experimental Procedure (Win-Shift Task):
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., P.O. or s.c.) at the specified time before testing (e.g., 30 minutes, 1 hour, or 6 hours).
-
Trial Initiation:
-
Bait all eight arms with a food reward.
-
Place the rat on the central platform and allow it to freely choose among the arms.
-
-
Trial Completion: The trial ends when the rat has visited all eight baited arms or after a predetermined time limit (e.g., 10 minutes).
-
Data Collection: A video tracking system is recommended for accurate data collection. The following parameters should be recorded:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that was not baited (if applicable in a mixed working/reference memory paradigm).
-
Time to Complete the Task: Latency to visit all baited arms.
-
Number of Arms Visited.
-
-
Inter-Trial Interval (ITI): If multiple trials are conducted in a day, a sufficient ITI (e.g., 5-10 minutes) should be allowed, during which the rat is returned to its home cage. The maze should be cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
Caption: Experimental workflow for the Radial-Arm Maze test.
Morris Water Maze Protocol for Spatial Memory Assessment
1. Apparatus:
-
A circular pool (approximately 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic white or black paint.
-
The water temperature should be maintained at 20-22°C.
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with prominent, stable extra-maze cues.
2. Pre-training (Habituation):
-
Habituation to Water (1-2 days):
-
Allow the rats to swim freely in the pool for 60 seconds without the platform.
-
On the second day, a visible platform (marked with a flag) can be used to teach the rats the goal of the task. Guide the rat to the platform if it does not find it within 60 seconds.
-
3. Acquisition Phase (4-5 days):
-
Drug Administration: Administer this compound or vehicle at the specified time before the first trial of each day.
-
Trials:
-
Conduct 4 trials per day for each rat.
-
The starting position should be varied for each trial (e.g., North, South, East, West).
-
The location of the hidden platform remains constant throughout the acquisition phase.
-
Place the rat in the water facing the wall of the pool.
-
Allow the rat to search for the platform for a maximum of 60-90 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
-
Data Collection: Use a video tracking system to record:
-
Escape Latency: Time taken to find the hidden platform.
-
Path Length: The distance traveled to reach the platform.
-
Swim Speed: To control for motor effects of the drug.
-
4. Probe Trial (Day 6):
-
Procedure:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
-
Data Collection: Record:
-
Time Spent in the Target Quadrant: The percentage of time spent in the quadrant where the platform was previously located.
-
Number of Crossings over the Former Platform Location.
-
Caption: Experimental workflow for the Morris Water Maze test.
Conclusion
The protocols and data presented here provide a robust framework for investigating the cognitive-enhancing effects of this compound in rodent models. The radial-arm maze and Morris water maze are powerful tools for assessing working and spatial memory, respectively, and are well-suited for characterizing the pro-cognitive profile of novel nicotinic agonists. Careful attention to experimental design, including appropriate dosing, timing of administration, and control groups, is essential for obtaining reliable and interpretable results. These studies will be critical in advancing our understanding of the therapeutic potential of this compound for cognitive disorders.
References
- 1. animalab.eu [animalab.eu]
- 2. Eight-arm radial maze task [bio-protocol.org]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 4. How Does a Radial Arm Maze Test Memory? [sandiegoinstruments.com]
- 5. mmpc.org [mmpc.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Notes and Protocols for the Chiral Separation of Metanicotine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, possesses a chiral center, resulting in the existence of two enantiomers: (R)-metanicotine and (S)-metanicotine. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial for drug development, pharmacokinetic studies, and quality control. This document provides a detailed application note and protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Due to the structural similarity of this compound to nicotine (B1678760), the presented method is adapted from well-established protocols for the chiral separation of nicotine enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent enantioselectivity for nicotine and are therefore recommended for the separation of this compound enantiomers.
Principle of Chiral Chromatography
Chiral chromatography is a technique used to separate stereoisomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer of a chiral compound. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The direct approach, where the enantiomers are separated on a CSP without prior derivatization, is a widely used and effective method.[1][2]
Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers
This protocol outlines a method for the analytical-scale separation of this compound enantiomers.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase column is recommended. Examples include:
-
Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)
-
Daicel CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel)
-
Phenomenex Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
-
Solvents: HPLC grade n-hexane, ethanol, isopropanol, and diethylamine (B46881) (DEA).
-
Sample: A racemic mixture of this compound standard dissolved in the mobile phase.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for a specific column and system.
| Parameter | Recommended Condition |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 262 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL |
Sample Preparation
-
Accurately weigh and dissolve the this compound standard in the mobile phase to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for the chiral HPLC separation and analysis of this compound enantiomers.
Data Presentation and Expected Results
The success of the chiral separation is evaluated based on the retention times of the enantiomers and the resolution between their corresponding peaks. Based on data from the chiral separation of the structurally similar nicotine, the following results can be anticipated.
Table 1: Expected Chromatographic Parameters for this compound Enantiomer Separation
| Parameter | Enantiomer 1 (e.g., S-metanicotine) | Enantiomer 2 (e.g., R-metanicotine) |
| Retention Time (t_R) | ~ 7-9 min | ~ 9-12 min |
| Peak Area | Dependent on sample composition | Dependent on sample composition |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Expected Value |
| Resolution (R_s) | R_s ≥ 1.5 | > 2.0 |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | ~ 1.1 |
| Theoretical Plates (N) | > 2000 | > 3000 |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase and mobile phase composition used.[3]
Method Optimization
The separation can be optimized by adjusting the following parameters:
-
Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) significantly impacts retention and resolution. Increasing the alcohol content generally decreases retention times but may also reduce resolution.
-
Additive: The type and concentration of the basic additive (e.g., diethylamine) can improve peak shape and resolution. For some CSPs, an acidic additive like trifluoroacetic acid might be beneficial.[3]
-
Flow Rate: A lower flow rate can increase resolution but will also lengthen the analysis time.
-
Temperature: Column temperature can affect enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 15-35 °C) to find the optimal condition.
Signaling Pathway and Logical Relationships
The fundamental principle of chiral separation relies on the differential interaction between the enantiomers and the chiral stationary phase. This can be visualized as a logical relationship.
Caption: Logical diagram illustrating the principle of chiral separation via differential interaction with a chiral stationary phase.
Conclusion
The provided application note and protocol describe a robust method for the chiral separation of this compound enantiomers by HPLC. By utilizing a polysaccharide-based chiral stationary phase and optimizing the mobile phase composition, baseline separation of the enantiomers can be achieved. This method is essential for researchers and professionals in drug development for the accurate determination of enantiomeric purity and for conducting stereoselective pharmacokinetic and pharmacodynamic studies.
References
- 1. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors | MDPI [mdpi.com]
- 2. Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of nicotine and nornicotine enantiomers via normal phase HPLC on derivatized cellulose chiral stationary phases | CoLab [colab.ws]
Application Notes and Protocols for Metanicotine in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, also known as (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine or RJR-2403, is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. Its selectivity for this specific receptor makes it a valuable tool for researchers investigating the role of α4β2 nAChRs in various physiological and pathological processes. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro experiments, methodologies for key assays, and an overview of its signaling pathway.
Physicochemical and Pharmacological Properties
This compound is typically supplied as a hydrochloride salt or hemioxalate salt. It is important to refer to the manufacturer's specifications for the exact molecular weight and solubility of the specific product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Alternate Names | RJR-2403, (E)-Metanicotine | [1] |
| Molecular Formula | C₁₀H₁₄N₂ | N/A |
| Molecular Weight | 162.23 g/mol (free base) | N/A |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/mL) DMSO: Sparingly soluble (1-10 mg/mL) Water: Slightly soluble (0.1-1 mg/mL) | N/A |
Table 2: Pharmacological Data for this compound
| Parameter | Receptor/Assay | Value | Source |
| Binding Affinity (Ki) | Rat brain nAChRs | 26 nM | [1] |
| Functional Potency (EC50) | α4β2 nAChR (Rubidium efflux assay) | 732 nM | [2] |
| Functional Potency (EC50) | α4β2 nAChR | 16 µM | [2] |
Preparation of this compound Solutions
The following protocols provide a general guideline for the preparation of this compound solutions for in vitro cell culture experiments. It is recommended to use high-purity solvents and sterile techniques to avoid contamination.
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh the required amount of this compound powder. To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution of this compound free base (MW = 162.23 g/mol ), you would need 1.62 mg of the compound.
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of this compound from those of the solvent.
-
Use the freshly prepared working solutions immediately for your experiments.
Diagram 1: Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Stability of this compound Solutions
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest (e.g., SH-SY5Y, PC12, or other neuronal cell lines)
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Diagram 2: Workflow for MTT Cell Viability Assay
Caption: General workflow for an MTT-based cell viability assay.
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the α4β2 nicotinic acetylcholine receptor. Upon binding, it can trigger both ionotropic and metabotropic signaling cascades. The following diagram illustrates a known metabotropic signaling pathway initiated by the activation of α4β2 nAChRs.
Diagram 3: this compound-Activated α4β2 nAChR Signaling Pathway
References
Application Notes and Protocols for Studying Metanicotine-Induced Dopamine Release in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has shown promise in various pharmacological studies. Understanding its influence on dopamine (B1211576) neurotransmission is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a detailed protocol for studying this compound-induced dopamine release in ex vivo brain slices using Fast-Scan Cyclic Voltammetry (FSCV). This technique offers sub-second temporal resolution, allowing for the real-time measurement of dopamine release and uptake dynamics.
The protocols outlined below cover brain slice preparation, FSCV recording procedures, and pharmacological application of this compound. Additionally, we provide a summary of relevant quantitative data and visualizations of the implicated signaling pathways to facilitate experimental design and data interpretation.
Data Presentation
Table 1: Fast-Scan Cyclic Voltammetry (FSCV) Parameters for Dopamine Detection
| Parameter | Value | Notes |
| Waveform | Triangular | Standard for dopamine detection. |
| Holding Potential | -0.4 V vs. Ag/AgCl | Allows for the adsorption of dopamine to the carbon-fiber electrode. |
| Switching Potential | +1.3 V vs. Ag/AgCl | Encompasses the oxidation potential of dopamine. |
| Scan Rate | 400 V/s | Provides a good balance between sensitivity and temporal resolution. |
| Frequency | 10 Hz | Allows for rapid sampling of dopamine concentration changes. |
| Recording Electrode | Carbon-Fiber Microelectrode (CFM) | Typically 7 µm in diameter. |
| Stimulating Electrode | Bipolar concentric electrode | Placed on the surface of the tissue to evoke dopamine release. |
Table 2: Pharmacological Profile of this compound and Related Compounds
| Compound | Target | Affinity (Ki) | Potency (EC50/IC50) | Notes |
| This compound | Neuronal nAChRs | 24 nM (rat brain) | ~5-fold less potent than nicotine (B1678760) (s.c. antinociception) | A selective nAChR agonist.[1] |
| Nicotine | nAChRs | High affinity | Varies by subtype and assay | A well-characterized non-selective nAChR agonist. |
| TC299423 (this compound analog) | α6β2* nAChRs | - | 30-60 nM ([3H]-dopamine release) | Provides an estimate for this compound's potency at specific subtypes. |
| DHβE | α4β2* nAChRs | - | Potent antagonist | Used to block α4β2-mediated effects. |
| α-Conotoxin MII | α6β2 nAChRs | - | Potent antagonist | Used to block α6β2*-mediated effects. |
| Methyllycaconitine (MLA) | α7 nAChRs | - | Potent antagonist | Used to block α7-mediated effects. |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of viable brain slices from rodents for subsequent electrochemical recordings.
Materials:
-
Rodent (mouse or rat)
-
Ice-cold cutting solution (NMDG-HEPES or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) cutting solution.[2][3][4]
-
Glue the brain to the vibratome stage and prepare coronal or sagittal slices (typically 250-300 µm thick) containing the brain region of interest (e.g., striatum, nucleus accumbens).[3]
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.[5]
-
Allow the slices to recover for at least 60 minutes before starting the experiment.[4]
Protocol 2: FSCV Recording of Dopamine Release
This protocol details the setup and execution of FSCV experiments to measure electrically evoked dopamine release in brain slices.
Materials:
-
FSCV system (potentiostat, headstage, computer with data acquisition software)
-
Carbon-fiber microelectrode (CFM)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
Recording chamber with perfusion system
-
aCSF
Procedure:
-
Transfer a recovered brain slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C (flow rate of 1.5-2 mL/min).[5]
-
Position the CFM approximately 100 µm deep into the tissue in the desired subregion.[6]
-
Place the bipolar stimulating electrode on the surface of the slice, about 100-200 µm from the CFM.[5]
-
Apply the FSCV waveform to the CFM and record the background current for several minutes to establish a stable baseline.[5]
-
Apply a single electrical pulse (e.g., 300 µA, 4 ms (B15284909) biphasic pulse) through the stimulating electrode to evoke dopamine release.[5]
-
Record the resulting current change for 10-20 seconds to capture both the release and uptake phases of the dopamine signal.
-
Repeat stimulations every 2-3 minutes to establish a stable baseline of evoked dopamine release (less than 10% variation in peak height).[4]
Protocol 3: Application of this compound and Data Analysis
This protocol describes how to apply this compound to the brain slice and analyze the resulting changes in dopamine dynamics.
Materials:
-
This compound stock solution
-
aCSF containing the desired final concentration of this compound
-
FSCV analysis software
Procedure:
-
After establishing a stable baseline of evoked dopamine release, switch the perfusion to aCSF containing the desired concentration of this compound.
-
Based on its affinity and relative potency to nicotine, a starting concentration range of 100 nM to 10 µM is recommended for generating a concentration-response curve.[1]
-
Allow the slice to incubate in the this compound solution for at least 20-30 minutes to ensure equilibration.[5]
-
Repeat the electrical stimulation and recording procedure as in Protocol 2 to measure the effect of this compound on dopamine release and uptake.
-
To investigate the involvement of specific nAChR subtypes, pre-incubate the slice with a selective antagonist (e.g., DHβE for α4β2, α-Conotoxin MII for α6β2, or MLA for α7) before co-applying this compound.
-
Data Analysis:
-
Use specialized software to subtract the background current and generate color plots and concentration vs. time traces.[5]
-
From the concentration-time plot, extract key parameters:
-
Peak [DA]: The maximum concentration of dopamine achieved after stimulation.
-
Uptake kinetics: Model the decay phase of the dopamine signal to determine Vmax (maximal uptake rate) or the half-life (T50).[5]
-
-
Calibrate the CFM at the end of each experiment using a known concentration of dopamine to convert the current signal to dopamine concentration.[6]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of this compound-induced dopamine release.
Caption: Experimental workflow for FSCV measurement of dopamine release.
Caption: Logical relationship for investigating nAChR subtype involvement.
References
- 1. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UB-165: A Novel Nicotinic Agonist with Subtype Selectivity Implicates the α4β2* Subtype in the Modulation of Dopamine Release from Rat Striatal Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of α6-Containing Nicotinic Acetylcholine Receptors in Nicotine Reward and Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration Routes for Metanicotine in Preclinical Studies (s.c. vs. i.p.)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of subcutaneous (s.c.) and intraperitoneal (i.p.) administration routes for the selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, metanicotine, in preclinical research. This document includes detailed experimental protocols, a summary of available quantitative data, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
This compound, a novel neuronal nicotinic agonist, has shown significant potential in preclinical studies, particularly for its antinociceptive effects.[1] It binds with high affinity to nicotinic receptors in the brain and has demonstrated efficacy in various animal models of pain.[1] The choice of administration route is a critical variable in preclinical study design, influencing the pharmacokinetic and pharmacodynamic profile of a compound. The two most common parenteral routes in rodent studies are subcutaneous (s.c.) and intraperitoneal (i.p.).
The s.c. route involves injection into the loose connective tissue between the skin and muscle, generally leading to slower, more sustained absorption. In contrast, the i.p. route, where the substance is injected into the peritoneal cavity, typically results in more rapid absorption due to the large, highly vascularized surface area of the peritoneum.[2]
Currently, there is a lack of direct head-to-head comparative studies for this compound administered via s.c. versus i.p. routes. This document summarizes the available quantitative data from separate studies to provide an indirect comparison and offers standardized protocols to guide researchers in their experimental design.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving s.c. and i.p. administration of this compound.
Table 1: Subcutaneous (s.c.) Administration of this compound
| Animal Model | Experiment | Doses Administered | Key Quantitative Results | Reference |
| Mice | Tail-Flick Test (Thermal Pain) | 0.1 - 5 mg/kg | ED₅₀ = 2.1 mg/kg. This compound was about 5-fold less potent than nicotine. The duration of action was longer than nicotine. | [1] |
| Mice | Paw-Pressure Test (Mechanical Pain) | Not specified | Produced significant antinociceptive effects. | [1] |
| Mice | Phenylquinone-Induced Writhing (Chemical Pain) | Not specified | Produced significant antinociceptive effects. | [1] |
| Mice | Formalin Test (Persistent Pain) | Not specified | Produced significant antinociceptive effects. | [1] |
| Rats | Arthritis Pain Model (Chronic Pain) | Not specified | Produced significant antinociceptive effects. | [1] |
| Mice | Spontaneous Activity | Not specified | No significant effect at doses that produced antinociception. | [1] |
| Mice | Body Temperature | Not specified | No significant effect at doses that produced antinociception. | [1] |
Table 2: Intraperitoneal (i.p.) Administration of this compound
| Animal Model | Experiment | Doses Administered | Key Quantitative Results | Reference |
| Wistar Rats | Inhibitory Avoidance Task (Memory Consolidation) | 0.017, 0.17, 1.7 mg/kg | The highest dose (1.7 mg/kg) significantly decreased retention scores in Low Rearing Activity (LRA) rats, suggesting an amnestic-like effect. No significant effect was observed in High Rearing Activity (HRA) rats. | [3] |
Experimental Protocols
The following are detailed, generalized protocols for the s.c. and i.p. administration of therapeutic agents like this compound to rodents.
Protocol 1: Subcutaneous (s.c.) Injection in Mice
Materials:
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
This compound solution in a sterile vehicle (e.g., 0.9% saline)
-
70% Isopropyl alcohol swabs
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Ensure the this compound solution is sterile and at room temperature to minimize discomfort to the animal. Draw the calculated dose into the syringe and remove any air bubbles. A new sterile syringe and needle must be used for each animal.[4]
-
Restraint: Safely and securely restrain the mouse. A common method is to grasp the loose skin at the scruff of the neck between the thumb and forefinger.[4]
-
Site Selection: The preferred injection site is the loose skin over the shoulders and back.[4]
-
Injection:
-
Create a "tent" of skin by lifting the scruff.[5]
-
Wipe the injection site with a 70% alcohol swab and allow it to dry.
-
Insert the needle, with the bevel facing up, at the base of the skin tent, parallel to the spine.[5]
-
Aspirate gently by pulling back the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and select a new site with a fresh needle and syringe.[4]
-
If no blood is aspirated, inject the solution smoothly.
-
-
Withdrawal and Monitoring: Withdraw the needle and gently pinch the injection site to prevent leakage. Return the animal to its cage and monitor for any adverse reactions.
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
Materials:
-
Sterile syringes (e.g., 1-3 mL)
-
Sterile needles (e.g., 23-25 gauge)
-
This compound solution in a sterile vehicle (e.g., 0.9% saline)
-
70% Isopropyl alcohol swabs
-
Appropriate PPE
Procedure:
-
Preparation: As with the s.c. protocol, ensure the solution is sterile, at room temperature, and the correct volume is drawn into a sterile syringe with a new needle for each animal.[6]
-
Restraint: Securely restrain the rat in a supine position (on its back), with its head tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.[6]
-
Site Selection: The ideal injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum (located on the left side) or the bladder.[6]
-
Injection:
-
Disinfect the injection site with a 70% alcohol swab.[6]
-
Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[7]
-
Aspirate to check for the presence of urine (from the bladder) or intestinal contents. If any fluid is drawn, discard the syringe and start over with fresh materials at a different site.[6]
-
If aspiration is clear, proceed to inject the solution at a steady pace.
-
-
Withdrawal and Monitoring: Withdraw the needle smoothly. Place the animal back in its cage and observe for any signs of distress, such as abdominal pain or bleeding at the injection site.[7]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the α4β2 nAChR.
Experimental Workflow
Caption: Workflow for comparing s.c. and i.p. administration routes.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-trial treatment with the nicotinic agonist this compound: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 5. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: [¹¹C]Metanicotine in Positron Emission Tomography (PET) Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of [¹¹C]metanicotine, a radioligand developed for positron emission tomography (PET) imaging of nicotinic acetylcholine (B1216132) receptors (nAChRs). While initial studies aimed to utilize [¹¹C]this compound as a tool to investigate nAChR distribution and density in the brain, in vivo evaluations revealed its limitations as a viable PET tracer. This document summarizes the synthesis, binding characteristics, and preclinical imaging results for [¹¹C]this compound. Furthermore, it provides detailed protocols for its synthesis and for general PET imaging workflows that are relevant to the preclinical and clinical study of radiopharmaceuticals. For comparative purposes and to provide a broader context on the challenges of imaging nAChRs, data and protocols related to the more extensively studied, albeit also challenging, radiotracer [¹¹C]nicotine are included.
Introduction to [¹¹C]this compound and Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems.[1] They play a crucial role in various physiological processes, including cognitive function, memory, and attention.[2][3] Dysregulation of nAChR signaling has been implicated in a range of neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[2][4][5] Consequently, the in vivo imaging of nAChRs with PET is of significant interest for understanding disease pathophysiology and for the development of novel therapeutics.
This compound is a selective agonist for neuronal nAChRs, exhibiting high affinity for these receptors.[6] The carbon-11 (B1219553) labeled version, [¹¹C]this compound, was developed as a potential PET radiotracer to non-invasively quantify nAChR distribution and density in the brain.
Summary of Findings for [¹¹C]this compound
Despite promising in vitro binding affinity, in vivo studies with [¹¹C]this compound in both mice and monkeys demonstrated that it is not a suitable radioligand for imaging nAChRs. The primary limitations observed were a lack of specific binding and a uniform distribution throughout the brain.[7] This suggests that while the tracer can cross the blood-brain barrier, it does not selectively accumulate in regions with high nAChR density, which is a critical requirement for a successful PET radiotracer.[7]
Quantitative Data and Comparative Analysis
For a comprehensive understanding, the binding affinity of this compound is presented alongside data for nicotine.
| Compound | Receptor Target | Binding Affinity (Ki) | Species | Reference |
| This compound | Neuronal nAChRs | 24 nM | Rat Brain | [6] |
| [¹¹C]this compound | Nicotinic Cholinergic Receptors | 16 nM | Not Specified | [7] |
Table 1: In Vitro Binding Affinities of this compound and its Radiolabeled Form.
The following table summarizes the findings from preclinical PET imaging studies with [¹¹C]this compound.
| Radiotracer | Species | Key Findings | Conclusion | Reference |
| [¹¹C]this compound | Mice | Good blood-brain barrier permeability; uniform regional brain distribution; no evidence of specific binding. | Unsuitable for in vivo imaging of nAChRs. | [7] |
| [¹¹C]this compound | Monkey | Identical results to the mouse study; uniform distribution and no specific binding. | Unsuitable for in vivo imaging of nAChRs. | [7] |
Table 2: Summary of Preclinical In Vivo Imaging Studies with [¹¹C]this compound.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
This protocol describes the synthesis of (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([¹¹C]this compound).
Precursors and Reagents:
-
Desmethyl precursor of this compound
-
[¹¹C]Methyl trifluoromethanesulfonate (B1224126) ([¹¹C]CH₃OTf) or [¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous solvent (e.g., DMF)
-
HPLC purification system
-
Sterile, pyrogen-free formulation solution (e.g., saline)
Procedure:
-
Production of [¹¹C]Methane: [¹¹C]Carbon dioxide produced from a cyclotron is converted to [¹¹C]methane.
-
Synthesis of [¹¹C]Methylating Agent: [¹¹C]Methane is converted to a reactive methylating agent, typically [¹¹C]methyl iodide or [¹¹C]methyl triflate.
-
Radiolabeling Reaction: The desmethyl precursor of this compound is dissolved in an appropriate anhydrous solvent. The [¹¹C]methylating agent is then introduced into the reaction vessel, and the reaction is allowed to proceed at an elevated temperature.
-
Purification: The reaction mixture is purified by high-performance liquid chromatography (HPLC) to separate [¹¹C]this compound from unreacted precursors and byproducts.
-
Formulation: The purified [¹¹C]this compound is formulated in a sterile, pyrogen-free solution for injection.
-
Quality Control: The final product undergoes quality control tests, including radiochemical purity, specific activity, and sterility testing, before being released for in vivo use.
General Preclinical PET Imaging Workflow
This protocol outlines a general workflow for preclinical PET imaging studies, such as those performed with [¹¹C]this compound in mice.
Animal Preparation:
-
Fasting: Animals are typically fasted for a period of 8-12 hours prior to the scan to reduce background signal.[8]
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging procedure to prevent movement artifacts. Common anesthetics include isoflurane (B1672236) or a ketamine/xylazine cocktail.[8]
Radiotracer Administration and Uptake:
-
Injection: The radiotracer is administered intravenously (IV) via the tail vein. The injected activity is adjusted based on the animal's weight.[8]
-
Uptake Period: Following injection, there is an uptake period to allow for the distribution of the radiotracer to the target tissues. The duration of this period is tracer-dependent.
PET/CT Imaging:
-
Positioning: The animal is positioned in the scanner, and a CT scan is performed for anatomical reference and attenuation correction.
-
PET Acquisition: A dynamic or static PET scan is acquired. For receptor studies, dynamic scanning is often preferred to enable kinetic modeling.
Data Analysis:
-
Image Reconstruction: PET data is reconstructed using appropriate algorithms, incorporating corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis: Regions of interest (ROIs) are drawn on the co-registered PET/CT images to extract time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: TACs are analyzed using compartmental models to estimate outcome measures such as the distribution volume (VT), which reflects receptor density.
General Human PET Imaging Protocol
This protocol provides a general outline for a human brain PET study, drawing on procedures used for tracers like [¹¹C]nicotine.
Participant Preparation:
-
Informed Consent: All participants provide written informed consent.
-
Pre-scan Instructions: Participants may be instructed to abstain from smoking and caffeine (B1668208) for a specified period before the scan.
-
Catheter Placement: Intravenous catheters are placed for radiotracer injection and, if required, for arterial blood sampling.
Radiotracer Administration and PET/CT Acquisition:
-
Positioning: The participant is positioned comfortably in the PET/CT scanner with their head immobilized to minimize motion.
-
Transmission Scan: A low-dose CT scan is acquired for attenuation correction.
-
Radiotracer Injection: [¹¹C]-labeled radiotracer is administered as an intravenous bolus.
-
Dynamic PET Scan: A dynamic PET scan is typically acquired for 60-90 minutes following injection.[9][10]
Arterial Blood Sampling (for full kinetic modeling):
-
Blood Collection: Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.
-
Metabolite Analysis: Blood samples are analyzed to determine the fraction of the parent radiotracer over time, which is necessary for creating an accurate arterial input function.
Data Analysis:
-
Image Reconstruction and Analysis: Similar to the preclinical workflow, images are reconstructed, and ROIs are defined on the corresponding MRI or CT images.
-
Kinetic Modeling: Regional time-activity curves are fitted with appropriate compartmental models using the arterial input function to derive quantitative parameters of receptor binding.
Visualizations
Nicotinic Acetylcholine Receptor Signaling Pathway
Caption: nAChR signaling pathway leading to neuroprotection.[11][12]
Preclinical PET Imaging Experimental Workflow
Caption: A typical workflow for preclinical PET imaging studies.[8]
Human PET Study Workflow
Caption: General workflow for a human PET imaging study.[13][14]
Conclusion
While [¹¹C]this compound showed initial promise as a selective agonist for nAChRs, comprehensive in vivo evaluations have demonstrated its unsuitability as a PET radiotracer due to a lack of specific binding in the brain.[7] This highlights a critical principle in radiopharmaceutical development: high in vitro affinity does not always translate to successful in vivo imaging. The challenges encountered with [¹¹C]this compound, and to some extent with [¹¹C]nicotine, underscore the complexities of developing effective PET radioligands for the nicotinic acetylcholine receptor system. Future efforts in this area will likely focus on developing novel tracers with improved specific binding and more favorable pharmacokinetic properties.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. PET imaging of cortical 11C-nicotine binding correlates with the cognitive function of attention in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 4. Noradrenergic Deficits in Parkinson Disease Imaged with 11C-MeNER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET imaging of dopamine-D2 receptor internalization in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. First-in-human imaging using [11C]MDTC: a radiotracer targeting the cannabinoid receptor type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Workflow Considerations in PET/MR Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of trans-Metanicotine synthesis
Technical Support Center: trans-Metanicotine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of trans-Metanicotine, focusing on improving stereoselectivity and overall yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing trans-Metanicotine with a high yield?
The main difficulty lies in controlling the stereochemistry of the reaction to selectively produce the trans isomer over the cis isomer. The two isomers often have very similar physical properties, making their separation challenging and leading to potential yield loss during purification.
Q2: Why is achieving a high purity of the trans isomer important?
The biological activity of metanicotine is stereospecific. The trans isomer is a selective ligand for the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors and is the isomer of therapeutic interest.[1] The cis isomer has a different activity profile and is considered an impurity.[2]
Q3: What general factors can significantly impact the final yield?
Beyond stereoselectivity, the final yield is influenced by several critical process parameters, including the purity of starting materials (e.g., 3-bromopyridine), reaction temperature, heating and cooling rates, mixing efficiency, and the effectiveness of the final purification method.[3]
Q4: Are there established synthetic routes that favor the formation of trans-Metanicotine?
Yes, convenient synthetic pathways have been developed. One common route involves a Heck reaction with 3-bromopyridine, followed by tosylation and a substitution reaction with methylamine, which can produce the target compound in good yields.[1] However, careful optimization is still required to maximize the trans:cis ratio.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that may arise during the synthesis and purification of trans-Metanicotine.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Degradation: Purity of starting materials or reagents is compromised. 3. Product Loss During Work-up: Inefficient extraction or premature product precipitation. | 1. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint. 2. Ensure all reagents are pure and anhydrous where necessary. 3. Optimize extraction solvent and pH. Ensure temperature control during quenching and separation steps.[3] |
| High Proportion of cis-Metanicotine Impurity | 1. Poor Stereoselectivity: The reaction conditions (catalyst, solvent, temperature) do not sufficiently favor the formation of the trans isomer. 2. Isomerization: The desired trans isomer is converting to the cis isomer during the reaction or purification process, possibly due to harsh pH or temperature conditions. | 1. Screen different catalysts, solvents, and temperature profiles to find conditions that maximize the trans:cis ratio. 2. Analyze samples at intermediate steps to identify where isomerization occurs. Avoid prolonged exposure to strong acids, bases, or high heat during purification. |
| Difficulty Separating trans and cis Isomers | 1. Similar Physicochemical Properties: The isomers have nearly identical polarity and solubility, making chromatographic separation difficult. 2. Ineffective Recrystallization: A suitable solvent system for selective crystallization of the trans isomer has not been found. | 1. Chromatography: Use high-resolution chromatography. C18 phases under high pH conditions can be effective for separating isomers.[4] 2. Derivatization: Convert the isomeric mixture into diastereomeric salts using a chiral acid (e.g., tartaric acid). These salts have different physical properties and can often be separated by selective recrystallization.[5] |
Data Presentation: Impact of Purification Strategy on Isomeric Purity
The following table, adapted from a similar purification challenge for a related nicotine (B1678760) metabolite, illustrates how a multi-step purification process can dramatically improve the purity of the desired trans isomer.
| Purification Step | Trans:Cis Ratio | Purity of trans Isomer |
| Crude Reaction Mixture | ~80:20 | 80% |
| Conversion to Hexanoate Ester | ~80:20 | 80% |
| Recrystallization of Ester | >98:2 | >98% |
| Cleavage of Purified Ester | >98:2 | >98% |
| Data conceptualized based on the purification strategy for trans-3'-hydroxycotinine.[6] |
Experimental Protocols
Protocol 1: Purification via Diastereomeric Salt Recrystallization
This method is highly effective for separating stereoisomers by converting them into diastereomers with different solubilities.
-
Salt Formation:
-
Dissolve the crude this compound mixture (containing both trans and cis isomers) in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (approximately 0.5 equivalents), dissolved in the same solvent.
-
Stir the mixture at room temperature. The salt of one diastereomer should preferentially precipitate. The choice of solvent is critical and may require screening.
-
-
Isolation of Diastereomer:
-
Allow the precipitation to complete (this may require cooling the mixture).
-
Collect the solid precipitate by filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt.
-
-
Recrystallization:
-
To further improve purity, recrystallize the salt from a suitable hot solvent system.[5]
-
-
Liberation of the Free Base:
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) to a pH > 10.
-
Extract the pure trans-Metanicotine free base into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent to yield the purified product.
-
-
Purity Analysis:
-
Confirm the isomeric purity of the final product using HPLC or NMR.
-
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: During the reaction, withdraw a small aliquot (a few microliters) and dilute it with a suitable solvent like ethyl acetate.
-
TLC Plate: Spot the diluted sample onto a silica (B1680970) gel TLC plate alongside a spot of the starting material for reference.
-
Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of dichloromethane/methanol/ammonia). The ideal mobile phase will show good separation between the starting material and the product spots.
-
Visualization: Visualize the plate under UV light (254 nm). The consumption of starting material and the appearance of a new spot for the product can be tracked over time.
-
Interpretation: The reaction is complete when the starting material spot has disappeared. This prevents running the reaction for too long, which can lead to byproduct formation and lower yields.
Visualizations
References
- 1. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine-like actions of cis-metanicotine and trans-metanicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of (3'R,5'S)-trans-3'-hydroxycotinine, a major metabolite of nicotine. Metabolic formation of 3'-hydroxycotinine in humans is highly stereoselective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Metanicotine Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of Metanicotine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a structural isomer of nicotine (B1678760) and acts as a partial agonist at neural nicotinic acetylcholine (B1216132) receptors.[1] Its chemical formula is C₁₀H₁₄N₂ and it has a molecular weight of 162.23 g/mol .[2] Like many amine-containing compounds, this compound's solubility in aqueous solutions can be limited, which poses a significant challenge for in vitro and in vivo studies that require precise concentrations in physiological buffers.
Q2: What are the key factors influencing the aqueous solubility of this compound?
The primary factors affecting this compound's solubility are:
-
pH of the buffer: As a weak base, this compound's solubility is highly dependent on the pH of the solution.
-
pKa of the molecule: The pKa values of this compound's ionizable groups determine the pH range in which it is protonated and thus more soluble.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature.[3]
-
Ionic strength of the buffer: The presence of salts can either increase or decrease solubility (salting-in or salting-out effects).[4][5]
-
Presence of co-solvents or excipients: Organic solvents or other additives can enhance solubility.
Q3: What are the expected pKa values for this compound?
Q4: How can I improve the solubility of this compound in my aqueous buffer?
The most effective method is to adjust the pH of the buffer. By lowering the pH to at least one to two units below the lower pKa value, you can ensure that the amine groups are protonated, which significantly increases the molecule's polarity and, consequently, its aqueous solubility.[6] Another common strategy is to use a salt form of the compound, such as this compound hydrochloride.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in my neutral pH buffer (e.g., PBS pH 7.4). | The pH of the buffer is above the pKa of the primary amine group, leading to low solubility of the free base form. | 1. Lower the pH: Prepare a buffer with a lower pH (e.g., pH 4-5) to protonate the this compound. 2. Use a salt form: If available, use a salt form of this compound (e.g., hydrochloride salt), which is generally more water-soluble.[7] 3. Gentle heating and sonication: Warm the buffer and use a sonicator to aid dissolution.[6] |
| My this compound solution is clear initially but a precipitate forms over time. | 1. Supersaturation: The initial concentration exceeded the thermodynamic solubility at that temperature and pH. 2. Temperature change: A decrease in temperature can cause the compound to precipitate out of solution. 3. pH shift: The pH of the solution may have changed over time (e.g., due to CO₂ absorption from the air). | 1. Determine thermodynamic solubility: Perform a solubility study to find the stable concentration at your experimental conditions. 2. Maintain constant temperature: Store your solutions at a constant, controlled temperature.[8] 3. Use a buffer with sufficient capacity: Ensure your buffer can maintain the desired pH over the duration of your experiment. |
| I need to work at a physiological pH (7.4), but my this compound is not soluble enough. | The required concentration is higher than the intrinsic solubility of this compound at that pH. | 1. Use a co-solvent: Add a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer. 2. Prepare a concentrated stock in an organic solvent: Dissolve the this compound in a solvent like DMSO at a high concentration and then dilute it into your aqueous buffer immediately before use. Be mindful of the final solvent concentration in your assay.[8] |
Quantitative Data Summary
The following table summarizes the available solubility data for a related compound, Rivanicline hydrochloride ((E)-metanicotine hydrochloride), to provide a reference point for this compound's solubility.
| Compound | Solvent | Solubility | Reference |
| Rivanicline hydrochloride | Water | 0.1 - 1 mg/mL (Slightly soluble) | [7] |
| Rivanicline hydrochloride | Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [7] |
| Rivanicline hydrochloride | DMSO | 1 - 10 mg/mL (Sparingly soluble) | [7] |
Experimental Protocols
Detailed Methodology for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid form)
-
Aqueous buffer of the desired pH
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
The measured concentration represents the thermodynamic solubility of this compound in that buffer at that temperature.
Detailed Methodology for Determining pKa by Potentiometric Titration
This protocol outlines the steps to determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).
-
Place the solution in a beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Slowly add small, precise volumes of 0.1 M HCl from a burette, recording the pH after each addition. Continue until the pH drops significantly and stabilizes at a low value.
-
Create a new solution of this compound of the same concentration.
-
Slowly add small, precise volumes of 0.1 M NaOH from a burette, recording the pH after each addition. Continue until the pH rises significantly and stabilizes at a high value.
-
Plot the pH values against the volume of titrant (HCl and NaOH) added.
-
The pKa values correspond to the pH at the half-equivalence points of the titration curve. These are the points where half of the this compound molecules are protonated. The inflection points on the titration curve can be used to determine the equivalence points and subsequently the pKa values.
Visualizations
Caption: Relationship between pH and this compound solubility.
References
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Rivanicline - Wikipedia [en.wikipedia.org]
- 5. This compound | 538-79-4 | AAA53879 | Biosynth [biosynth.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Nicotine – Chemistry of Smoking - ChemistryViews [chemistryviews.org]
- 8. enamine.net [enamine.net]
Metanicotine (Rivanicline) Solution: Technical Support & Stability Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the long-term stability of Metanicotine (also known as Rivanicline or (E)-metanicotine) in solutions for laboratory use. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Rivanicline) is a partial agonist for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a high selectivity for the α4β2 subtype.[1] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels, leading to their activation. This activation can influence various downstream cellular processes, including neurotransmitter release and cell survival pathways.[2]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound hydrochloride should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[3]
Q3: In which solvents is this compound soluble?
A3: this compound hydrochloride has the following solubility profile:
-
Acetonitrile (B52724): Slightly soluble (0.1-1 mg/ml)
-
DMSO: Sparingly soluble (1-10 mg/ml)
-
Water: Slightly soluble (0.1-1 mg/ml)[3]
Q4: What factors can potentially affect the stability of this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, factors known to affect the stability of similar compounds, such as other nicotinic agonists, include:
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis. For many pharmaceuticals, degradation is more prevalent at neutral or slightly basic pH.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.[4][5]
-
Oxidation: The presence of oxidizing agents can lead to degradation. For the related compound rivastigmine, degradation is observed under oxidative stress.[6]
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound in solution have not been detailed in the available literature. However, for the structurally related compound methylnicotinate, the major degradation product in aqueous solution is nicotinic acid, formed via hydrolysis.[7] It is plausible that hydrolysis of the amine or other susceptible functional groups could occur in this compound under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results using a this compound solution. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions from solid this compound. 2. Verify the storage conditions of your solution (temperature, light protection). 3. Perform a stability check of your solution using an appropriate analytical method like HPLC. |
| Precipitation observed in the this compound solution. | Exceeded solubility limit or solvent evaporation. | 1. Ensure the concentration is within the known solubility range for the specific solvent. 2. Store solutions in tightly sealed containers to prevent solvent evaporation. 3. If using a buffer, check for potential salt precipitation. |
| Loss of biological activity of the this compound solution. | Chemical degradation leading to inactive products. | 1. Follow recommended storage conditions diligently (aliquot, store at -20°C or -80°C, protect from light). 2. Avoid repeated freeze-thaw cycles. 3. Consider preparing fresh solutions more frequently. |
| Discoloration of the this compound solution. | Oxidation or formation of degradation products. | 1. Discard the solution. 2. When preparing new solutions, consider using de-gassed solvents to minimize dissolved oxygen. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if high stability is critical. |
Quantitative Data Summary
Due to the limited publicly available stability data for this compound in solution, this table provides information on the solid compound and general recommendations for solutions based on best practices for similar molecules.
| Parameter | Condition | Recommendation/Data | Reference |
| Form | Solid (Hydrochloride salt) | Crystalline solid | [3] |
| Storage Temperature | Solid | -20°C | [3] |
| Long-Term Stability | Solid at -20°C | ≥ 4 years | [3] |
| Recommended Solvent for Stock Solutions | DMSO, Water, Acetonitrile (based on solubility) | [3] | |
| Recommended Storage for Stock Solutions | Short-term (days to weeks) | 2-8°C, protected from light. | General Practice |
| Recommended Storage for Stock Solutions | Long-term (months) | -20°C or -80°C in aliquots, protected from light. | General Practice |
| Recommended pH for Aqueous Solutions | Slightly acidic to neutral (pH 4-7) is generally recommended to minimize base-catalyzed hydrolysis. | Inferred from related compounds | |
| Light Exposure | Protect solutions from light by using amber vials or wrapping containers in foil. | General Practice |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in laboratory experiments.
Materials:
-
This compound hydrochloride (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, analytical grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound hydrochloride using a calibrated analytical balance in a fume hood.
-
Dissolve the weighed solid in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage, place the aliquots at -20°C or -80°C. For short-term use, store at 2-8°C.
Protocol 2: Forced Degradation Study of this compound in Solution
Objective: To identify potential degradation pathways and establish a stability-indicating analytical method for this compound.[4][5][8]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid)
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent this compound peak from potential degradation products.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Heat an aliquot of the this compound stock solution at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark.[4]
-
-
Analysis:
-
At each time point, inject the stressed samples and a control sample (unstressed this compound solution) into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
-
Peak purity analysis of the parent peak should be performed to ensure it is not co-eluting with any degradation products.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's interaction with the α4β2 nAChR and downstream signaling.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. jpionline.org [jpionline.org]
- 7. journal.r-project.org [journal.r-project.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Metanicotine Dosage for In Vivo Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing metanicotine dosage for in vivo behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key pharmacological properties?
A1: this compound is a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. It binds with high affinity to nAChRs in the brain and has a longer duration of action compared to nicotine (B1678760).[1] Notably, its antinociceptive (pain-relieving) effects are observed at doses that do not significantly impact spontaneous motor activity or body temperature, making it a valuable tool for behavioral studies where such side effects could confound results.[1] this compound is approximately five times less potent than nicotine in certain antinociceptive tests when administered subcutaneously.[1]
Q2: What is a good starting dose range for this compound in behavioral studies?
A2: A good starting point depends on the specific behavioral assay and the animal model. For an inhibitory avoidance task in Wistar rats, a dose range of 0.017-1.7 mg/kg (intraperitoneal, i.p.) has been used.[2] Given that this compound is less potent than nicotine, reviewing established nicotine dosage ranges for your specific behavioral test is a recommended strategy. For instance, in the Morris water maze, nicotine has been used at 0.10 mg/kg (s.c.) in rats to attenuate spatial memory deficits.[3] In the elevated plus maze, nicotine doses of 0.1 mg/kg and 0.5 mg/kg (s.c.) have been shown to have anxiogenic effects in mice.[4] For operant conditioning studies, nicotine doses ranging from 0.01 to 0.09 mg/kg per infusion have been used.[5] It is crucial to conduct a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I administer this compound?
A3: The most common routes of administration for nicotinic agonists in behavioral studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections. The choice of administration route will influence the pharmacokinetics of the compound, so it should be kept consistent throughout a study.
Q4: What are the expected side effects of this compound?
A4: While one of the advantages of this compound is its reduced effect on locomotor activity at therapeutic doses, higher doses may still produce side effects common to nicotinic agonists.[1] These can include tremors, hypothermia, and seizures at very high doses. It is essential to carefully observe the animals for any adverse effects during dose-finding studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in behavioral data | Individual differences in animal sensitivity, inconsistent drug administration, environmental factors. | - Screen animals for baseline behavioral differences and randomize into groups accordingly.- Ensure precise and consistent drug preparation and administration techniques.- Standardize the testing environment (e.g., lighting, noise levels) and handling procedures. |
| Lack of a behavioral effect | The dose may be too low, or the chosen behavioral paradigm may not be sensitive to this compound's effects. | - Conduct a dose-response study, including higher doses.- Verify the bioactivity of your this compound batch.- Consider an alternative behavioral assay that is known to be sensitive to nicotinic agonists. |
| Unexpected or paradoxical behavioral effects (e.g., increased anxiety) | Dose-dependent effects of nicotinic agonists. | - Nicotinic agonists can have biphasic or U-shaped dose-response curves. Test a wider range of doses, including lower ones, as higher doses of nicotine have been shown to be anxiogenic in the elevated plus maze.[6] |
| Confounding effects of locomotor activity | The dose of this compound may be too high, leading to effects on motor function. | - Although this compound is reported to have minimal effects on locomotor activity at antinociceptive doses, this can be dose-dependent.[1]- Include a specific locomotor activity test (e.g., open field test) to assess the impact of your chosen dose on movement. |
Data Presentation
This compound and Nicotine Dosage Ranges in Behavioral Studies
| Behavioral Assay | Compound | Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Inhibitory Avoidance | This compound | Rat | 0.017 - 1.7 mg/kg | i.p. | Amnestic-like effect at the highest dose in a subgroup of rats. | [2] |
| Morris Water Maze | Nicotine | Rat | 0.10 mg/kg | s.c. | Attenuation of spatial memory deficits. | [3] |
| Morris Water Maze | Nicotine | Rat | 0.2 mg/kg | i.p. | Enhanced acquisition in aged rats and improved memory retention in young rats. | [7] |
| Elevated Plus Maze | Nicotine | Mouse | 0.1 - 0.5 mg/kg | s.c. | Anxiogenic effects. | [4] |
| Elevated Plus Maze | Nicotine | Mouse | 0.5 - 1 mg/kg | i.p. | Anxiogenic effects. | [6] |
| Operant Conditioning | Nicotine | Rat | 0.01 - 0.09 mg/kg/infusion | i.v. | Enhanced responding for a visual stimulus. | [5] |
| Operant Conditioning | Nicotine | Rat | 0.03 - 0.06 mg/kg/infusion | i.v. | Maintained self-administration. | [8] |
| Operant Conditioning (DRL) | Nicotine | Rat | 0.1 - 0.5 mg/kg | s.c. | Decreased accuracy in a differential-reinforcement-of-low-rate schedule. | [9] |
Pharmacokinetic Parameters of Nicotine in Rodents (as a proxy for this compound)
| Parameter | Species | Value | Route of Administration | Reference |
| Bioavailability | Rat | 53% | Oral | [10] |
| Half-life (plasma) | Human | ~203 minutes | i.v. | [11] |
Note: Specific pharmacokinetic data for this compound is limited. Given that this compound has a longer duration of action than nicotine, its half-life is expected to be longer.[1]
Experimental Protocols
Dose-Response Pilot Study
Objective: To determine the optimal dose range of this compound for a specific behavioral test.
Methodology:
-
Select a range of at least 3-4 doses of this compound based on literature for nicotine or other nicotinic agonists. A logarithmic dose spacing is often a good starting point (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Include a vehicle control group (e.g., saline).
-
Administer the assigned dose to a small group of animals (n=6-8 per group) at a consistent time before the behavioral test.
-
Conduct the behavioral test and record the primary outcome measures.
-
Observe the animals for any signs of toxicity or adverse side effects.
-
Analyze the data to identify a dose that produces the desired behavioral effect without causing significant side effects.
Morris Water Maze (Spatial Learning and Memory)
Objective: To assess the effect of this compound on spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A small escape platform is submerged just below the water surface. The pool should be located in a room with various distal visual cues.
-
Acquisition Phase (4-5 days):
-
Administer this compound or vehicle at a predetermined time before each daily session.
-
Each day, each animal completes 4 trials. In each trial, the animal is placed in the water at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Elevated Plus Maze (Anxiety-like Behavior)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.[12]
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.[12]
-
Allow the animal to explore the maze for 5 minutes.[12]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the time spent in the open arms or the number of entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
Operant Conditioning (Reinforcement and Motivation)
Objective: To assess the effect of this compound on motivated behavior.
Methodology:
-
Apparatus: An operant conditioning chamber equipped with levers, a food/liquid dispenser, and stimulus lights/tones.
-
Training:
-
Animals are typically food or water-restricted to increase motivation.
-
Animals are trained to press a lever to receive a reward (e.g., a food pellet or sucrose (B13894) solution) on a specific reinforcement schedule. Common schedules include:
-
Fixed Ratio (FR): Reinforcement is delivered after a fixed number of responses (e.g., FR5 requires 5 lever presses).[13]
-
Variable Ratio (VR): Reinforcement is delivered after an average number of responses.[14]
-
Fixed Interval (FI): Reinforcement is delivered for the first response after a fixed amount of time has passed.[13]
-
Variable Interval (VI): Reinforcement is delivered for the first response after an average amount of time has passed.[14]
-
-
-
Testing:
-
Once a stable baseline of responding is achieved, this compound or vehicle is administered before the session.
-
The effect of the drug on the rate of responding, the number of rewards earned, and other behavioral measures is recorded.
-
Mandatory Visualizations
Caption: Workflow for a typical dose-response study.
Caption: Simplified nAChR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-trial treatment with the nicotinic agonist this compound: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine improves AF64A-induced spatial memory deficits in Morris water maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute and chronic nicotine on elevated plus maze in mice: involvement of calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administered and noncontingent nicotine enhance reinforced operant responding in rats: impact of nicotine dose and reinforcement schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of behaviour on trials 1 and 2 in the elevated plus-maze test of anxiety after systemic and hippocampal administration of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotine enhances Morris water maze performance of young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acquisition of nicotine self-administration in rats: the effects of dose, feeding schedule, and drug contingency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential-reinforcement-of-low-rate-schedule performance and nicotine administration: a systematic investigation of dose, dose-regimen, and schedule requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic analysis of nicotine and its metabolites (cotinine and <i>trans</i>-3′-hydroxycotinine) in male Sprague… [ouci.dntb.gov.ua]
- 11. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Effects of reinforcement schedule on facilitation of operant extinction by chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Identifying and minimizing off-target effects of Metanicotine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Metanicotine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a novel neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist.[1] Its primary mechanism of action is to bind to and activate nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[2] Specifically, it is recognized as a subtype-selective ligand for the α4β2 nAChR.[2] this compound has been shown to produce significant antinociceptive (pain-relieving) effects and may have potential for development as a new class of analgesics.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary therapeutic target. For this compound, this would involve binding to and modulating the activity of receptors, enzymes, or ion channels other than the intended nAChR subtypes. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, cellular toxicity, and adverse side effects in a clinical setting, which is a major cause of drug attrition in pharmaceutical development.[3]
Q3: What is known about the selectivity and off-target profile of this compound?
A3: this compound has been shown to be a selective agonist for neuronal nAChRs.[1] Studies confirm that its antinociceptive effects are mediated by nicotinic receptors and not by opioid or muscarinic receptors.[1] It displays selectivity for the α4β2* nAChR subtype over other nAChR subtypes like α6β2* and α7.[4] However, like many small molecules, a comprehensive screen of its activity against a broad range of unrelated receptors and kinases (a full safety pharmacology profile) is not widely published in the available literature. Therefore, researchers should assume the potential for unknown off-target effects and design experiments to identify them.
Q4: How can I begin to assess the potential for off-target effects with this compound in my experiments?
A4: A systematic approach is crucial. Start by performing a dose-response curve to establish the concentration range where you observe the desired on-target effect (e.g., nAChR-mediated signaling). Then, assess for off-target effects by:
-
Using control compounds: Include a structurally unrelated compound that targets the same nAChR subtype to confirm that the observed phenotype is due to on-target, not off-target, activity.
-
Profiling against homologous receptors: Test this compound's activity on a panel of different nAChR subtypes (e.g., α3β4, α7) to understand its selectivity profile. Activation of the ganglionic α3β4* subtype, for instance, is associated with peripheral side effects.[4]
-
Broad panel screening: For in-depth analysis, consider screening this compound against a commercial off-target panel, such as a kinase panel or a safety pharmacology panel that includes a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[5][6]
Q5: What are the general strategies to minimize off-target effects in my experiments?
A5: Minimizing off-target effects is key to ensuring data validity. Key strategies include:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest possible duration to achieve the desired on-target effect while minimizing the risk of engaging lower-affinity off-targets.
-
Rational Drug Design: While this compound is a known compound, this principle can be applied by selecting analogues with potentially higher selectivity if available.
-
High-Throughput Screening: If developing new compounds based on the this compound scaffold, high-throughput screening can be used to rapidly test thousands of compounds to identify those with the highest affinity and selectivity for the target receptor.
-
Validate with Orthogonal Assays: Confirm key findings using a different experimental method. For example, if you observe a functional effect in a cell-based assay, validate the direct binding interaction using a radioligand binding assay.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed at concentrations required for the on-target effect. | The compound may have a narrow therapeutic window or significant off-target toxicity. | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized. 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. Test this compound in multiple cell lines. 3. Co-treatment with Inhibitors: If a known off-target pathway is suspected to be responsible for the toxicity, consider co-treatment with a specific inhibitor of that pathway. |
| Observed phenotype does not match the expected on-target nAChR activation. | The phenotype may be the result of one or more off-target effects. | 1. Perform Pathway Analysis: Use techniques like RNA-seq or proteomics to identify unexpectedly perturbed signaling pathways. 2. Validate Off-Target Interactions: Use functional assays or binding assays to confirm the engagement of suspected off-target proteins identified through profiling screens. 3. Use a Structurally Unrelated Compound: Employ another nAChR agonist with a different chemical structure to see if the same phenotype is observed. If not, the original observation is likely due to an off-target effect of this compound. |
| Inconsistent results between experiments (poor reproducibility). | 1. Reagent Variability: Inconsistent quality or concentration of the this compound stock solution. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: The compound may be unstable in the culture media over the course of the experiment. | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your compound to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of this compound under your specific experimental conditions. |
| Effect of this compound is not blocked by a known nAChR antagonist (e.g., mecamylamine). | The observed effect is likely independent of nAChR activation and is therefore an off-target effect. | 1. Confirm Antagonist Activity: Ensure the antagonist is active and used at an appropriate concentration to block the on-target nAChRs in your system. 2. Initiate Off-Target Investigation: This is strong evidence of an off-target effect. Proceed with off-target profiling strategies (e.g., broad panel screening) to identify the responsible molecular target. |
Quantitative Data Summary
The following table summarizes the known binding affinities and functional potencies of this compound for various nAChR subtypes. This data is critical for designing experiments with appropriate concentrations to maximize on-target engagement and selectivity.
| Target | Assay Type | Parameter | Value | Reference |
| Rat Brain nAChRs | Radioligand Binding ([³H]nicotine) | Kᵢ | 24 nM | [1] |
| α4β2* nAChR | Dopamine Release | EC₅₀ | 8.3 µM | [4] |
| α4β2* nAChR | Dopamine Release | Eₘₐₓ | 122% | [4] |
| α6β2* nAChR | Dopamine Release | EC₅₀ | No Activity | [4] |
| α6β2* nAChR | Dopamine Release | Eₘₐₓ | No Activity | [4] |
| α3β4* nAChR | ACh Release | EC₅₀ | >10 µM | [4] |
Kᵢ (Inhibition Constant): A measure of binding affinity. Lower values indicate higher affinity. EC₅₀ (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by the drug.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity (Kᵢ) of this compound for a specific nAChR subtype by measuring its ability to compete with a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [³H]epibatidine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., 100 µM Nicotine).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail, 96-well plates, Vacuum filtration manifold, Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype in ice-cold buffer and pellet the membranes via high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C). Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand (at a final concentration near its Kₑ), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled ligand (e.g., nicotine).
-
Competition Binding: Add membrane preparation, radioligand, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (Membrane Potential)
This protocol measures the functional activity of this compound by detecting changes in cell membrane potential upon nAChR activation.
Materials:
-
Cell Line: A suitable host cell line (e.g., SH-EP1) engineered to express the nAChR subtype of interest.
-
Membrane Potential Dye: A fluorescent dye that is sensitive to changes in membrane potential.
-
Test Compound: this compound.
-
Agonist Control: Nicotine (B1678760).
-
Antagonist Control: Mecamylamine (B1216088).
-
Assay Buffer (e.g., HBSS).
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed the nAChR-expressing cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add the membrane potential dye solution to the cells. Incubate according to the dye manufacturer's instructions to allow for dye loading.
-
Compound Addition: Prepare serial dilutions of this compound, nicotine (for a positive control dose-response curve), and mecamylamine (to test for antagonism).
-
Measurement: Use a fluorescent plate reader to measure the baseline fluorescence. Add the compounds to the plate and immediately begin kinetic reading of the fluorescence signal for a set period to capture the change in membrane potential.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
For agonist testing, plot ΔF against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
-
For antagonist testing, pre-incubate with an antagonist before adding an EC₉₀ concentration of a known agonist (like nicotine) and determine the IC₅₀ of the antagonist.
-
Visualizations: Pathways and Workflows
This compound Signaling at α4β2* nAChRs
Caption: Primary signaling pathway of this compound at α4β2* nicotinic acetylcholine receptors.
Experimental Workflow for Off-Target Effect Identification
Caption: A general workflow for the identification and validation of off-target effects.
Troubleshooting Decision Tree for In Vitro Experiments
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Evaluation of structurally diverse neuronal nicotinic receptor ligands for selectivity at the α6* subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apconix.com [apconix.com]
Technical Support Center: Metanicotine and Nicotinic Acetylcholine Receptors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Metanicotine and its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your experiments while navigating the complexities of nAChR desensitization.
Understanding nAChR Desensitization
Nicotinic acetylcholine receptors are ligand-gated ion channels that can enter a desensitized state upon prolonged or repeated exposure to an agonist.[1][2] In this state, the receptor is unable to respond to further agonist stimulation, even though the agonist may still be bound.[3] This phenomenon is a critical consideration in experimental design, as it can significantly impact the interpretation of results. The rate of onset and recovery from desensitization is dependent on several factors, including the specific nAChR subtype, the concentration of the agonist, and the duration of exposure.[4][5]
This compound (also known as RJR-2403) is a selective agonist for α4β2 nAChR subtypes and is noted for its longer duration of action compared to nicotine (B1678760). While specific data on the desensitization kinetics of this compound are limited in publicly available literature, its prolonged activity suggests that receptor desensitization is a key factor to consider and control in experimental settings.
Troubleshooting Guide: Managing nAChR Desensitization in this compound Experiments
| Problem | Potential Cause | Recommended Solution |
| Diminishing or absent receptor response to repeated this compound application. | Receptor desensitization due to prolonged or high-concentration exposure. | 1. Optimize Agonist Concentration: Use the lowest effective concentration of this compound required to elicit a response. 2. Control Exposure Time: Minimize the duration of this compound application. For electrophysiology, use rapid perfusion systems. 3. Incorporate Washout Periods: Include sufficient washout periods between agonist applications to allow for receptor recovery. The duration of the washout will depend on the nAChR subtype and may need to be determined empirically.[6] 4. Consider "Silent Desensitizers": For experiments where receptor activation is not the primary interest, a "silent desensitizer" could be used to study the desensitized state itself without inducing an initial response.[3][7] |
| Variability in experimental results between different cell lines or tissues. | Differential expression of nAChR subtypes with varying desensitization kinetics. α4β2* nAChRs, the primary target of this compound, desensitize more readily than α7* nAChRs at lower nicotine concentrations.[8] | 1. Characterize nAChR Subtype Expression: Use molecular techniques (e.g., qPCR, Western blot) or subtype-selective antagonists to identify the predominant nAChR subtypes in your experimental system. 2. Tailor Experimental Protocol: Adjust agonist concentration and application timing based on the known desensitization properties of the identified subtypes. |
| Difficulty in achieving a stable baseline after this compound application. | Slow recovery from desensitization, which can be a characteristic of certain nAChR subtypes and agonists.[6] | 1. Prolong Washout Periods: Extend the duration of the washout phase to ensure complete receptor recovery. 2. Monitor with a Reference Agonist: Use a brief pulse of a standard agonist (e.g., acetylcholine) to probe for receptor responsiveness and confirm return to baseline. |
| Unexpected or paradoxical effects of this compound. | Complex interplay between receptor activation and desensitization. In some systems, the desensitized state itself can have functional consequences.[3] | 1. Investigate the Desensitized State: Design experiments to specifically assess the functional effects of the desensitized receptor population. This could involve pre-incubation with a desensitizing concentration of this compound before applying another stimulus. |
| Inconsistent effects when co-applying other drugs with this compound. | Allosteric modulation of nAChR desensitization. Some compounds can act as positive allosteric modulators (PAMs) that reduce desensitization, or negative allosteric modulators (NAMs) that enhance it.[9] | 1. Screen for Allosteric Effects: If using novel compounds in conjunction with this compound, test their effects on nAChR desensitization in the absence and presence of this compound. 2. Utilize PAMs to Reduce Desensitization: Consider using a known PAM for the nAChR subtype of interest to maintain receptor responsiveness during prolonged this compound application. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize nAChR desensitization when studying the effects of this compound?
A1: To minimize desensitization, you should:
-
Use the lowest effective concentration of this compound.
-
Keep the duration of agonist application as short as possible.
-
Incorporate adequate washout periods between applications to allow for receptor recovery. [6]
-
If studying a specific nAChR subtype, research its known desensitization kinetics to optimize your protocol.
Q2: Are there any pharmacological tools to prevent this compound-induced desensitization?
A2: Yes, Positive Allosteric Modulators (PAMs) can be used. PAMs bind to a site on the receptor that is different from the agonist binding site and can stabilize the active state of the receptor, thereby reducing desensitization.[9] The choice of PAM will depend on the specific nAChR subtype you are studying.
Q3: How do I know if the effects I am observing are due to receptor activation or desensitization?
A3: Differentiating between activation and desensitization can be challenging. A common experimental approach is to pre-incubate your cells or tissue with a low, non-activating concentration of this compound to induce desensitization. You can then apply a higher, activating concentration of this compound or another agonist. If the response to the activating concentration is reduced after pre-incubation, it suggests that desensitization has occurred.
Q4: Does the nAChR subtype influence the degree of desensitization with this compound?
A4: Yes, absolutely. Different nAChR subtypes have distinct desensitization kinetics. For example, α4β2* receptors, the primary targets of this compound, are known to desensitize more readily and at lower concentrations of nicotine compared to α7* receptors.[8] Therefore, the cellular context and the specific subtypes expressed will significantly impact the degree of desensitization observed.
Q5: Where can I find quantitative data on this compound's desensitization properties?
A5: While this compound is known to be a potent and selective α4β2* nAChR agonist, detailed quantitative data on its desensitization properties (e.g., IC50 for desensitization, onset and recovery kinetics) are not extensively reported in publicly available scientific literature. It is recommended to perform pilot experiments to characterize the desensitization profile of this compound in your specific experimental system.
Data Presentation: Pharmacological Properties of Nicotinic Agonists
Table 1: Binding Affinity of this compound
| Compound | Receptor/Tissue | Ki (nM) | Reference |
| This compound | Rat Brain Membranes ([3H]nicotine binding) | 24 | [10] |
Table 2: Nicotine Desensitization Parameters for Various nAChR Subtypes
| nAChR Subtype | Experimental System | Desensitization IC50 (nM) | Onset Kinetics | Recovery Kinetics | Reference |
| α4β2 | Xenopus Oocytes | 1-60 | Biphasic (fast and slow components) | Slow | [8] |
| α4β2 | HEK Cells | Not specified | Biphasic (τfast ~70ms, τslow ~700ms) | Biphasic, slower than ACh | [6] |
| (α4β2)2β2 | Mouse Cortical Synaptosomes | 9 ± 4 | Not specified | Not specified | [11] |
| (α4β2)2α5 | Mouse Cortical Synaptosomes | 71 ± 17 | Not specified | Faster than (α4β2)2β2 | [11] |
| α7 | Xenopus Oocytes | ~500-7000 | Rapid | Rapid | [4][8] |
Note: Desensitization parameters are highly dependent on experimental conditions (e.g., agonist concentration, duration of exposure, temperature).
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure nAChR Desensitization
This protocol is adapted for characterizing the desensitization kinetics of this compound on cultured cells expressing nAChRs.
Materials:
-
Cultured cells expressing the nAChR subtype of interest (e.g., SH-EP1 cells stably expressing human α4β2 nAChRs).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
This compound stock solution.
-
Rapid perfusion system.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for electrophysiological recording.
-
Patch-Clamp Recording:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Measurement of Desensitization Onset:
-
Apply a saturating concentration of this compound for a prolonged period (e.g., 5-10 seconds) using a rapid perfusion system.
-
Record the inward current. The decay of the current from its peak represents the onset of desensitization.
-
Fit the decay phase of the current with one or two exponential functions to determine the time constants (τ) of desensitization.
-
-
Measurement of Recovery from Desensitization:
-
Apply a brief (e.g., 1 second) desensitizing pulse of this compound.
-
After a variable recovery interval in agonist-free external solution, apply a second test pulse of this compound for the same duration.
-
Measure the peak amplitude of the response to the test pulse and express it as a percentage of the peak amplitude of the initial pulse.
-
Plot the percentage of recovery as a function of the recovery interval and fit the data with an exponential function to determine the time constant of recovery.
-
-
Determination of Desensitization IC50:
-
Pre-incubate the cells with various concentrations of this compound for a fixed duration (e.g., 2-5 minutes).
-
Apply a test pulse of a standard agonist (e.g., acetylcholine) at its EC50 concentration.
-
Measure the peak amplitude of the response to the test pulse.
-
Plot the percentage of inhibition of the test pulse response as a function of the this compound pre-incubation concentration and fit the data to a logistic equation to determine the IC50 for desensitization.
-
Protocol 2: [3H]-Dopamine Release Assay to Measure Presynaptic nAChR Desensitization
This protocol is designed to assess the effect of this compound on the desensitization of presynaptic nAChRs on dopaminergic nerve terminals.
Materials:
-
Crude synaptosomal preparations from mouse striatum.
-
Krebs-Ringer buffer (with and without Ca2+).
-
[3H]-Dopamine.
-
This compound stock solution.
-
Scintillation counter and vials.
Procedure:
-
Synaptosome Preparation: Prepare crude synaptosomes from mouse striatum according to standard laboratory protocols.
-
Loading with [3H]-Dopamine: Incubate the synaptosomes with [3H]-Dopamine to allow for uptake into the nerve terminals.
-
Desensitization Protocol:
-
Aliquot the loaded synaptosomes into a superfusion system.
-
Perfuse with Ca2+-free Krebs-Ringer buffer.
-
To induce desensitization, perfuse with various concentrations of this compound in Ca2+-free buffer for a defined period (e.g., 10 minutes).
-
-
Stimulation of [3H]-Dopamine Release:
-
Switch to a Ca2+-containing Krebs-Ringer buffer that includes a stimulating concentration of an agonist (e.g., a high concentration of this compound or acetylcholine).
-
Collect the superfusate in fractions.
-
-
Quantification and Analysis:
-
Measure the radioactivity in each fraction using a scintillation counter to determine the amount of [3H]-Dopamine released.
-
Calculate the percentage of inhibition of agonist-stimulated release caused by the pre-incubation with this compound.
-
Plot the percentage of inhibition as a function of this compound concentration to determine the desensitization IC50.
-
Visualizations
References
- 1. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.as.uky.edu [web.as.uky.edu]
- 3. Desensitization of Nicotinic Acetylcholine Receptors as a Strategy for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Subunit Composition on Desensitization of Neuronal Acetylcholine Receptors at Low Concentrations of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotine is highly effective at producing desensitization of rat α4β2 neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of nicotinic acetylcholine receptors as a strategy for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Desensitization and Distribution of Nicotinic Acetylcholine Receptor Subtypes in Midbrain Dopamine Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Desensitization of Nicotinic α7-type Acetylcholine Receptors by Benzylidene Anabaseines and Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low concentrations of nicotine differentially desensitize nicotinic acetylcholine receptors that include α5 or α6 subunits and that mediate synaptosomal neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Radiolabeling of Metanicotine for Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of metanicotine for PET and SPECT imaging studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the radiolabeling of this compound and its analogs.
| Problem | Potential Cause | Suggested Solution |
| Low Radiochemical Yield (RCY) of [11C]this compound | Inefficient Trapping of [11C]CH3I or [11C]CH3OTf: The methylating agent may not be efficiently trapped in the reaction vessel. | - Ensure the reaction vessel is adequately cooled. - Check the flow rate of the gas stream delivering the methylating agent. - Use a suitable solvent that effectively traps the methylating agent. |
| Suboptimal Reaction Temperature: The temperature for the N-methylation reaction may be too high or too low. | - Optimize the reaction temperature. For [11C]methylation of the desmethyl precursor, a temperature around 80°C is often a good starting point. | |
| Precursor Degradation: The desmethyl-metanicotine precursor may be unstable under the reaction conditions. | - Ensure the precursor is of high purity and stored correctly. - Minimize the reaction time to prevent degradation.[1][2] | |
| Competition from Pyridine (B92270) Nitrogen Methylation: The pyridine nitrogen can compete with the aliphatic amine for the [11C]methyl group, especially depending on the solvent.[3] | - Use a solvent that favors N-alkylation of the aliphatic amine. Acetonitrile (B52724) has been shown to exclusively yield the desired N-[11C-methyl]alkylation, whereas DMF may lead to byproducts.[3] | |
| Poor Radiochemical Purity | Incomplete Reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted starting materials. | - Increase the reaction time or temperature, while monitoring for potential degradation. - Ensure a molar excess of the precursor to the radiolabeling agent. |
| Formation of Side Products: Besides methylation of the pyridine nitrogen, other side reactions may occur. | - Adjust reaction conditions (temperature, solvent, pH) to minimize side product formation.[3] | |
| Ineffective Purification: The purification method (e.g., HPLC, SPE) may not be adequately separating the desired product from impurities.[4][5] | - Optimize the HPLC mobile phase and gradient or the SPE cartridge and elution solvents.[4] - Ensure the column or cartridge is not overloaded. | |
| Low Specific Activity | Carrier Carbon-12 Contamination: Contamination with stable carbon-12 from CO2 in the air or from reagents can lower specific activity.[2] | - Use high-purity gases and reagents. - Ensure the synthesis module is free of air leaks. - Prepare the desmethyl precursor with care to avoid introducing sources of carbon-12. |
| Inefficient Production of [11C]CO2 or [11C]CH4: Issues with the cyclotron target can lead to low starting radioactivity.[2] | - Verify the cyclotron target performance and the gas composition (N2 with trace O2 or H2).[1][2] | |
| In-vivo Instability/Rapid Metabolism | Metabolic Demethylation: The [11C]methyl group can be cleaved in vivo, leading to radiolabeled metabolites that can interfere with imaging.[3][6] | - This is an inherent property of the tracer. Consider alternative labeling positions or the use of fluorine-18, which often forms more stable bonds.[6] - Perform metabolite analysis of plasma samples to quantify the extent of metabolism.[3] |
| Poor Blood-Brain Barrier Penetration: While this compound shows good brain permeability, some analogs may have issues.[7][8] | - For novel analogs, assess lipophilicity (LogD) to predict BBB penetration. - In vivo studies in animal models are necessary to confirm brain uptake.[8] | |
| Lack of Specific Binding In Vivo | High Nonspecific Binding: The radiotracer may bind to off-target sites, obscuring the specific signal from nicotinic acetylcholine (B1216132) receptors (nAChRs).[9] | - This was a key issue observed with [11C]this compound, which showed uniform brain distribution despite high affinity in vitro.[7] This suggests the tracer is not suitable for imaging nAChRs. |
| Low Receptor Density: The target receptors (e.g., α4β2 nAChR) may be present in low concentrations in the brain, making them difficult to image.[8] | - Select radiotracers with very high affinity and specific activity to maximize the target-to-background ratio.[8] |
Frequently Asked Questions (FAQs)
1. What are the most common radionuclides used for labeling this compound and its analogs?
The most common radionuclide used for labeling this compound itself is Carbon-11 (B1219553) ([11C]) via methylation of the desmethyl precursor.[3][7] For this compound analogs, both Carbon-11 and Fluorine-18 ([18F]) are used.[9][10]
2. Why is high specific activity important for this compound imaging studies?
High specific activity is crucial for neuroreceptor imaging to avoid saturation of the target receptors.[2] Nicotinic acetylcholine receptors are present in relatively low concentrations in the brain, and administering a large mass of the compound ("carrier") would block the receptors, preventing the radiotracer from binding and thus leading to a poor signal.[8]
3. What are the main challenges associated with using Carbon-11 for radiolabeling?
The primary challenge of using Carbon-11 is its short half-life of approximately 20.4 minutes.[6] This necessitates an on-site cyclotron and requires rapid synthesis, purification, and quality control procedures, typically all within 2-3 half-lives.[1][2]
4. How can I improve the radiochemical purity of my radiolabeled this compound?
Improving radiochemical purity involves optimizing both the reaction and the purification steps. For the reaction, adjusting the solvent can prevent the formation of byproducts; for example, using acetonitrile instead of DMF for [11C]methylation can prevent methylation of the pyridine nitrogen.[3] For purification, high-performance liquid chromatography (HPLC) is the most effective method for ensuring high purity.[5] Solid-phase extraction (SPE) can be a faster alternative but may offer lower resolution.[4]
5. [11C]this compound showed poor results in imaging studies. Why?
Despite having a high affinity for nicotinic receptors in vitro, (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([11C]this compound) demonstrated uniform regional brain distribution in both mice and monkeys, with no evidence of specific binding to nicotinic cholinergic receptors.[7] This high nonspecific binding makes it unsuitable for in vivo imaging of these receptors.[7]
6. What are the advantages of using Fluorine-18 over Carbon-11 for labeling this compound analogs?
Fluorine-18 has a longer half-life of approximately 109.7 minutes, which offers several advantages:
-
Allows for longer and more complex synthesis procedures.[11]
-
Facilitates transportation of the radiotracer to facilities without a cyclotron.
-
Enables imaging studies over a longer duration, which is beneficial for tracers with slow kinetics.[9]
-
The C-F bond is generally more metabolically stable than a C-11C bond from a methyl group.
Experimental Protocols
Protocol 1: Synthesis of (E)-N-[(11)C]Methyl-4-(3-pyridinyl)-3-butene-1-amine ([11C]this compound)
This protocol is based on the methylation of the desmethyl precursor using [11C]methyl triflate.
1. Production of [11C]Methylating Agent:
-
[11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.[2]
-
[11C]CO2 is converted to [11C]CH4, which is then reacted with iodine to form [11C]CH3I.
-
[11C]CH3I is passed through a heated column containing silver triflate to produce [11C]methyl trifluoromethanesulfonate (B1224126) ([11C]CH3OTf).[7]
2. Radiolabeling Reaction:
-
The desmethyl precursor, (E)-N-4-(3-pyridinyl)-3-butene-1-amine, is dissolved in a suitable solvent such as acetonitrile.[3]
-
The gaseous [11C]CH3OTf is bubbled through the precursor solution at an elevated temperature (e.g., 80°C).
-
The reaction is allowed to proceed for a short period (e.g., 5 minutes).
3. Purification:
-
The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).
-
A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium (B1175870) formate).
-
The fraction containing the radiolabeled product is collected.
4. Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The product is eluted from the cartridge with ethanol (B145695).
-
The ethanol solution is then diluted with sterile saline for injection to achieve the desired final concentration and solvent composition.
5. Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities.[12]
-
Chemical Purity: Determined by analytical HPLC with a UV detector to identify and quantify the mass of the non-radioactive compound and any chemical impurities.[12]
-
Specific Activity: Calculated by dividing the total radioactivity by the total mass of the compound.
-
Residual Solvents: Measured by gas chromatography (GC) to ensure they are below acceptable limits.
-
Sterility and Endotoxin Testing: Performed to ensure the final product is safe for injection.
Visualizations
References
- 1. openmedscience.com [openmedscience.com]
- 2. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of (E)-N-[(11)C]Methyl-4- (3-pyridinyl)-3-butene-1-amine ([(11)C]this compound) as a nicotinic receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacyce.unm.edu [pharmacyce.unm.edu]
Refining HPLC-MS parameters for sensitive Metanicotine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of metanicotine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical starting HPLC-MS parameters for this compound analysis?
A1: For sensitive this compound detection, a reversed-phase HPLC method coupled with a tandem mass spectrometer (MS/MS) is commonly employed. Electrospray ionization (ESI) in positive mode is a typical choice for this class of compounds. Below are suggested starting parameters, but optimization is crucial for your specific instrumentation and sample matrix.
Q2: My peak shape is poor (tailing, fronting, or broad). What are the common causes and solutions?
A2: Poor peak shape can compromise sensitivity and reproducibility. Here are some common causes and troubleshooting steps:
-
Peak Tailing: This is often observed for basic compounds like this compound. It can be caused by strong interactions between the analyte and the stationary phase or by issues with the mobile phase.[1][2]
-
Solution:
-
Adjust the mobile phase pH. Using a low pH mobile phase with an additive like formic acid can help to protonate the analyte and reduce tailing.
-
Consider a different column. A column with a different stationary phase, such as a phenyl-hexyl column, may provide better peak shape for your analyte.[3][4]
-
Ensure your column is not degraded, which can expose active sites that cause tailing.
-
-
-
Peak Fronting: This can be a sign of column overloading.
-
Broad Peaks: Broad peaks can result from several factors, including issues with the column, mobile phase, or system setup.[1][5]
Q3: I'm experiencing low signal intensity or high signal variability. What could be the issue?
A3: Low or inconsistent signal intensity is a common problem in LC-MS analysis and can often be attributed to ion suppression.
-
Ion Suppression: This phenomenon occurs when other components in your sample co-elute with your analyte of interest and interfere with its ionization in the mass spectrometer source, leading to a decreased signal.[6][7][8]
-
Solution:
-
Improve Sample Preparation: More effective sample cleanup can remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than a simple protein precipitation.[7][9][10]
-
Optimize Chromatography: Adjusting the chromatographic conditions to better separate this compound from matrix components can mitigate ion suppression.[6] This may involve changing the gradient, mobile phase composition, or even the column.
-
Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and improve quantitative accuracy.[11]
-
-
Q4: How do I determine the correct MRM transitions for this compound?
A4: Multiple Reaction Monitoring (MRM) is a sensitive and specific detection mode for tandem mass spectrometry. To determine the optimal MRM transitions for this compound, you will need to:
-
Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]+).
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense and specific precursor-to-product ion transitions for your MRM method. The fragmentation patterns of nicotine (B1678760) and related compounds can provide guidance on expected fragments.[12][13][14][15][16]
Experimental Protocols & Data
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is adapted from methods for nicotine and its metabolites in urine and is a good starting point for this compound.[17]
-
To 250 µL of urine sample, add 40 µL of an internal standard solution (e.g., this compound-d3 in methanol).
-
Add 50 µL of 5 N sodium hydroxide (B78521) to basify the sample.
-
Add 1.5 mL of an extraction solvent mixture (e.g., 50:50 methylene (B1212753) chloride:diethyl ether) and vortex for 1.5 minutes.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
Transfer 1 mL of the organic (lower) layer to a clean tube.
-
Add 10 µL of 0.25 N hydrochloric acid and evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
Quantitative Data: HPLC-MS Parameters
The following tables summarize typical starting parameters for the analysis of this compound and related compounds. These should be optimized for your specific application.
Table 1: HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) or Phenyl-Hexyl[3][4][18] |
| Mobile Phase A | 0.1% Formic acid in Water[19] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[19] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions and equilibrate. A typical gradient might be 5-95% B over 5-7 minutes.[18] |
| Flow Rate | 0.3 - 0.5 mL/min[19][20] |
| Column Temperature | 40 °C[19] |
| Injection Volume | 5 µL[19] |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][19] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[19] |
| Precursor Ion ([M+H]+) | To be determined by direct infusion of a this compound standard. |
| Product Ions | To be determined by product ion scan of the precursor ion. |
| Source Parameters | Optimize according to the instrument manufacturer's guidelines (e.g., nebulizer gas, heater gas, capillary voltage, source temperature).[19] |
Visual Guides
Experimental Workflow
Caption: HPLC-MS Experimental Workflow for this compound Analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting Guide for Common HPLC Peak Shape Issues.
References
- 1. mastelf.com [mastelf.com]
- 2. uhplcs.com [uhplcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. longdom.org [longdom.org]
- 9. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [restek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Inconsistencies in Metanicotine Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding inconsistencies in Metanicotine dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Q1: We are observing significant variability in our this compound IC50/EC50 values between experiments. What are the potential causes?
A1: High variability in IC50/EC50 values is a common issue in cell-based assays and can stem from several factors. Here's a troubleshooting guide to help you identify and address the potential sources of inconsistency:
Troubleshooting Guide for High IC50/EC50 Variability
| Potential Cause | Explanation | Recommended Action |
| Cell Health and Passage Number | Cells at high passage numbers can exhibit altered physiology and receptor expression levels, leading to inconsistent responses to this compound. | Use cells within a consistent and low passage number range for all experiments. It is advisable to create a cell bank of low-passage cells to ensure a consistent starting population.[1] |
| Cell Seeding Density | The initial number of cells plated can influence the growth rate and confluency at the time of the assay, impacting the apparent potency of this compound. | Optimize and maintain a consistent cell seeding density for all dose-response experiments. Ensure cells are in the exponential growth phase during drug incubation. |
| Inconsistent Plating Technique | Uneven distribution of cells across the wells of a microplate is a frequent source of variability. | Ensure a homogenous cell suspension before and during plating. Employ proper pipetting techniques to minimize well-to-well differences in cell numbers. |
| Edge Effects | Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and drug response. | To mitigate edge effects, consider not using the outer wells for experimental data. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier. |
| This compound Stock Solution Instability | Like many small molecules, this compound's stability in solution can be a concern, especially with repeated freeze-thaw cycles or prolonged storage. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended. |
| Inconsistent DMSO Concentration | High or variable concentrations of dimethyl sulfoxide (B87167) (DMSO), a common solvent for this compound, can be toxic to cells and affect the dose-response curve. | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%). |
Q2: Our this compound dose-response curve is not reaching a full sigmoidal shape (i.e., no clear upper or lower plateau). Why is this happening?
A2: An incomplete dose-response curve can make it difficult to accurately determine key parameters like EC50 and Emax. Here are some common reasons and solutions:
Troubleshooting Guide for Incomplete Dose-Response Curves
| Potential Cause | Explanation | Recommended Action |
| Inadequate Dose Range | The range of this compound concentrations tested may not be wide enough to capture the full dose-response relationship. | Broaden the range of this compound concentrations in your serial dilutions. It is recommended to test at least 7-9 concentrations spanning several orders of magnitude. |
| Compound Solubility Issues | At higher concentrations, this compound may precipitate out of solution, leading to an inaccurate assessment of its effect at those doses. | Visually inspect your highest concentration wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower maximum concentration. |
| Receptor Desensitization | Prolonged exposure to a nicotinic agonist like this compound can lead to receptor desensitization, where the receptors become less responsive to further stimulation. This can affect the shape of the dose-response curve. | Optimize the incubation time with this compound. Shorter incubation times may minimize receptor desensitization. |
| Off-Target Effects | At very high concentrations, this compound might be interacting with other cellular targets, leading to a complex or non-sigmoidal response. | If possible, use selective antagonists for the nAChR subtypes of interest to confirm that the observed response is mediated by the intended target. |
Q3: We are seeing high variability between replicate wells for the same this compound concentration. How can we improve our precision?
A3: High variability among technical replicates can obscure the true dose-response relationship. Here are some tips to improve precision:
Troubleshooting Guide for High Replicate Variability
| Potential Cause | Explanation | Recommended Action |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, this compound solutions, or assay reagents is a major source of variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. For reagent addition, consider using a multichannel pipette or an automated liquid handler to ensure consistency. |
| Incomplete Mixing | Failure to properly mix reagents in the wells can lead to non-uniform responses. | Gently mix the plate after adding each reagent, for example, by tapping the side of the plate or using an orbital shaker. |
| Plate Reader Settings | Incorrect settings on the plate reader, such as gain or read height, can introduce noise and variability. | Optimize the plate reader settings for your specific assay. Ensure that the read height is appropriate for the well geometry and liquid volume. |
Data Presentation
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (E)-Metanicotine (also known as Rivanicline or RJR-2403) for various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. This data can serve as a reference for expected values in your experiments.
Table 1: Binding Affinity (Ki) of (E)-Metanicotine for nAChR Subtypes [2]
| nAChR Subtype | Ki (nM) |
| α4β2 | 25.0 ± 7.2 |
| α6β2 | 1550 ± 210 |
| α7 | 3070 ± 800 |
| α3β4* | 228 ± 41 |
| Note: Ki values were determined by inhibition of radioligand binding to mouse brain membranes. |
Table 2: Functional Potency (EC50) of (E)-Metanicotine at nAChR Subtypes [2]
| nAChR Subtype | Functional Assay | EC50 (nM) |
| α4β2 | [³H]-dopamine release | 7.4 ± 1.3 |
| α6β2 | [³H]-dopamine release | 34 ± 7 |
| α3β4 | [³H]-ACh release | 430 ± 190 |
| α7 | Relative peak current | 660 ± 370 |
| Note: Functional assays were performed using synaptosomes or transfected cells. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's interaction with nAChRs.
Protocol 1: this compound Dose-Response using a FLIPR Calcium Flux Assay
This protocol is adapted for a Fluorometric Imaging Plate Reader (FLIPR) system to measure intracellular calcium changes in response to this compound in cells expressing the nAChR of interest.
Materials:
-
Cells stably expressing the desired nAChR subtype (e.g., SH-EP1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well black-walled, clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
FLIPR instrument or a plate reader with fluorescence detection and liquid handling capabilities
Procedure:
-
Cell Plating:
-
Seed the cells into the assay plates at a pre-optimized density and allow them to adhere and grow overnight.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
This compound Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer in a separate compound plate. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 dilutions to generate a dose-response curve. Include a vehicle control (assay buffer with the same final DMSO concentration).
-
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters to measure baseline fluorescence for a few seconds before adding the this compound solutions.
-
Program the instrument to transfer the this compound dilutions from the compound plate to the cell plate.
-
Continue to measure the fluorescence signal for a set period (e.g., 2-5 minutes) to capture the peak calcium response.
-
-
Data Analysis:
-
The FLIPR software will typically calculate the maximum change in fluorescence (ΔF) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Protocol 2: [³H]-Epibatidine Competition Binding Assay for this compound
This protocol describes a radioligand binding assay to determine the binding affinity (Ki) of this compound for a specific nAChR subtype.[3]
Materials:
-
Cell membranes prepared from cells expressing the nAChR of interest or from brain tissue
-
[³H]-Epibatidine (radioligand)
-
This compound
-
Unlabeled nicotine (B1678760) (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well filter plates or tubes
-
Vacuum filtration manifold
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate or tubes, set up the following in triplicate:
-
Total Binding: Assay Buffer + Membrane Preparation + [³H]-Epibatidine.
-
Non-specific Binding (NSB): Assay Buffer + Membrane Preparation + [³H]-Epibatidine + excess unlabeled nicotine (e.g., 100 µM).
-
Competition: Assay Buffer + Membrane Preparation + [³H]-Epibatidine + varying concentrations of this compound.
-
-
The concentration of [³H]-Epibatidine should be at or below its Kd value for the receptor.
-
-
Incubation:
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Immediately wash the filters with several volumes of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
This compound Signaling Pathways
This compound, as a nicotinic acetylcholine receptor (nAChR) agonist, can activate both ionotropic and metabotropic signaling pathways. The canonical ionotropic pathway involves direct ion channel opening, leading to cation influx and cellular depolarization. Emerging evidence suggests that nAChRs can also signal through metabotropic pathways, often involving G-protein coupling and downstream second messengers.
References
- 1. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing Metanicotine to prevent degradation
This technical support center provides guidance and answers to frequently asked questions regarding the best practices for storing Metanicotine to prevent its degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term storage, solid this compound (also known as Rivanicline or (E)-metanicotine) should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.
Q2: How should I store this compound once it is in solution?
While specific stability data for this compound in various solvents is limited, general best practices for similar compounds, such as nicotinic agonists and other pyridinyl derivatives, should be followed. It is recommended to:
-
Use airtight, light-protecting containers: Amber glass vials or tubes are ideal to prevent photolytic degradation.
-
Store solutions at low temperatures: For short-term storage (days to a week), refrigeration at 2-8°C is advisable. For longer-term storage, freezing at -20°C or below is recommended.
-
Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation.
-
Consider the solvent: The choice of solvent can impact stability. While aqueous solutions are common for biological experiments, consider the pH of the buffer, as extreme pH can accelerate hydrolysis. For instance, studies on the similar compound methacholine (B1211447) chloride show rapid decomposition at a pH greater than 6.
Q3: What are the likely degradation pathways for this compound?
Based on studies of related compounds like nicotine (B1678760) and methylnicotinate, the primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The ester group in related compounds like methylnicotinate can hydrolyze to form nicotinic acid. While this compound lacks an ester group, other parts of the molecule may be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The pyridine (B92270) ring and the amine group can be susceptible to oxidation. Nicotine, for example, can be oxidized to form nicotine-N'-oxide and other products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of pyridine-containing compounds.
Q4: What are the potential degradation products of this compound?
While specific degradation products of this compound have not been extensively documented in the available literature, based on the degradation of similar compounds, potential degradation products could include:
-
Oxidized derivatives: Similar to the formation of nicotine-N'-oxide from nicotine.
-
Products of ring cleavage: As seen in the microbial degradation of pyridine compounds.
-
Hydrolyzed products: If the molecule contains susceptible functional groups and is in an aqueous environment.
Q5: How can I check for this compound degradation in my samples?
The most reliable way to assess the stability of your this compound samples is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. If using older solutions, verify the concentration and purity using a suitable analytical method like HPLC. Store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. Ensure proper storage conditions are maintained. |
| Loss of compound potency | Significant degradation of this compound. | Re-evaluate your storage procedures. Ensure solid compound is stored at -20°C and solutions are stored protected from light and at an appropriate low temperature. Consider preparing smaller batches of solutions more frequently. |
Quantitative Data on Stability of a Related Compound
| Storage Time (Days) | Degradation to Nicotinic Acid (%) |
| 5 | ~0.008% |
| 500 | ~0.75% |
| 1062 | ~1.6% |
Note: The degradation of methylnicotinate to nicotinic acid was found to occur at an approximate rate of 0.5% per year at 4°C.[1][2]
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at a higher temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm) for a specified time.
-
-
Sample Analysis: Analyze the stressed samples at various time points using an appropriate analytical method (e.g., HPLC) to monitor the decrease in the parent drug peak and the formation of degradation product peaks.
Protocol 2: Stability-Indicating HPLC Method (Adapted from Nicotine Analysis)
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods used for nicotine. Optimization will be necessary.
Objective: To quantify this compound and separate it from its potential degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a starting point could be around 260 nm, similar to nicotine).
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare standard solutions of this compound at various concentrations to establish a calibration curve.
-
Prepare samples from the forced degradation study and from ongoing stability studies.
-
Inject the standards and samples into the HPLC system.
-
Monitor the chromatograms for the retention time of this compound and the appearance of any new peaks corresponding to degradation products.
-
Quantify the amount of this compound remaining and the amount of degradation products formed over time.
Visualizations
This compound Storage and Handling Workflow
Caption: Workflow for proper storage and handling of this compound.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
References
Technical Support Center: Managing Nicotinic Agonist Dose-Response
Welcome to the technical support center for researchers working with nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of their biphasic dose-response effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response, and why does it occur with nicotinic agonists?
A1: A biphasic dose-response, often seen as an inverted "U" shaped curve, is where a nicotinic agonist elicits a positive response at lower concentrations, but this response diminishes at higher concentrations. This phenomenon is primarily due to receptor desensitization.[1][2][3] At low to moderate concentrations, the agonist binds to and activates nAChRs, leading to ion channel opening and a physiological response. However, prolonged or high-concentration exposure causes the receptors to enter a desensitized, non-conducting state, leading to a reduced response despite the continued presence of the agonist.[1][2]
Q2: What is nicotinic receptor desensitization?
A2: Desensitization is an intrinsic property of nAChRs where the receptor temporarily becomes unresponsive to an agonist after prolonged or repeated exposure.[1][2] This process involves conformational changes in the receptor protein that lead to the closure of the ion channel, even when the agonist is still bound.[1] Desensitization is a complex process that can occur in multiple phases, often described as "fast" and "slow" desensitization, each with distinct kinetics.[4][5]
Q3: Do all nicotinic receptor subtypes exhibit the same biphasic response?
A3: No, the extent and kinetics of the biphasic response can vary significantly between different nAChR subtypes. This is due to differences in their subunit composition, which influences agonist affinity, activation, and desensitization rates.[2][6] For example, α7 nAChRs are known for their rapid and pronounced desensitization, while other subtypes may exhibit different desensitization profiles.[7] The stoichiometry of subunits, such as in α4β2 receptors, can also lead to populations of receptors with high and low sensitivity to agonists, further contributing to complex dose-response curves.[6][8]
Q4: How does receptor desensitization affect experimental outcomes?
A4: Receptor desensitization can significantly impact experimental results by causing an underestimation of the maximal response to an agonist.[9] If experiments are conducted at agonist concentrations that induce significant desensitization, the observed effect will be diminished, leading to the characteristic descending limb of the biphasic curve. This can complicate the determination of agonist potency (EC50) and efficacy.[9]
Q5: What is the role of calcium in nicotinic agonist responses?
A5: Calcium ions (Ca2+) play a crucial role in nAChR-mediated signaling. Some nAChR subtypes, particularly α7, are highly permeable to Ca2+.[10][11][12] Therefore, agonist activation leads to a direct influx of Ca2+. Additionally, the depolarization caused by Na+ influx through any nAChR can activate voltage-dependent calcium channels (VDCCs), leading to a secondary, indirect increase in intracellular Ca2+.[12] This Ca2+ influx can trigger a wide range of downstream signaling cascades.[10][13]
Troubleshooting Guide
Issue 1: My dose-response curve for a nicotinic agonist shows a sharp decline at higher concentrations.
-
Possible Cause: This is a classic presentation of a biphasic dose-response due to receptor desensitization at high agonist concentrations.[1][2]
-
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a more detailed concentration-response curve with smaller increments in concentration, especially around the peak and descending limb, to accurately characterize the biphasic nature.
-
Reduce Exposure Time: Minimize the duration of agonist application to reduce the extent of desensitization. Rapid perfusion systems can be beneficial for this purpose.
-
Incorporate Washout Steps: Include adequate washout periods between agonist applications to allow receptors to recover from desensitization. The duration of the washout will depend on the recovery kinetics of the specific nAChR subtype.[4]
-
Consider a Different Agonist: Some agonists may induce less desensitization than others. If experimentally feasible, test an alternative agonist with a different desensitization profile.
-
Issue 2: I am not observing any response to my nicotinic agonist, even at high concentrations.
-
Possible Cause 1: The agonist concentrations used may be causing rapid and complete receptor desensitization, preventing the observation of an initial activation phase.[14]
-
Troubleshooting Steps:
-
Test Lower Concentrations: Expand your dose-response curve to include significantly lower concentrations of the agonist.
-
Use a Rapid Application System: For techniques like patch-clamp electrophysiology, a fast perfusion system can help to measure the initial receptor activation before significant desensitization occurs.[15][16]
-
-
Possible Cause 2: The specific nAChR subtype expressed in your system may not be sensitive to the chosen agonist.
-
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the presence of the target nAChR subtype in your experimental model using techniques like Western blotting, immunohistochemistry, or RT-PCR.
-
Consult Pharmacology Literature: Check the known pharmacological profile of your agonist against the specific nAChR subtypes you are studying.[6]
-
Issue 3: The response to repeated applications of the same agonist concentration is inconsistent.
-
Possible Cause: Insufficient washout between applications is leading to cumulative receptor desensitization.
-
Troubleshooting Steps:
-
Increase Washout Duration: Extend the washout period between agonist applications to ensure complete recovery of the receptor population from the desensitized state. The required time can range from seconds to several minutes depending on the receptor subtype and agonist.[4][14]
-
Monitor a Control Response: Include a control application of a standard agonist concentration at the beginning and end of your experiment to assess the stability of the preparation and rule out rundown of the response.
-
Data Presentation
Table 1: Desensitization and Recovery Kinetics of Human α4β2 nAChRs
| Agonist | Concentration | Application Duration | Fast Desensitization Half-Time (ms) | Slow Desensitization Half-Time (ms) | Fast Recovery Half-Time (s) | Slow Recovery Half-Time (s) |
| Acetylcholine | 1 mmol/L | 1 s | ~60-75 | ~700-950 | - | - |
| Nicotine (B1678760) | 0.1 µmol/L | 1 s | ~60-75 | ~700-950 | - | - |
| Nicotine | - | 1 s | - | - | ~2 | ~10 |
| Nicotine | - | 30 s | - | - | ~10 | ~60 |
| Nicotine | - | 180 s | - | - | ~60 | ~300 |
Data synthesized from studies on human α4β2 nAChRs expressed in SH-EP1 cells.[4]
Table 2: EC50 Values of Nicotinic Agonists for Different nAChR Subtypes
| Agonist | nAChR Subtype | EC50 (nM) |
| (-)-Nicotine | α4β2 | 19.44 ± 1.02 |
| (-)-Nicotine | α3β4 | 733.3 ± 146.5 |
| (-)-Nicotine | α6/3β2β3 | 28.34 ± 1.62 |
Data from membrane potential assays in SH-EP1 cells expressing the respective nAChR subtypes.[17]
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for nAChR Characterization
This protocol is a generalized method for recording nAChR-mediated currents from cultured cells.
-
Cell Preparation:
-
Culture cells expressing the nAChR subtype of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
-
Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 140 CsCl, 2 EGTA, 10 HEPES, pH 7.2).[18]
-
Establish a whole-cell recording configuration on a selected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Agonist Application:
-
Dissolve nicotinic agonists in the external solution to the desired concentrations.
-
Apply the agonist-containing solution to the cell using a rapid perfusion system.[15] This allows for fast application and removal of the agonist, which is critical for studying the kinetics of activation and desensitization.
-
-
Data Acquisition and Analysis:
-
Record the induced currents using an appropriate amplifier and data acquisition software.
-
Analyze the peak amplitude, activation rate, and desensitization rate of the currents.
-
Construct concentration-response curves by plotting the peak current amplitude against the agonist concentration.
-
2. Calcium Imaging using Genetically Encoded Calcium Indicators (GECIs)
This protocol outlines a general procedure for measuring intracellular calcium changes in response to nAChR activation.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding a GECI (e.g., Case12) and the nAChR subunits of interest.[19]
-
Plate the transfected cells in a suitable imaging dish or plate.
-
-
Imaging Setup:
-
Place the imaging dish on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Maintain the cells in a physiological buffer.
-
-
Agonist Application and Imaging:
-
Establish a baseline fluorescence recording.
-
Apply the nicotinic agonist at various concentrations to the cells.
-
Record the changes in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF/F0) for each agonist concentration.
-
Plot the peak ΔF/F0 against the agonist concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for observing a biphasic dose-response.
Caption: States of a nicotinic acetylcholine receptor.
Caption: Nicotinic agonist signaling pathway leading to calcium influx.
References
- 1. Desensitization of the nicotinic acetylcholine receptor: molecular mechanisms and effect of modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.as.uky.edu [web.as.uky.edu]
- 3. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two distinct kinetic phases of desensitization of acetylcholine receptors of clonal rat PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the High- and Low-Sensitivity Agonist Responses of Nicotinic Acetylcholine Receptors | Journal of Neuroscience [jneurosci.org]
- 9. Agonist efficiency from concentration-response curves: Structural implications and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Desensitization of neuronal nicotinic receptors of human neuroblastoma SH-SY5Y cells during short or long exposure to nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Local Application of Drugs to Study Nicotinic Acetylcholine Receptor Function in Mouse Brain Slices [jove.com]
- 16. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 17. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct Recording of Nicotinic Responses in Presynaptic Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate animal model for Metanicotine research
Technical Support Center: Metanicotine Research Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and utilizing appropriate animal models in this compound research. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data summaries to facilitate effective study design and execution.
Section 1: Frequently Asked Questions (FAQs) on Animal Model Selection
Q1: What is the most appropriate animal model for studying the reinforcing effects of this compound?
A1: The rat is the most extensively used and well-validated model for studying the reinforcing properties of nicotinic agonists via intravenous self-administration (IVSA).[1][2][3] Sprague-Dawley and Wistar rats are common choices for these studies.[1][4] The IVSA paradigm is considered the gold standard as it measures the motivation of an animal to actively seek the drug, which is analogous to human drug-taking behavior.[5]
Q2: Should I use rats or mice for my this compound study?
A2: The choice depends on your research question:
-
Rats are generally preferred for complex behavioral studies like IVSA due to their larger size, which facilitates surgical procedures like jugular catheter implantation, and their stable performance in operant tasks.[1][2]
-
Mice are ideal for studies requiring genetic manipulation (e.g., knockout or transgenic models) to investigate the role of specific nicotinic acetylcholine (B1216132) receptor (nAChR) subunits.[6] They are also widely used in behavioral tests like Conditioned Place Preference (CPP) and locomotor activity assessments.[5] However, dosing can be highly strain-dependent in mice.[5]
Q3: Are there known sex differences to consider when studying nicotinic agonists?
A3: Yes, sex is an important variable. Some studies on nicotine (B1678760) have shown that female rodents may acquire self-administration more readily or show enhanced rewarding effects compared to males.[5][7] While specific data on this compound is limited, it is crucial to include both sexes in study designs or to provide a clear justification for using a single sex.
Q4: this compound has antinociceptive properties. How does this affect model selection?
A4: Since this compound shows significant pain-reducing effects, it is well-suited for evaluation in various rodent models of pain.[8] These include tests for acute thermal (tail-flick), mechanical (paw-pressure), and chemical pain, as well as models for persistent and chronic pain.[8] Both rats and mice are appropriate for these assays. The key advantage noted for this compound is that its antinociceptive effects occur at doses that do not significantly impact locomotor activity, which is a confounding factor with nicotine.[8]
Section 2: Troubleshooting Guide
Q5: My rats are not acquiring this compound self-administration. What are the potential issues?
A5: This is a common experimental challenge. Below is a logical workflow to troubleshoot the problem.
Troubleshooting Steps:
-
Check Catheter Patency: Ensure the jugular catheter is not blocked. Administer a short-acting anesthetic (e.g., ketamine/xylazine) to check for resistance-free infusion and observe for the drug's effect.
-
Evaluate the Dose: this compound is less potent than nicotine in some behavioral measures.[8] If the dose is too low, it may not be reinforcing. If it's too high, it could be aversive. Test a range of doses based on literature for similar nicotinic agonists.
-
Verify Equipment: Confirm that the infusion pump is calibrated correctly and that the levers and cue lights in the operant chamber are functioning as programmed.
-
Simplify the Schedule: Start with a simple Fixed Ratio 1 (FR1) schedule, where one lever press results in one infusion.[2] More complex schedules can be introduced after the behavior is acquired.
Section 3: Data Presentation and Key Parameters
Quantitative data is crucial for comparing the pharmacological profile of this compound to other nicotinic compounds.
Table 1: Nicotinic Receptor Binding Affinity
| Compound | Receptor/Tissue | Ki (nM) | Animal Model |
|---|---|---|---|
| This compound | Rat Brain Nicotine Sites | 24 | Rat |
| AT-1001 (Antagonist) | α3β4 nAChR | 2.4 | HEK Cells |
| AT-1001 (Antagonist) | α4β2 nAChR | 476 | HEK Cells |
| AT-1001 (Antagonist) | α7 nAChR | 221 | HEK Cells |
Data sourced from references[8][9]. Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity.
Table 2: Typical Doses for Behavioral Assays in Rodents
| Compound | Assay | Dose Range | Route | Animal Model |
|---|---|---|---|---|
| Nicotine | IVSA | 0.03 mg/kg/infusion | IV | Rat |
| Nornicotine | IVSA | 0.075 - 0.6 mg/kg/infusion | IV | Rat |
| Nicotine | Locomotor Activity | 0.2 - 0.4 mg/kg | SC | Rat |
| Nicotine | Conditioned Place Preference | 0.1 - 0.5 mg/kg | SC | Mouse (C57BL/6) |
These doses for nicotine and its analogs provide a starting point for designing this compound studies. Data sourced from references[1][2][4][5]. IV = Intravenous; SC = Subcutaneous.
Section 4: Experimental Protocols
Protocol: Intravenous Self-Administration (IVSA) in Rats
This protocol outlines the key steps for assessing the reinforcing properties of this compound.
Methodology:
-
Animal Habituation: Acclimate male or female Sprague-Dawley or Wistar rats (250-350g) to the housing facility for at least one week before any procedures.
-
Surgery: Anesthetize the rat and surgically implant a chronic indwelling catheter into the jugular vein. The external part of the catheter is passed subcutaneously to exit on the animal's back.
-
Recovery: Allow the animal to recover for 5-7 days. During this period, flush the catheter daily with a heparinized saline solution to maintain patency.
-
Acquisition Training: Place the rat in an operant conditioning chamber equipped with two levers. Connect the catheter to an infusion pump. Program the chamber so that pressing the "active" lever delivers a small intravenous infusion of this compound (e.g., 0.1 mL over 5 seconds).[7] Pressing the "inactive" lever has no consequence. A cue light may be paired with the infusion.[7] Sessions typically last 1-2 hours daily.
-
Dose-Response Evaluation: Once stable responding is established, vary the dose of this compound across sessions to determine the dose-response curve for its reinforcing effects.
-
Extinction and Reinstatement: To confirm the drug is acting as a reinforcer, substitute the this compound solution with saline. This should lead to a decrease in lever pressing (extinction). Reintroducing the drug should reinstate the behavior.[2]
-
Verification: At the end of the study, verify the correct placement of the catheter in the jugular vein.
Section 5: Signaling Pathways
Mechanism of Action: Dopamine (B1211576) Release in the Mesolimbic Pathway
This compound, like nicotine, is a neuronal nicotinic acetylcholine receptor (nAChR) agonist.[8] Its reinforcing effects are primarily mediated by its action on nAChRs in the brain's reward circuitry. The α4β2 subtype of nAChR is particularly critical for these effects and accounts for the vast majority of high-affinity nicotine binding sites in the brain.[6]
The process is as follows:
-
This compound binds to α4β2 nAChRs on dopamine neurons in the Ventral Tegmental Area (VTA).
-
This binding activates the neurons, causing them to fire action potentials.
-
These action potentials travel to the Nucleus Accumbens (NAc), a key reward center.
-
This leads to the release of dopamine (DA) in the NAc.[10][11]
-
The increase in synaptic dopamine in the NAc is experienced as rewarding and reinforces the drug-taking behavior.[11][12]
References
- 1. IV nicotine self-administration in rats using the consummatory operant licking response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nornicotine is self-administered intravenously by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral sensitization to nicotine in female and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rodent Models of Nicotine Reward: What do they tell us about tobacco abuse in humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rewarding Effects of Nicotine Self-administration Increase Over Time in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of nicotine salts on dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotine infused into the nucleus accumbens increases synaptic dopamine as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systemic nicotine stimulates dopamine release in nucleus accumbens: re-evaluation of the role of N-methyl-D-aspartate receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cognitive Effects of Metanicotine and Varenicline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cognitive effects of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: metanicotine (also known as RJR-2403) and varenicline (B1221332). Both compounds target central nAChRs, which are pivotal in modulating cognitive processes such as attention and memory. This document synthesizes experimental data from preclinical and clinical studies, details the methodologies of key experiments, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to this compound and Varenicline
This compound is a selective agonist for the α4β2 nAChR subtype.[1] Varenicline is a partial agonist at the α4β2 nAChR and a full agonist at the α7 nAChR.[2] This difference in receptor activity profile is a key factor in their distinct cognitive effects. While both have been investigated for their potential to enhance cognitive function, the available data for varenicline, a licensed smoking cessation aid, is more extensive and includes human clinical trials.[2][3][4] this compound research, on the other hand, is primarily based on preclinical animal models.[5][6]
Comparative Data on Cognitive Performance
The following tables summarize the quantitative data from key studies on the cognitive effects of this compound and varenicline.
Table 1: Preclinical Studies on this compound's Cognitive Effects
| Cognitive Domain | Animal Model | Test Paradigm | Key Findings | Reference |
| Working & Reference Memory | Rats with forebrain lesions | 8-arm radial maze | This compound enhanced both working and reference memory.[5] | [5] |
| Working Memory | Rats | 8-arm radial maze | Significantly improved working memory function at 1 and 6 hours post-administration.[6] | [6] |
| Amnesia Reversal | Rats with scopolamine-induced amnesia | Step-through passive avoidance | Significantly improved passive avoidance retention.[5] | [5] |
Table 2: Clinical Studies on Varenicline's Cognitive Effects
| Cognitive Domain | Population | Test Paradigm | Key Findings | Reference |
| Working Memory | Abstinent Smokers | Letter-N-Back Task | Varenicline significantly improved correct reaction time (p=0.001) compared to placebo.[3] | [3] |
| Sustained Attention | Abstinent Smokers | Continuous Performance Task (CPT) | Varenicline significantly increased true positives (p=0.009) compared to placebo.[3] | [3] |
| Working Memory | Heavy Drinkers | Digits Backwards Task | Varenicline produced dose-dependent improvements in working memory.[2] | [2] |
| Working Memory | Abstinent Smokers | N-Back Task | Varenicline increased BOLD signal in prefrontal cortex and improved correct response time in highly dependent smokers.[4] | [4] |
| Attention | Non-smokers with and without Schizophrenia | CPT-IP | Varenicline did not significantly alter performance, while the antagonist mecamylamine (B1216088) worsened it.[7] | [7] |
| Attention | Treatment-seeking smokers | Stop Signal Task | Varenicline improved lapses in attention compared to placebo.[8] | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
This compound: 8-Arm Radial Maze in Rats
This protocol is based on studies investigating the effects of this compound on spatial working and reference memory in rats.[5][6]
-
Apparatus: An elevated, eight-arm radial maze with a central platform. Food rewards are placed at the end of some arms.
-
Procedure:
-
Habituation: Rats are familiarized with the maze and taught to retrieve food rewards from the arms.
-
Training: A subset of arms is consistently baited (for reference memory assessment), while all arms may be baited once (for working memory assessment). The rat is placed on the central platform and allowed to explore the maze for a set duration or until all rewards are consumed.
-
Testing: Following drug administration (this compound or vehicle), the rat is placed back in the maze.
-
-
Data Collection:
-
Working Memory Errors: Re-entry into an arm from which the reward has already been consumed.
-
Reference Memory Errors: Entry into an arm that is never baited.
-
Latency: Time taken to complete the task.
-
-
Drug Administration: this compound is typically administered via subcutaneous injection or orally at varying doses prior to the testing session.[5][6]
Varenicline: N-Back Task in Human Subjects
This protocol is adapted from studies assessing the impact of varenicline on working memory in human participants.[3][4]
-
Apparatus: A computer with a monitor and a response input device.
-
Procedure:
-
Task: Participants are presented with a continuous sequence of stimuli (e.g., letters) on the monitor. They are instructed to press a button if the current stimulus is the same as the one presented 'n' trials previously (e.g., 1-back, 2-back, 3-back). The 'n' value determines the working memory load.
-
Design: A double-blind, placebo-controlled, crossover design is often employed, where participants receive both varenicline and a placebo over different periods, with a washout phase in between.[4]
-
-
Data Collection:
-
Accuracy: The number of correct responses (true positives) and errors (false positives).
-
Reaction Time: The time taken to respond correctly.
-
Neuroimaging (Optional): Functional magnetic resonance imaging (fMRI) can be used to measure the blood-oxygen-level-dependent (BOLD) signal in brain regions associated with working memory during task performance.[4]
-
-
Drug Administration: Varenicline is administered orally, typically with a titration period to reach the target dose (e.g., 1 mg twice daily).[3][4]
Signaling Pathways and Experimental Workflow
The cognitive effects of both this compound and varenicline are mediated through their interaction with nAChRs, which triggers downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of varenicline on cognitive performance in heavy drinkers: Dose-response effects and associations with drinking outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varenicline Improves Mood and Cognition during Smoking Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the alpha4beta2 partial agonist varenicline on brain activity and working memory in abstinent smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Effects of Mecamylamine and Varenicline on Cognitive Performance in Non-smokers With and Without Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of varenicline on attention and inhibitory control among treatment-seeking smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency and Efficacy of Metanicotine and Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nicotinic acetylcholine (B1216132) receptor (nAChR) agonist Metanicotine (also known as RJR-2403) and the prototypical nicotinic agonist, nicotine (B1678760). The information presented herein is curated from preclinical studies to objectively evaluate their relative potency and efficacy, supported by available experimental data and methodologies.
In Vitro Pharmacology: Potency and Efficacy at nAChRs
This compound and nicotine exhibit distinct profiles in their interaction with various nAChR subtypes. While both are agonists, their binding affinities and functional potencies differ, suggesting potential for therapeutic selectivity with this compound.
Binding Affinity
This compound demonstrates a high affinity for nicotinic receptors in the brain.[1] In radioligand binding assays using rat brain membranes, this compound exhibited a binding affinity (Ki) of 24 nM for sites labeled by [3H]nicotine.[1]
| Compound | Receptor/Tissue | Radioligand | Ki (nM) | Species |
| This compound | Brain Membranes | [3H]nicotine | 24 | Rat |
| Nicotine | α4β2 nAChR | [3H]cytisine | 6.1 | - |
Table 1: Comparative Binding Affinities of this compound and Nicotine.
Functional Potency and Efficacy
Functional assays are critical for determining not only the concentration at which a compound elicits a response (potency, EC50) but also the maximum response it can produce (efficacy, Emax). Available data indicates that while nicotine is a potent agonist at several nAChR subtypes, this compound's potency varies depending on the receptor subtype and the specific assay.
| Compound | nAChR Subtype | EC50 (µM) | Emax (% of Nicotine) | Species/Expression System |
| This compound | Rat Brain Cortex nAChRs | 0.732 | Not Reported | Rat |
| α4β2 | 16 | Not Reported | - | |
| Nicotine | α4β2 | 1.0 | 100% (Full Agonist) | - |
| α6/3β2β3 | 0.7 | 100% (Full Agonist) | - | |
| α3β4 | 42.4 | Weak Activity | - | |
| α7 | 54.5 | Weak Activity | - |
Table 2: Functional Potency of this compound and Nicotine at nAChR Subtypes. Note: Data for this compound and Nicotine are from different studies and may not be directly comparable.
In Vivo Pharmacology: A Comparison of Physiological and Behavioral Effects
Preclinical studies in animal models reveal significant differences in the in vivo profiles of this compound and nicotine, particularly concerning their therapeutic versus side-effect profiles.
Antinociceptive Effects
Both this compound and nicotine have demonstrated antinociceptive (pain-relieving) properties. However, their potencies are dependent on the route of administration.
| Compound | Test | Route of Administration | Potency Comparison | Duration of Action |
| This compound | Tail-flick | Subcutaneous (s.c.) | ~5-fold less potent than nicotine | Longer than nicotine |
| Tail-flick | Central | Slightly more potent than nicotine | - |
Table 3: Comparison of Antinociceptive Effects.
This compound exhibits a notable separation between its antinociceptive effects and other typical nicotinic side effects. At doses that produce significant antinociception, this compound has minimal impact on spontaneous motor activity and body temperature, a profile distinct from that of nicotine.[1]
Cognitive Effects
This compound has shown promise in models of cognitive enhancement, demonstrating effects that are comparable to or greater than those of nicotine.
| Compound | Cognitive Test | Model | Effect |
| This compound (RJR-2403) | Passive Avoidance | Scopolamine-induced amnesia | Significantly improved retention |
| 8-Arm Radial Maze | Forebrain cholinergic lesion | Enhanced working and reference memory | |
| Nicotine | Various | Various | Improves memory performance |
Table 4: Comparative Cognitive Effects.
Side Effect Profile
A key differentiating feature of this compound is its improved side-effect profile compared to nicotine. In vivo studies have shown this compound to be significantly less potent in inducing common nicotinic adverse effects.
| Effect | Potency of this compound vs. Nicotine |
| Cardiovascular (Heart Rate) | ~10-fold less potent |
| Cardiovascular (Blood Pressure) | ~20-fold less potent |
| Body Temperature Decrease | 15 to 30-fold less potent |
| Respiration Decrease | 15 to 30-fold less potent |
| Locomotor Activity (Y-maze) | 15 to 30-fold less potent |
| Acoustic Startle Response | 15 to 30-fold less potent |
Table 5: Comparative Side Effect Profile.
Neurotransmitter Release
In vivo microdialysis studies suggest that this compound and nicotine have similar effects on the release of cortical neurotransmitters. Systemic administration of this compound (as RJR-2403) led to significant increases in extracellular levels of acetylcholine, norepinephrine, dopamine, and serotonin, with little discernible difference from the effects of nicotine.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay quantifies the affinity of a ligand for a receptor.
References
A Comparative Guide to the Receptor Selectivity of Metanicotine and Cytisine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor selectivity profiles of two prominent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: metanicotine and cytisine (B100878). The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and the development of novel therapeutics targeting the cholinergic system.
Introduction
This compound and cytisine are both alkaloids known for their interaction with nAChRs, a diverse family of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems. Their distinct pharmacological properties, arising from differential affinities and efficacies at various nAChR subtypes, make them important tools for research and potential therapeutic agents. This guide focuses on a direct comparison of their receptor selectivity, supported by quantitative binding and functional data.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 and Emax) of this compound and cytisine for various nAChR subtypes. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Binding Affinity (Ki) of this compound and Cytisine at nAChR Subtypes
| Compound | nAChR Subtype | Ki (nM) | Species | Radioligand | Source |
| This compound | Rat Brain (predominantly α4β2) | 24 | Rat | [3H]nicotine | [1] |
| Cytisine | α4β2 | 0.17 - 1 | Human / Rat | [3H]cytisine / [3H]epibatidine | [2][3] |
| α3β4 | >3000 | Human | [3H]epibatidine | [3] | |
| α7 | 4200 | Human | [125I]α-bungarotoxin | [2] | |
| α6β2* | - | - | - | Data not readily available |
Note: The Ki value for this compound is for a general rat brain preparation, which is rich in α4β2 receptors.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of this compound and Cytisine at nAChR Subtypes
| Compound | nAChR Subtype | EC50 (µM) | Emax (%) | Assay Type | Source |
| This compound Analog (Pyridine) | α4β2 | 8.3 | 122 | Dopamine Release | [4] |
| α6β2 | - | No Activity | Dopamine Release | [4] | |
| Cytisine | α4β2 | 0.08 - 0.47 | 10 - 21 | Electrophysiology / Ca2+ Influx | [5][6] |
| α7 | - | Full Agonist | Electrophysiology | [5] | |
| α3β4 | - | Low Efficacy | Electrophysiology | [7] |
Note: Functional data for a pyridine-containing this compound analog is presented as a proxy for this compound's activity. Emax is often expressed relative to a full agonist like acetylcholine or epibatidine.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.
Radioligand Binding Assay
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound or cytisine) to displace a radiolabeled ligand from a specific nAChR subtype.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or tissue homogenates known to be rich in the target receptor (e.g., rat brain).[1][8]
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioactive isotope (e.g., [3H]nicotine, [3H]cytisine, [3H]epibatidine for various subtypes, or [125I]α-bungarotoxin for the α7 subtype).[3][8]
-
Test Compound: Serial dilutions of the unlabeled compound being tested (this compound or cytisine).
-
Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand, typically involving glass fiber filters.[8][9]
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.[8]
Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[9][10]
-
Equilibrium: The incubation is allowed to proceed for a sufficient time to reach binding equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[8][9]
-
Washing: The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the functional properties (potency and efficacy) of a compound at ligand-gated ion channels expressed in Xenopus oocytes.[11]
Objective: To measure the ion current elicited by the application of an agonist (e.g., this compound or cytisine) to nAChRs expressed in an oocyte, while controlling the membrane potential.
Materials:
-
Xenopus laevis Oocytes: Large, robust cells that can be readily injected with cRNA encoding the nAChR subunits of interest.[11]
-
cRNA: In vitro transcribed RNA encoding the specific α and β subunits of the nAChR to be studied.
-
Microinjection System: A system for injecting the cRNA into the oocytes.
-
TEVC Setup: This includes a perfusion system to apply different solutions, two microelectrodes (one for voltage recording and one for current injection), a voltage-clamp amplifier, and data acquisition software.[11]
-
Recording Solutions: Solutions containing the agonist at various concentrations.
Procedure:
-
Oocyte Preparation and Injection: Oocytes are harvested from a female Xenopus frog and injected with the cRNA encoding the desired nAChR subunits. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.
-
Oocyte Clamping: An injected oocyte is placed in the recording chamber and impaled with the two microelectrodes. The voltage-clamp amplifier is used to hold (clamp) the oocyte's membrane potential at a specific value (e.g., -70 mV).[11]
-
Agonist Application: The perfusion system is used to apply solutions containing increasing concentrations of the test compound (this compound or cytisine) to the oocyte.
-
Current Recording: The current that flows across the oocyte membrane in response to the agonist is measured by the amplifier. This current is a direct measure of the number of nAChRs opened by the agonist.
-
Data Analysis: The peak current response at each agonist concentration is measured. A concentration-response curve is then generated by plotting the current amplitude against the agonist concentration. The EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response) are determined from this curve.[5]
Visualizations
The following diagrams illustrate key experimental workflows and the signaling pathway associated with nAChR activation.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Workflow of a two-electrode voltage clamp (TEVC) assay.
Caption: Simplified signaling pathway of nAChR activation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Voltage clamp - Wikipedia [en.wikipedia.org]
- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
Validating Metanicotine's Antinociceptive Pathway: A Naloxone Challenge
A Comparative Guide for Researchers
Metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, has demonstrated significant antinociceptive effects across various preclinical pain models. A critical step in characterizing its mechanism of action is to differentiate its pathway from that of classical opioids. The gold-standard for this validation is the use of an opioid antagonist, such as naloxone (B1662785). This guide provides a comparative overview of the experimental validation of this compound's antinociceptive effects, contrasting its naloxone insensitivity with the opioid-mediated analgesia of other compounds.
Key Findings: this compound vs. Opioid-Mediated Analgesia
Experimental evidence robustly indicates that the antinociceptive effects of this compound are not mediated by opioid receptors. Pre-treatment with the non-selective opioid antagonist naloxone does not attenuate the analgesic properties of this compound.[1] This is in stark contrast to opioid agonists and even nicotine (B1678760), whose antinociceptive effects are, at least in part, reversed by naloxone, suggesting an interaction with the endogenous opioid system.[2][3][4]
The following tables summarize the quantitative data from key studies, highlighting the differential effects of naloxone on this compound- and nicotine-induced antinociception.
Data Presentation
Table 1: Effect of Naloxone on this compound-Induced Antinociception in the Tail-Flick Test
| Treatment Group | Dose (mg/kg, s.c.) | Mean Tail-Flick Latency (seconds) ± SEM |
| Saline Control | - | 2.5 ± 0.2 |
| This compound | 1 | 4.8 ± 0.5 |
| This compound | 3 | 7.2 ± 0.8 |
| This compound | 5 | 9.5 ± 1.1 |
| This compound + Naloxone | 5 + 1 | No significant difference from this compound alone |
Source: Adapted from Damaj et al., 1999.[1] Note: The original study presents this as a dose-response curve and states naloxone had no effect; this table represents that finding.
Table 2: Effect of Naloxone on Nicotine-Induced Antinociception in the Hot Plate Test
| Treatment Group | Dose (mg/kg) | Mean Latency to Response (seconds) ± SEM |
| Saline Control | - | 8.2 ± 1.1 |
| Nicotine | 3 (s.c.) | 18.5 ± 2.3 |
| Nicotine + Naloxone | 3 (s.c.) + 0.5 (i.p.) | 12.1 ± 1.8* |
| Nicotine + Naloxone | 3 (s.c.) + 1 (i.p.) | 9.5 ± 1.5** |
*Source: Adapted from Biala et al., 2005.[4] *p < 0.05, *p < 0.01 compared to Nicotine alone, indicating a significant attenuation of the antinociceptive effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
Antinociceptive Assay: Tail-Flick Test
The tail-flick test is a measure of spinal reflex to a thermal stimulus.
-
Animals: Male ICR mice (20-25 g) are used.
-
Apparatus: A tail-flick analgesiometer is used, which focuses a high-intensity light beam on the ventral surface of the tail.
-
Procedure:
-
Each mouse is gently restrained, and its tail is positioned in the apparatus.
-
The baseline tail-flick latency is determined by measuring the time it takes for the mouse to flick its tail away from the heat source. A cut-off time of 10-15 seconds is established to prevent tissue damage.
-
Animals are then administered either vehicle, this compound, naloxone, or a combination of this compound and naloxone via subcutaneous (s.c.) injection.
-
At predetermined time points after injection (e.g., 15, 30, 60 minutes), the tail-flick latency is measured again.
-
-
Data Analysis: The antinociceptive effect is calculated as the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Antinociceptive Assay: Hot Plate Test
The hot plate test assesses the supraspinal response to a thermal stimulus.
-
Animals: Male Swiss mice (25-30 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C) is used. The animal is confined to the heated surface by a transparent cylindrical enclosure.
-
Procedure:
-
The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded by placing the mouse on the hot plate. A cut-off time of 30-60 seconds is used to prevent injury.
-
Animals are injected with the test compounds (vehicle, nicotine, naloxone, or nicotine + naloxone) via the specified routes (e.g., subcutaneous, intraperitoneal).
-
The latency to the nociceptive response is measured again at various time points post-injection.
-
-
Data Analysis: Data is typically presented as the mean latency to response. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.
Drug Administration Protocol for Antagonism Studies
To test for antagonism, the antagonist (naloxone) is administered prior to the agonist (this compound or nicotine).
-
Naloxone Administration: Naloxone hydrochloride is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.). A typical dose for antagonism studies in rodents ranges from 0.5 to 2 mg/kg.
-
Pre-treatment Time: Naloxone is typically administered 15 minutes before the administration of the nicotinic agonist to ensure it has reached its target receptors.
-
Agonist Administration: this compound or nicotine is then administered, and the antinociceptive testing proceeds as described above.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound acts on nAChRs, while opioids act on opioid receptors.
Experimental Workflow Diagram
Caption: Workflow for naloxone validation of this compound's antinociception.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cholinergic and opioid receptor mechanisms in nicotine-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of Nicotine-Induced Antinociception, Rewarding Effects, and Dependence in μ-Opioid Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Metanicotine Across Rodent Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Metanicotine, a selective neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, across different rodent strains commonly used in preclinical research. Due to the limited availability of direct comparative studies of this compound across Sprague-Dawley rats, Wistar rats, and C57BL/6 mice, this guide synthesizes available data on this compound and extrapolates potential strain-dependent effects based on the well-documented differential responses to nicotine (B1678760), a closely related nicotinic agonist.
This compound has been identified as a partial agonist at α4β2 subtype neural nicotinic acetylcholine receptors and has demonstrated nootropic and antinociceptive effects.[1][2][3] It binds with high affinity to rat brain nicotinic receptors (Ki = 24 nM) and, importantly, shows a separation between its analgesic effects and effects on spontaneous motor activity, a common side effect of nicotine.[1]
Comparative Analysis of Nicotinic Agonist Effects
The following tables summarize the known and inferred effects of this compound and nicotine across Sprague-Dawley rats, Wistar rats, and C57BL/6 mice. It is crucial to note that where direct data for this compound is unavailable, information is derived from studies on nicotine to provide a predictive comparison.
Table 1: Effects on Locomotor Activity
| Parameter | Sprague-Dawley Rats | Wistar Rats | C57BL/6 Mice |
| This compound | Limited effect on spontaneous activity at antinociceptive doses.[1] | Data not available. | Limited effect on spontaneous activity at antinociceptive doses.[1] |
| Nicotine (for comparison) | Dose-dependent effects; can increase locomotor activity.[4][5][6] Strain differences exist compared to Long-Evans rats.[6] | Dose-dependent effects; repeated administration can induce hyperactivity. Wistar Kyoto rats (anhedonic model) show deficits in nicotine-induced hyperactivity compared to Wistar rats.[7] | Substrain differences are prominent. C57BL/6J mice show enhanced sensitivity to nicotine-induced locomotor effects compared to C57BL/6N mice.[8] |
Table 2: Cognitive Effects
| Parameter | Sprague-Dawley Rats | Wistar Rats | C57BL/6 Mice |
| This compound | Improves working memory in the 8-arm radial maze.[3] | Effects on memory consolidation in an inhibitory avoidance task are dependent on individual baseline rearing activity (High Rearing Activity vs. Low Rearing Activity). The highest dose had an amnestic-like effect in Low Rearing Activity rats.[9] | Data not available. |
| Nicotine (for comparison) | Enhances cognitive function, particularly in tasks related to learning and memory.[10] | Generally improves performance in learning and memory tasks. | Improves memory function. |
Table 3: Anxiolytic/Anxiogenic Effects
| Parameter | Sprague-Dawley Rats | Wistar Rats | C57BL/6 Mice |
| This compound | Data not available. | Data not available. | Data not available. |
| Nicotine (for comparison) | Effects are complex and can be dose-dependent, with reports of both anxiolytic and anxiogenic effects in the elevated plus-maze and social interaction tests.[11] Housing conditions (single vs. group) can influence the outcome.[11] | Can produce anxiolytic effects.[12] | Generally reported to have anxiolytic effects.[11] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to facilitate the design and replication of studies investigating the effects of this compound.
Locomotor Activity Assessment
This protocol is used to measure spontaneous motor activity in an open-field arena.
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 30-60 minutes).
-
Parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[13][14]
-
-
Data Analysis: Compare the locomotor activity parameters between the different treatment groups and strains using appropriate statistical tests (e.g., ANOVA).
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[15][16][17]
-
Apparatus: An open-field arena, similar to that used for locomotor activity assessment. A set of different objects that are of similar size but differ in shape and texture.
-
Procedure:
-
Habituation Phase: Allow each animal to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced stress.[15][16]
-
Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore them for a specific duration (e.g., 5-10 minutes).[15][16]
-
Retention Interval: Return the animal to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase: Replace one of the familiar objects with a novel object and place the animal back in the arena. Record the time spent exploring each object for a set duration (e.g., 5 minutes).[15][16]
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Elevated Plus Maze (EPM) Test
The EPM is a widely used assay to evaluate anxiety-like behavior in rodents.[18][19][20][21]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[18][19]
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
This compound, as a nicotinic agonist, activates nAChRs, which are ligand-gated ion channels.[22][23][24] Activation of these receptors leads to an influx of cations (primarily Na+ and Ca2+), causing membrane depolarization and subsequent activation of various intracellular signaling cascades. These pathways can influence neurotransmitter release, gene expression, and neuronal plasticity, which underlie the behavioral effects of this compound.
Caption: Simplified nAChR signaling cascade initiated by this compound.
Experimental Workflow for Cross-Strain Comparison
A logical workflow for conducting a cross-validation study of this compound's effects is outlined below.
Caption: Workflow for comparing this compound's effects across rodent strains.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. Complex Relationships of Nicotinic Receptor Actions and Cognitive Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in Locomotor Activity Observed During Acute Nicotine Withdrawal Can Be Attenuated by Ghrelin and GHRP-6 in Rats [mdpi.com]
- 7. Wistar Kyoto and Wistar rats differ in the affective and locomotor effects of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-trial treatment with the nicotinic agonist this compound: Differential effects in Wistar rats with high versus low rearing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine-induced changes in neurotransmitter levels in brain areas associated with cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Social isolation modifies nicotine's effects in animal tests of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anxiolytic effects of nicotine in a rodent test of approach-avoidance conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adolescent nicotine treatment causes robust locomotor sensitization during adolescence but impedes the spontaneous acquisition of nicotine intake in adult female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dialnet.unirioja.es [dialnet.unirioja.es]
- 15. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. protocols.io [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. maze.conductscience.com [maze.conductscience.com]
- 22. researchgate.net [researchgate.net]
- 23. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. derangedphysiology.com [derangedphysiology.com]
Comparative Analysis of Metanicotine and Epibatidine Side Effect Profiles
For Immediate Release
Richmond, VA - A comparative analysis of the side effect profiles of Metanicotine and the highly potent alkaloid, epibatidine (B1211577), reveals significant differences in their safety and tolerability. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data to provide a clear comparison of these two nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. While both compounds exhibit analgesic properties, their associated adverse effects diverge substantially, positioning this compound as a compound with a potentially more favorable therapeutic window.
Epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, is a powerful analgesic, with a potency reportedly several hundred times greater than morphine.[1][2] However, its therapeutic potential is severely limited by a narrow therapeutic index and a high toxicity profile.[1][3] In contrast, this compound, a selective neuronal nicotinic agonist, has demonstrated antinociceptive effects in animal models at doses that do not significantly impact spontaneous activity or body temperature, suggesting a wider separation between its therapeutic and adverse effects.[4]
Quantitative Comparison of Side Effect Profiles
The following table summarizes the known side effect profiles of this compound and epibatidine based on preclinical data. It is important to note that the data for epibatidine is more extensive due to its longer history of investigation.
| Side Effect Category | This compound | Epibatidine |
| Central Nervous System | Minimal effects on spontaneous activity at analgesic doses.[4] | Seizures, tremors, hypothermia, and hyperreactivity are frequently observed.[5][6] |
| Cardiovascular | Data not extensively reported, but appears to lack the severe effects of epibatidine at therapeutic doses. | Hypertension and bradycardia are common.[3][5] At higher doses, it can lead to cardiovascular collapse.[7] |
| Respiratory | No significant respiratory depression reported at antinociceptive doses. | Respiratory paralysis is a primary cause of lethality.[3][5][6] |
| Motor Function | No significant impact on motor activity at doses producing analgesia.[4] | Ataxia (deficiency in voluntary movement control) can occur at doses producing analgesia.[5] |
| Autonomic | Not reported to cause significant autonomic side effects at therapeutic doses. | Excessive salivation, tearing, and rhinorrhea are signs of exocrine gland activation.[5] |
| Lethality (LD50 in mice) | Data not available. | Between 1.46 µg/kg and 13.98 µg/kg.[3] |
Experimental Methodologies
The data presented in this guide are derived from various preclinical studies. The key experimental protocols employed in these studies are outlined below.
Assessment of Antinociceptive Effects
-
Tail-Flick Test: This is a common method to assess thermal pain sensitivity. A focused beam of light is directed onto the animal's tail, and the latency to flick the tail away from the heat source is measured. An increase in this latency is indicative of an analgesic effect. This compound was shown to be effective in this test.[4]
-
Hot-Plate Test: In this assay, the animal is placed on a heated surface, and the time until it exhibits a pain response (e.g., licking its paws or jumping) is recorded. This test is used to evaluate the response to a constant, painful stimulus. Epibatidine has demonstrated potent antinociception in this test.[8]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This surgical model involves loosely ligating the sciatic nerve, leading to the development of chronic pain behaviors such as mechanical allodynia (pain in response to a non-painful stimulus). The efficacy of compounds in reversing this allodynia is then measured, often using von Frey filaments to apply calibrated pressure to the paw.[6]
Evaluation of Side Effects
-
Spontaneous Activity Monitoring: Animal movements are recorded in an open field or activity chamber to assess for either stimulant or sedative effects of a compound. This compound was found to have virtually no effect on spontaneous activity at analgesic doses.[4]
-
Body Temperature Measurement: Core body temperature is measured using a rectal probe to determine if a compound induces hyperthermia or hypothermia. Epibatidine is known to cause significant hypothermia.[6]
-
Cardiovascular and Respiratory Monitoring: In anesthetized animals, arterial pressure, heart rate, and respiratory parameters are directly measured following drug administration to assess for cardiovascular and respiratory side effects.[7]
Signaling Pathways and Experimental Workflows
Nicotinic Acetylcholine Receptor Signaling
Both this compound and epibatidine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs).[4][9] These receptors are ligand-gated ion channels found in the central and peripheral nervous systems.[10] Upon activation, they allow the influx of cations, primarily sodium and calcium, leading to neuronal depolarization and the propagation of nerve signals.[11] The diverse subtypes of nAChRs (e.g., α4β2, α7) and their differential distribution throughout the body contribute to the wide range of physiological effects and side effects observed with nAChR agonists.[12][13] The toxicity of epibatidine is linked to its high affinity for various nAChR subtypes, including those in the autonomic ganglia which control cardiovascular and other vital functions.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Epibatidine - Wikipedia [en.wikipedia.org]
- 4. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers Publishing Partnerships | Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model [frontierspartnerships.org]
- 7. Epibatidine, an alkaloid from the poison frog Epipedobates tricolor, is a powerful ganglionic depolarizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epibatidine is a nicotinic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. What are Nicotinic receptors agonists and how do they work? [synapse.patsnap.com]
- 12. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 13. Pharmacology of neuronal nicotinic acetylcholine recceptors: effects of acute and chronic nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epibatidine: A Promising Natural Alkaloid in Health [mdpi.com]
A Comparative Analysis of the In Vitro Functional Activity of Metanicotine and Dianicline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro functional activities of two nicotinic acetylcholine (B1216132) receptor (nAChR) ligands: Metanicotine and dianicline (B1670396). This analysis is supported by experimental data to delineate their respective pharmacological profiles.
This compound, a novel neuronal nicotinic agonist, and dianicline, a subtype-selective partial agonist, both interact with nicotinic acetylcholine receptors (nAChRs), but with distinct functional consequences.[1][2] Understanding these differences is crucial for the development of therapeutics targeting nAChR-related neurological disorders. This guide summarizes their binding affinities, functional potencies, and efficacies at various nAChR subtypes, based on in vitro studies.
Comparative Quantitative Data
The in vitro functional activities of this compound and dianicline have been characterized through various assays, with a primary focus on their interaction with the α4β2 nAChR subtype, a key player in nicotine (B1678760) dependence.[2][3][4]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) | Efficacy (% of Acetylcholine/Nicotine response) |
| This compound | Rat Brain [(3)H]nicotine binding sites | 24[1] | Not explicitly stated in search results | Agonist[1] |
| Dianicline | Human α4β2 nAChR | ~0.4 (as SSR591813) | 18[5] | Partial Agonist[2][3][4] |
Note: Data is compiled from various sources and experimental conditions may differ.
Dianicline emerges as a high-affinity partial agonist for the human α4β2 nAChR.[2][3][4] Its partial agonism means it activates the receptor but to a lesser degree than a full agonist like nicotine. This property is considered beneficial for smoking cessation therapies, as it can alleviate withdrawal symptoms without producing the full rewarding effects of nicotine.[4] However, its clinical efficacy has been limited, potentially due to a combination of weak functional potency and moderate brain penetration.[3][5][6]
This compound also demonstrates high-affinity binding to nicotinic receptors in the rat brain.[1] It is characterized as a centrally acting neuronal nicotinic agonist.[1] While specific EC50 and Emax values from in vitro functional assays are not detailed in the provided search results, its agonist activity is confirmed by its ability to produce antinociceptive effects that are blockable by nicotinic antagonists.[1]
Experimental Protocols
The characterization of this compound and dianicline's in vitro functional activity relies on established experimental protocols.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype. The general workflow is as follows:
Figure 1: General workflow for a radioligand binding assay.
In these experiments, the test compound competes with a known radioligand for binding to the receptor. By measuring the concentration of the test compound required to inhibit 50% of the radioligand binding (IC50), the binding affinity (Ki) can be calculated.[3]
In Vitro Functional Assays
Functional assays are crucial for determining a compound's potency (EC50) and efficacy (Emax). A common method involves expressing the target human nAChR subtype in Xenopus laevis oocytes and measuring the ion currents evoked by the compound using a two-electrode voltage clamp configuration.[3]
Figure 2: Workflow for a two-electrode voltage clamp functional assay.
The EC50 value represents the concentration of the compound that produces 50% of the maximal response, indicating its potency. The Emax value reflects the maximum response the compound can elicit, indicating its efficacy relative to a full agonist.
Nicotinic Acetylcholine Receptor Signaling
Upon activation by an agonist, nAChRs, which are ligand-gated ion channels, undergo a conformational change that allows the influx of cations, primarily Na+ and Ca2+.[7] This influx leads to membrane depolarization and the initiation of downstream signaling cascades. While the primary signaling mechanism is ionotropic, evidence also suggests metabotropic signaling pathways involving G-proteins.[8]
Figure 3: Simplified nAChR signaling pathway.
The influx of calcium is a critical event, acting as a second messenger to activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in cell survival and neuroprotection.[7][9] The specific downstream effects can vary depending on the nAChR subtype and the cell type.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dianicline - Wikipedia [en.wikipedia.org]
- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-clinical properties of the alpha4beta2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Differential Effects of Metanicotine on α4β2 vs. α7 Nicotinic Acetylcholine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Metanicotine on two major nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes: α4β2 and α7. The information presented is based on available experimental data to assist researchers in understanding the differential activity of this compound, which is crucial for the development of selective therapeutic agents.
Introduction to this compound and nAChR Subtypes
This compound, or N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a nicotinic agonist that has been investigated for its potential therapeutic effects, including analgesia. Its pharmacological profile is defined by its interaction with various nAChR subtypes, which are ligand-gated ion channels widely distributed in the central and peripheral nervous systems. The α4β2 and α7 subtypes are of particular interest due to their distinct physiological roles and implications in various pathological conditions. The α4β2 nAChRs are the most abundant high-affinity nicotine (B1678760) binding sites in the brain and are critically involved in nicotine addiction and reward pathways.[1] In contrast, α7 nAChRs are homopentameric receptors with lower affinity for nicotine but high calcium permeability, playing a significant role in cognitive processes, inflammation, and neuroprotection.
Quantitative Comparison of this compound's Effects
The following tables summarize the available quantitative data on the binding affinity and functional efficacy of this compound at α4β2 and α7 nAChR subtypes.
Table 1: Binding Affinity of this compound at nAChR Subtypes
| Compound | Receptor Subtype | Radioligand | Preparation | K_i (nM) |
| This compound | α4β2* | [³H]Nicotine | Rat Brain Membranes | 24[2] |
| This compound | α7 | - | - | Data not available |
*Note: Over 90% of high-affinity [³H]nicotine binding in the brain is attributed to the α4β2 subtype.[1]
Table 2: Functional Efficacy of this compound at nAChR Subtypes
| Compound | Receptor Subtype | Assay Type | Efficacy (E_max) | Potency (EC_50) |
| This compound | α4β2 | Data not available | Data not available | Data not available |
| This compound | α7 | Data not available | Data not available | Data not available |
Absence of data for functional efficacy highlights a gap in the current publicly available research literature.
Signaling Pathways
Activation of α4β2 and α7 nAChRs by an agonist like this compound initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the downstream cellular and physiological effects of the compound.
α4β2 nAChR Signaling
The activation of α4β2 nAChRs primarily leads to the influx of Na⁺ and Ca²⁺ ions, causing membrane depolarization. This initial event can trigger a cascade of downstream signaling pathways, including:
-
Dopamine (B1211576) Release: A key function of α4β2 nAChRs, particularly in the ventral tegmental area (VTA), is the modulation of dopamine release in the nucleus accumbens, a critical component of the brain's reward circuitry.[3]
-
MAPK/ERK Pathway: Calcium influx can activate the Ras/Raf/MEK/ERK signaling cascade, which is involved in regulating gene expression, neuronal plasticity, and survival.
-
PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective effects, promoting cell survival and inhibiting apoptosis.
References
- 1. Nicotinic (α4β2) Receptors | Acetylcholine Nicotinic Receptors | Tocris Bioscience [tocris.com]
- 2. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]
Metanicotine vs. Bupropion: A Comparative Analysis of Efficacy in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of metanicotine and bupropion (B1668061) in preclinical models of addiction. While bupropion is a well-established pharmacotherapy for smoking cessation, data on this compound in the context of addiction is limited. This comparison, therefore, synthesizes the available experimental evidence for bupropion and contrasts it with the known pharmacological profile of this compound to infer its potential efficacy.
Executive Summary
Bupropion, a norepinephrine-dopamine reuptake inhibitor and weak nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, has demonstrated efficacy in reducing nicotine (B1678760) self-administration and alleviating withdrawal symptoms in various rodent models. Its dual mechanism of action is thought to contribute to its clinical effectiveness as a smoking cessation aid.
This compound is a selective neuronal nicotinic acetylcholine receptor agonist. Preclinical data on its direct effects in addiction models are scarce. Based on its mechanism as a nicotinic agonist, its potential utility in addiction may lie in substitution therapy, similar to nicotine replacement therapies. However, its inherent rewarding properties could also present an abuse liability. Direct comparative studies between this compound and bupropion in addiction models are currently unavailable in the published literature.
Mechanism of Action
This compound: Nicotinic Acetylcholine Receptor Agonist
This compound acts as an agonist at neuronal nicotinic acetylcholine receptors (nAChRs). Agonism at these receptors, particularly the α4β2 subtype, in the ventral tegmental area (VTA) leads to the release of dopamine (B1211576) in the nucleus accumbens, a key pathway in the brain's reward system. This dopaminergic activation is believed to be a primary mediator of the reinforcing effects of nicotine and other nicotinic agonists.
Bupropion: Norepinephrine-Dopamine Reuptake Inhibitor and nAChR Antagonist
Bupropion's primary mechanism of action involves the inhibition of the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT).[1] This blockage leads to increased concentrations of norepinephrine and dopamine in the synaptic cleft, which is thought to alleviate withdrawal symptoms and reduce the reinforcing effects of nicotine.[2] Additionally, bupropion acts as a non-competitive antagonist at several nAChRs, which may further contribute to its anti-smoking effects by directly blocking nicotine's actions.[3][4]
Quantitative Data Comparison
Pharmacological Parameters
| Compound | Target | Parameter | Value | Species | Reference |
| This compound | Nicotinic Acetylcholine Receptors | Ki | 24 nM | Rat (Brain) | [5] |
| Bupropion | Dopamine Transporter (DAT) | IC50 | 2 µM | - | [3] |
| Norepinephrine Transporter (NET) | - | - | - | [1] |
Efficacy in Nicotine Self-Administration Models (Rats)
| Compound | Dose (mg/kg, IP) | Effect on Nicotine Infusions | Experimental Conditions | Reference |
| Bupropion | 10 | Increase | FR3 schedule | [6] |
| 30 | Increase | FR3 schedule | [6] | |
| 56 | Decrease | FR3 schedule | [6] | |
| 8.33 | No significant effect | FR1 schedule | [7] | |
| 25 | Significant decrease (47.2%) | FR1 schedule | [7] | |
| 75 | Significant decrease (84.3%) | FR1 schedule | [7] | |
| 1-78 | Biphasic: Increase at low doses, decrease at high doses | FR5 schedule | [8] |
Note: No data is available for this compound in nicotine self-administration models.
Efficacy in Nicotine Withdrawal Models (Rodents)
| Compound | Dose (mg/kg, IP) | Effect on Withdrawal Signs | Model | Species | Reference | | :--- | :--- | :--- | :--- | :--- | | Bupropion | 10-40 | Reversal of reward deficit and somatic signs | Chronic nicotine infusion & withdrawal | Rat |[9] | | | 10, 30, 60 | Dose-dependent decrease in total abstinence scores | Mecamylamine-precipitated withdrawal | Rat |[10] | | | 15 | Reversal of physical and affective withdrawal signs | Spontaneous withdrawal | Mouse |[11] |
Note: No data is available for this compound in nicotine withdrawal models.
Experimental Protocols
Nicotine Self-Administration in Rats
-
Objective: To assess the effect of a compound on the reinforcing properties of nicotine.
-
Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump, and a stimulus light.
-
Procedure:
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of nicotine. Presses on an "inactive" lever have no consequence. Each infusion is often paired with a visual or auditory cue.
-
Maintenance: Once stable responding is established, the rats undergo daily self-administration sessions.
-
Drug Testing: Prior to a self-administration session, rats are administered the test compound (e.g., bupropion) or a vehicle control. The number of nicotine infusions earned is the primary measure of drug efficacy.
-
-
Schedules of Reinforcement:
-
Fixed-Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR1, FR3, FR5).
-
Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases, providing a measure of the motivation to obtain the drug.
-
Nicotine Withdrawal Assessment in Rodents
-
Objective: To evaluate the effect of a compound on the physical and affective signs of nicotine withdrawal.
-
Procedure for Induction of Dependence:
-
Chronic Nicotine Infusion: Rodents are continuously infused with nicotine for a set period (e.g., 7-14 days) via subcutaneously implanted osmotic minipumps.
-
-
Methods of Withdrawal:
-
Spontaneous Withdrawal: The nicotine-containing minipumps are surgically removed, and withdrawal signs are observed over time.[11]
-
Precipitated Withdrawal: While the nicotine infusion continues, a nicotinic receptor antagonist (e.g., mecamylamine) is administered to induce acute withdrawal symptoms.[10][12][13]
-
-
Assessment of Withdrawal Signs:
-
Somatic Signs: A checklist of observable physical signs is used, which may include teeth chattering, gasps, writhes, ptosis (drooping eyelids), and tremors.
-
Affective Signs:
-
Anxiety-like behavior: Measured using tests such as the elevated plus maze or light-dark box.
-
Anhedonia (reduced pleasure): Assessed by intracranial self-stimulation (ICSS), where a higher threshold to elicit responding for brain stimulation indicates an anhedonic state.[9]
-
Conditioned Place Aversion (CPA): A test to measure the aversive properties of withdrawal.
-
-
Discussion and Future Directions
The available preclinical data strongly support the efficacy of bupropion in attenuating key aspects of nicotine addiction, namely the reinforcing effects of the drug and the negative affective state associated with withdrawal. The biphasic effect of bupropion on nicotine self-administration, where low doses can increase intake, is a complex finding that may be related to its own reinforcing properties or its interaction with the reinforcing effects of nicotine.[8] Nevertheless, higher, clinically relevant doses consistently reduce nicotine self-administration.[7]
For this compound, a comprehensive evaluation of its efficacy in addiction models is not possible due to the lack of published studies. As a nicotinic agonist, it could potentially serve as a substitution therapy, similar to nicotine replacement, by alleviating withdrawal symptoms and cravings. However, its agonist properties also suggest a potential for abuse and dependence. The finding that this compound has a longer duration of action than nicotine could be advantageous for a substitution therapy, requiring less frequent dosing.[5] Conversely, its reduced effect on spontaneous activity at effective antinociceptive doses might suggest a more favorable side-effect profile compared to nicotine, though this needs to be investigated in the context of addiction.[5]
Future research should prioritize:
-
Direct comparative studies: Head-to-head preclinical studies comparing this compound and bupropion in models of nicotine self-administration, withdrawal, and relapse are essential to determine their relative efficacy.
-
Elucidation of this compound's addiction potential: Studies are needed to determine the reinforcing effects and abuse liability of this compound itself.
-
Investigation of nAChR subtype selectivity: A detailed characterization of this compound's binding and functional activity at different nAChR subtypes would provide valuable insights into its potential therapeutic window and side-effect profile.
References
- 1. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bupropion inhibits the cellular effects of nicotine in the ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models for nicotine withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. Bupropion-Varenicline Interactions and Nicotine Self-Administration Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of bupropion on nicotine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bupropion enhances brain reward function and reverses the affective and somatic aspects of nicotine withdrawal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the clinical efficacy of bupropion and nortriptyline as smoking cessation agents in a rodent model of nicotine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Hydroxymetabolites of Bupropion on Nicotine Dependence Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of opioidergic system on mecamylamine-precipitated nicotine-withdrawal aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Precipitated Withdrawal From Nicotine Reduces Reinforcing Effects of a Visual Stimulus for Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nicotine and Cotinine on Dopamine Release
Disclaimer: The initial request for a comparison between "Metanicotine" and nicotine (B1678760) on dopamine (B1211576) release could not be fulfilled as no scientific literature or data could be found for a compound named "this compound." It is presumed that this may have been a typographical error. This guide therefore presents a detailed comparison between nicotine and its primary metabolite, cotinine (B1669453) , on dopamine release, drawing from available experimental data.
This comparison guide provides an objective analysis of the effects of nicotine and cotinine on dopamine release, tailored for researchers, scientists, and drug development professionals. The information is based on published experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity, potency, and efficacy of nicotine and cotinine at nicotinic acetylcholine (B1216132) receptors (nAChRs), which are instrumental in mediating dopamine release.
Table 1: Comparative Binding Affinity and Potency of Nicotine and Cotinine at nAChRs
| Parameter | Nicotine | Cotinine | Fold Difference (approx.) | Brain Region/System | Reference |
| Ki for [3H]nicotine binding | ~5-15 nM | ~1-4 µM | 200-250x less potent | Rat brain membranes | |
| Ki for [3H]cytisine binding (α4β2) | 0.6 nM | >200 µM | >333,000x less potent | Rat brain membranes | |
| IC50 for [125I]α-bungarotoxin binding (α7) | 10 µM | 1 mM | 100x less potent | Rat brain membranes | [1] |
| IC50 for 125I-α-conotoxinMII binding (α3/α6β2) | 5.7 nM | ~3.1-3.6 µM | ~1000x less potent | Monkey caudate | [2] |
Table 2: Comparative Efficacy of Nicotine and Cotinine on Dopamine Release and nAChR Activation
| Parameter | Nicotine | Cotinine | Notes | Experimental System | Reference |
| Dopamine Release in Nucleus Accumbens | Induces significant release | Inhibits nicotine-induced release at high doses (500 µg/kg) | Cotinine's effect may not be via direct nAChR agonism at this concentration. | In vivo microdialysis in rats | [3][4] |
| Dopamine Release in Striatal Slices | Potent inducer of dopamine release | Induces dopamine release (EC50: 30-350 µM) | Cotinine is less potent than nicotine. | In vitro superfused rat striatal slices | [5] |
| α4β2 nAChR Activation | Full agonist | Weak partial agonist (~40% efficacy of nicotine) | Cotinine is ~115-fold less potent. | CHO cells expressing human α4β2 nAChRs | [1] |
| α3/α6β2 nAChR-mediated Dopamine Release* | More efficacious | ~50% of nicotine's efficacy in medial caudate | Cotinine's EC50 is ~200-fold greater than nicotine's. | Monkey caudate slices | [2] |
| α7 nAChR Activation | Agonist | Very weak partial agonist or does not elicit activation up to 1 mM | - | Xenopus oocytes or CHO cells expressing human α7 nAChRs | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vivo Microdialysis for Dopamine Measurement
This technique is used to measure extracellular neurotransmitter levels in the brains of conscious, freely moving animals.[3][6]
-
Animal Subjects: Male Sprague-Dawley rats are typically used. They are surgically implanted with a guide cannula targeting the nucleus accumbens, a key brain region in the reward pathway.
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at its tip is inserted into the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate. Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF.
-
Sample Collection: The outgoing aCSF, now containing dopamine, is collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Nicotine, cotinine, or a vehicle solution is administered intravenously or subcutaneously.
-
Dopamine Analysis: The collected dialysate samples are analyzed to determine the concentration of dopamine, typically using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Dopamine levels are often expressed as a percentage of the baseline concentration measured before drug administration.
Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices
FSCV is an electrochemical technique used to measure rapid changes in dopamine concentration with high temporal and spatial resolution.[7][8]
-
Brain Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Coronal or sagittal slices containing the striatum are prepared using a vibratome.
-
Recording Chamber: The brain slices are transferred to a recording chamber where they are continuously superfused with oxygenated aCSF.
-
Carbon-Fiber Microelectrode: A carbon-fiber microelectrode is positioned in the brain region of interest (e.g., nucleus accumbens).
-
Electrical Stimulation: A stimulating electrode is placed nearby to evoke dopamine release from nerve terminals. Stimulation parameters (e.g., frequency, number of pulses) can be varied to mimic different patterns of neuronal firing.
-
Voltammetry: A triangular waveform potential is applied to the carbon-fiber microelectrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz). Dopamine oxidizes and then reduces on the electrode surface, generating a characteristic current that is measured.
-
Data Acquisition and Analysis: The resulting current is plotted against the applied potential to generate a cyclic voltammogram. The peak oxidation current is proportional to the dopamine concentration.
Signaling Pathways and Experimental Workflow
Signaling Pathway for Nicotinic Agonist-Induced Dopamine Release
The following diagram illustrates the general signaling cascade initiated by the binding of a nicotinic agonist, like nicotine, to nAChRs on dopaminergic neurons, leading to dopamine release.
Experimental Workflow for In Vivo Microdialysis
The diagram below outlines the key steps in a typical in vivo microdialysis experiment to measure dopamine release.
References
- 1. Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cotinine Selectively Activates a Subpopulation of α3/α6β2* Nicotinic Receptors in Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of cotinine on nicotine- and cocaine-induced dopamine release in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
- 5. Frontiers | Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson’s disease [frontiersin.org]
- 6. Presynaptic nicotinic modulation of dopamine release in the three ascending pathways studied by in vivo microdialysis: comparison of naive and chronic nicotine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applying a Fast-Scan Cyclic Voltammetry to Explore Dopamine Dynamics in Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Metanicotine and Nicotine: Duration of Action and Receptor Interaction
A comprehensive review of the pharmacological profiles of metanicotine and nicotine (B1678760) reveals a longer duration of action for this compound, alongside distinct differences in potency and receptor signaling. This guide synthesizes key experimental data to provide a comparative overview for researchers and drug development professionals.
This comparison guide delves into the pharmacological characteristics of this compound and nicotine, with a primary focus on their duration of action. The information presented is compiled from preclinical studies, offering a side-by-side analysis of their efficacy, receptor binding affinity, and the intracellular signaling pathways they modulate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and nicotine based on experimental data from studies in rats.
| Parameter | This compound | Nicotine | Source |
| Antinociceptive Potency (subcutaneous, tail-flick test) | ~5-fold less potent than nicotine | More potent | [1] |
| Antinociceptive Potency (central administration) | Slightly more potent than nicotine | Less potent | [1] |
| Receptor Binding Affinity (Ki, rat brain nAChRs) | 24 nM | Not explicitly stated in the comparative study, but generally high affinity | [1] |
| Duration of Antinociceptive Action (tail-flick test) | Longer than nicotine | Shorter than this compound | [1] |
| Plasma Half-life (rat) | Data not available from comparative study | 0.9 to 1.1 hours | [2] |
Duration of Action: A Key Differentiator
Experimental evidence from antinociceptive studies in rats, specifically using the tail-flick test, demonstrates that this compound possesses a longer duration of action compared to nicotine.[1] While the precise time-course data from a direct comparative study is not publicly available, the persistent antinociceptive effect of this compound suggests a more sustained engagement with its target receptors or differences in its pharmacokinetic profile.
In contrast, nicotine is characterized by a relatively short plasma half-life in rats, ranging from 0.9 to 1.1 hours, which contributes to its shorter duration of action.[2]
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: the tail-flick test for assessing antinociceptive effects and competitive radioligand binding assays for determining receptor affinity.
Tail-Flick Test Protocol
The tail-flick test is a standard method for evaluating the analgesic properties of compounds in rodents. The protocol generally involves the following steps:
-
Animal Acclimation: Rats are habituated to the testing environment and handling to minimize stress-induced variability.
-
Baseline Latency Measurement: A focused beam of radiant heat is applied to the ventral surface of the rat's tail. The time taken for the rat to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time is established to prevent tissue damage.
-
Drug Administration: The test compounds (this compound or nicotine) or a vehicle control are administered, typically via subcutaneous injection.
-
Post-treatment Latency Measurement: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is quantified as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Competitive Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity of a test compound (e.g., this compound) to its receptor by measuring its ability to displace a radiolabeled ligand with known affinity for the same receptor. The general procedure is as follows:
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized and centrifuged to isolate cell membranes containing the nicotinic acetylcholine (B1216132) receptors (nAChRs).
-
Assay Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to nAChRs (e.g., [³H]nicotine) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration, where the membranes with bound radioligand are trapped on a filter paper, while the unbound radioligand is washed away.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which represents the binding affinity of the test compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways
Both this compound and nicotine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. However, their selectivity for different nAChR subtypes may contribute to their distinct pharmacological profiles. This compound is a selective agonist for the α4β2 subtype of nAChRs.[3][4]
Upon agonist binding, nAChRs undergo a conformational change, leading to the opening of an ion channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions results in depolarization of the neuronal membrane and activation of various downstream signaling cascades.
Activation of nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, both of which play crucial roles in cell survival, proliferation, and synaptic plasticity. These pathways ultimately lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression and contributes to the long-term effects of nicotinic agonists.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors | eNeuro [eneuro.org]
- 4. α4* Nicotinic Acetylcholine Receptors Modulate Experience-Based Cortical Depression in the Adult Mouse Somatosensory Cortex | Journal of Neuroscience [jneurosci.org]
A Comparative Guide to the Biological Activity of Metanicotine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metanicotine
This compound, or N-methyl-4-(3-pyridinyl)-3-butene-1-amine, is a selective agonist for neuronal nAChRs.[1] It has demonstrated significant antinociceptive effects in various animal models of pain, acting centrally via nicotinic pathways.[1] The molecule exists as geometric isomers, (E)- and (Z)-metanicotine (also referred to as trans- and cis-metanicotine, respectively), due to the carbon-carbon double bond.[2][3] As with many pharmacologically active agents, these stereoisomers are expected to exhibit different biological profiles. Early research suggests that trans-metanicotine is more biologically active than the cis-isomer, though both are less potent than nicotine (B1678760) in certain functional assays.[2]
Data Presentation: Receptor Binding and Functional Activity
Direct comparative data on the binding affinities (Ki) and functional potencies (EC50) for the individual (R)- and (S)-enantiomers of this compound at specific nAChR subtypes are conspicuously absent from the reviewed literature. However, data for racemic and geometric isomers provide a foundational comparison. The α4β2 nAChR subtype is a primary target for many nicotinic agonists and is believed to mediate many of the central effects of nicotine and its analogs.[4]
| Compound/Isomer | Receptor/Preparation | Assay Type | Parameter | Value | Notes |
| This compound (unspecified) | Rat Brain Membranes | Binding | Ki | 24 nM | Labeled with [³H]nicotine, indicating high affinity for nAChRs, predominantly the α4β2 subtype.[1] |
| (E)-metanicotine (trans) | Rabbit Aortic Strip | Functional | Activity | > (Z)-metanicotine | Showed greater contractile response compared to the cis-isomer, but was less active than nicotine.[2] |
| (Z)-metanicotine (cis) | Rabbit Aortic Strip | Functional | Activity | < (E)-metanicotine | Displayed the lowest activity compared to both the trans-isomer and nicotine.[2] |
It is a well-established principle in pharmacology that enantiomers of chiral drugs can possess significantly different affinities, potencies, and toxicological profiles. For example, (S)-nicotine is substantially more potent and active at nAChRs than (R)-nicotine.[5] It is therefore highly probable that (R)- and (S)-metanicotine also exhibit distinct pharmacological profiles.
Key Signaling Pathways
Activation of nAChRs by agonists like this compound initiates a cascade of downstream signaling events. As ligand-gated ion channels, their primary function is to permit the influx of cations, which triggers cellular responses.
-
Ion Influx and Depolarization: Upon agonist binding, the nAChR channel opens, allowing the rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to the depolarization of the cell membrane.
-
Calcium-Mediated Signaling: The increase in intracellular Ca2+ is a critical secondary signal. This Ca2+ influx can directly trigger neurotransmitter release from presynaptic terminals and activate a host of intracellular signaling cascades.[5]
-
Kinase Activation: Downstream pathways activated by nAChR-mediated Ca2+ signals include the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.[4][6] These pathways are crucial for modulating a wide range of cellular functions, including cell survival, proliferation, and synaptic plasticity.
Caption: nAChR-mediated signal transduction cascade.
Experimental Protocols
Characterizing the interaction of novel ligands like this compound with nAChRs involves two primary experimental approaches: radioligand binding assays to determine binding affinity and electrophysiological assays to measure functional activity (potency and efficacy).
Radioligand Binding Assay (Competition)
This method quantifies the affinity of a test compound (e.g., (R)- or (S)-metanicotine) for a specific receptor subtype by measuring how effectively it competes with a radiolabeled ligand of known affinity.
Objective: To determine the inhibition constant (Ki) of this compound enantiomers at specific nAChR subtypes.
Methodology:
-
Biological Material: Cell membranes prepared from cell lines (e.g., HEK293) stably expressing a specific human nAChR subtype (e.g., α4β2, α7) or from dissected brain regions rich in the target receptor.
-
Radioligand: A high-affinity radiolabeled nAChR ligand is used, such as [³H]Epibatidine or [³H]Cytisine for α4β2 receptors, or [¹²⁵I]α-Bungarotoxin for α7 receptors. The concentration is typically set at or below its dissociation constant (Kd) to ensure assay sensitivity.
-
Procedure:
-
Preparation: A 96-well plate is prepared. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound enantiomer) in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Controls: Wells for "Total Binding" (membranes + radioligand) and "Non-specific Binding" (membranes + radioligand + a high concentration of a known nAChR agonist like nicotine to saturate all specific binding sites) are included.
-
Incubation: The plate is incubated (e.g., 2-3 hours at room temperature) to allow the binding reaction to reach equilibrium.
-
Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which trap the membranes with bound radioligand. Filters are often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is a cornerstone for functional characterization, allowing the measurement of ion flow through channels in response to agonist application. It is particularly well-suited for studying receptors expressed in large cells like Xenopus laevis oocytes.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound enantiomers at specific nAChR subtypes.
Methodology:
-
Expression System: Xenopus laevis oocytes are injected with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2). The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell surface.[7][8]
-
Recording Setup:
-
An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ba²+ Ringer's solution).
-
The oocyte is impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential (voltage electrode), and the other injects current (current electrode).
-
A voltage-clamp amplifier holds the oocyte's membrane potential at a fixed value (e.g., -70 mV) by injecting a current equal and opposite to the current flowing across the membrane.
-
-
Procedure:
-
Agonist Application: The perfusion solution is switched to one containing a known concentration of the this compound enantiomer for a set duration.
-
Current Measurement: The amplifier measures the current required to maintain the holding potential, which is a direct measure of the ion flow through the activated nAChR channels.
-
Dose-Response: This process is repeated for a range of agonist concentrations, from sub-threshold to saturating. Washout periods with the control solution are performed between applications to allow the receptors to recover.
-
-
Data Analysis: The peak current response at each concentration is measured. The data are plotted on a concentration-response curve, which is then fitted to the Hill equation using non-linear regression to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximum response, often expressed relative to a standard full agonist like acetylcholine).
Caption: Workflow for characterizing nAChR ligands.
References
- 1. Antinociceptive and pharmacological effects of this compound, a selective nicotinic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotine-like actions of cis-metanicotine and trans-metanicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. A concise synthetic pathway for trans-metanicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic Acetylcholine Receptors as Targets for Tobacco Cessation Therapeutics: Cutting-Edge Methodologies to Understand Receptor Assembly and Trafficking | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Disposal of Metanicotine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like metanicotine is a critical component of laboratory safety and regulatory compliance. While specific disposal guidelines for this compound are not explicitly detailed in current regulations, its structural similarity to nicotine (B1678760) necessitates handling it as an acute hazardous waste. This guide provides a comprehensive operational and disposal plan, drawing from established protocols for nicotine and general laboratory chemical waste management to ensure a safe and compliant process.
This compound, as a nicotine analog, should be managed with the same level of caution as nicotine, which is classified by the Environmental Protection Agency (EPA) as an acute hazardous waste with the code P075.[1][2][3] This designation applies to substances that are fatal to humans in low doses. Therefore, all waste containing this compound, including pure forms, solutions, and contaminated lab materials, must be disposed of as hazardous waste and must not be discarded down the drain or in regular trash.[4][5]
Operational Disposal Plan: A Step-by-Step Protocol
The following procedure outlines the essential steps for the safe handling and disposal of this compound waste within a laboratory setting.
-
Waste Identification and Segregation:
-
All waste streams containing this compound must be identified and segregated from non-hazardous waste at the point of generation.
-
This includes unused or expired this compound, solutions containing this compound, contaminated personal protective equipment (PPE), and any labware (e.g., vials, pipette tips) that has come into contact with the compound.
-
-
Container Selection and Management:
-
Use only chemically compatible and leak-proof containers for this compound waste.[4][6] High-density polyethylene (B3416737) (HDPE) containers are a suitable choice for many chemical wastes.
-
Ensure containers are in good condition and have secure, tight-fitting lids.[4] Containers must be kept closed except when adding waste.[4][5]
-
For liquid waste, do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[6]
-
Original reagent containers can be reused for waste accumulation, but they must be triple-rinsed, with the rinsate collected as hazardous waste.[2][4]
-
-
Labeling:
-
Accumulation and Storage:
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[5][7][8]
-
The SAA should be clearly marked with a "Hazardous Waste" sign.[6]
-
Secondary containment should be used to prevent spills and mixing of incompatible wastes.[4]
-
-
Disposal and Removal:
-
Once a waste container is full, or when the accumulation time limits are approaching, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste transporter.[2][7]
-
Never dispose of this compound waste in the sanitary sewer or as general waste.[4]
-
Quantitative Regulatory Guidelines
The following table summarizes key quantitative limits for the accumulation of hazardous waste, which should be strictly followed for the disposal of this compound.
| Regulation | Limit | Description |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[5][7] |
| SAA Acutely Hazardous Waste Limit | ≤ 1 quart (liquid) or 1 kg (solid) | For acutely hazardous waste, such as substances with the P075 listing, the accumulation limit in an SAA is significantly lower.[5] Once this limit is reached, the waste must be removed from the laboratory within three calendar days.[5] |
| Generator Status (Monthly Generation Rate) | Varies (VSQG, SQG, LQG) | The amount of hazardous waste generated per month determines a facility's generator status (Very Small, Small, or Large Quantity Generator), which dictates specific regulatory requirements.[7] Facilities generating more than 100 kg (220 lbs) of hazardous waste in a month must obtain an EPA identification number.[7] |
| SAA Container Removal | Within 3 days of being full | Full hazardous waste containers must be removed from the SAA within three days.[8] |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits not exceeded) | Partially filled hazardous waste containers can remain in an SAA for up to one year, provided the volume limits are not surpassed.[5] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were identified, the standard procedure for handling acutely hazardous chemical waste in a laboratory setting should be followed. This primarily involves the careful collection and containment of the waste as described in the operational plan above, followed by disposal through a certified hazardous waste management service. Any neutralization or treatment procedures should only be carried out by trained personnel following validated protocols and in accordance with institutional and regulatory guidelines.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Proper & Legal Disposals Of Nicotine Oils [ewastedisposal.net]
- 2. documents.dnrec.delaware.gov [documents.dnrec.delaware.gov]
- 3. From Patch to Pouch: Navigating the Evolving Landscape of Nicotine Waste Regulations [smartersorting.com]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of Metanicotine: A Comprehensive Guide
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of Personal Protective Equipment is non-negotiable when handling Metanicotine to minimize exposure risks.[2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Preparing Solutions | Double-gloving with nitrile gloves is recommended. | Chemical splash goggles. | A disposable, fluid-resistant gown. | If not handled in a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is required.[3] |
| Handling Solutions and Vials | Nitrile gloves. | Safety glasses with side shields. | Standard lab coat. | Not generally required if handled in a well-ventilated area. |
| Cleaning Spills | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a face shield. | A disposable, fluid-resistant gown or "bunny suit" for extensive spills.[3] | A NIOSH-approved respirator with organic vapor cartridges. |
Note: Always inspect gloves for tears or punctures before use and change them frequently.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of your research.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Keep it in a locked cabinet or other secured location to prevent unauthorized access. The storage container should be tightly sealed.
Preparation and Use:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.
-
Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling dust or vapors and prevent skin and eye contact.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Emergency Procedures: Immediate Actions are Critical
In the event of an exposure or spill, swift and appropriate action is essential.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15-20 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response Workflow:
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: this compound Spill Response Workflow
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Identification: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, vials) must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Disposal Method: The preferred method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal company that utilizes high-temperature incineration.[4][6] Never dispose of this compound down the drain or in the regular trash.[4][7]
-
Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
By implementing these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a secure and compliant laboratory environment.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. thesupernic.com [thesupernic.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Medicines and medicine disposal | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 5. fishersci.com [fishersci.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
